molecular formula C10H18N4O2 B169878 Tert-butyl 4-azidopiperidine-1-carboxylate CAS No. 180695-80-1

Tert-butyl 4-azidopiperidine-1-carboxylate

カタログ番号: B169878
CAS番号: 180695-80-1
分子量: 226.28 g/mol
InChIキー: NKZZRYWSQYJWJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tert-butyl 4-azidopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18N4O2 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

tert-butyl 4-azidopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-8(5-7-14)12-13-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZZRYWSQYJWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466544
Record name tert-butyl 4-azidopiperidine-1-carboxylate
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Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180695-80-1
Record name 1,1-Dimethylethyl 4-azido-1-piperidinecarboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 4-azidopiperidine-1-carboxylate
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Record name 2-methyl-2-propanyl-4-azido-1-piperidinecarboylate
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Foundational & Exploratory

Synthesis of Tert-butyl 4-azidopiperidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of tert-butyl 4-azidopiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 4-hydroxypiperidine, and proceeds through a three-step sequence involving protection, activation, and nucleophilic substitution.

Introduction

This compound is a key intermediate utilized in the construction of complex nitrogen-containing heterocyclic scaffolds. The presence of the versatile azide functional group allows for its participation in a variety of chemical transformations, most notably in "click chemistry" via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. The piperidine moiety is a prevalent structural motif in numerous pharmaceuticals, often incorporated to enhance solubility, metabolic stability, and target binding. This guide details a reliable and reproducible synthetic route to this important compound.

Overall Synthetic Scheme

The synthesis of this compound from 4-hydroxypiperidine is a three-step process:

  • Protection of the Piperidine Nitrogen: The secondary amine of 4-hydroxypiperidine is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.

  • Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, typically a mesylate, to facilitate nucleophilic substitution.

  • Nucleophilic Substitution with Azide: The mesylate is displaced by an azide ion to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Boc Protection4-HydroxypiperidineDi-tert-butyl dicarbonate, TriethylamineDichloromethane0 to RT12-16~95
2MesylationTert-butyl 4-hydroxypiperidine-1-carboxylateMethanesulfonyl chloride, TriethylamineDichloromethane0 to RT2-4~90
3Azide SubstitutionTert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylateSodium azideN,N-Dimethylformamide8012~85

Experimental Protocols

Step 1: Synthesis of Tert-butyl 4-hydroxypiperidine-1-carboxylate

This procedure details the protection of the secondary amine of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.

Step 2: Synthesis of Tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate

This protocol describes the activation of the hydroxyl group by converting it to a mesylate.

Materials:

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in DCM and cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate, which is often used in the next step without further purification.

Step 3: Synthesis of this compound

This final step involves the nucleophilic displacement of the mesylate group with sodium azide.

Materials:

  • Tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1.0 eq) in DMF, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis.

Synthesis_Workflow Start 4-Hydroxypiperidine Step1 Boc Protection Start->Step1 Boc₂O, TEA, DCM Intermediate1 Tert-butyl 4-hydroxypiperidine-1-carboxylate Step1->Intermediate1 Step2 Mesylation Intermediate1->Step2 MsCl, TEA, DCM Intermediate2 Tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate Step2->Intermediate2 Step3 Azide Substitution Intermediate2->Step3 NaN₃, DMF FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for the preparation of the target compound.

Signaling_Pathway Substrate 4-Hydroxypiperidine (Starting Material) Boc_Protection Step 1: Boc Protection Substrate->Boc_Protection Amine Protection Mesylation Step 2: Mesylation Boc_Protection->Mesylation Hydroxyl Activation Azidation Step 3: Azidation Mesylation->Azidation Nucleophilic Substitution Product This compound (Final Product) Azidation->Product

Caption: Logical relationship of the key transformations in the synthesis.

Tert-butyl 4-azidopiperidine-1-carboxylate structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tert-butyl 4-azidopiperidine-1-carboxylate

This guide provides a comprehensive overview of this compound, a pivotal intermediate in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the compound's chemical properties, a detailed synthetic protocol, and its primary applications, with a focus on its role in "click chemistry."

Core Compound Data

This compound is a bifunctional molecule featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and functionalized with an azide moiety. The Boc group provides stability during synthetic transformations and can be readily removed under acidic conditions, while the azide group is a versatile functional handle for a variety of chemical transformations.[1]

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈N₄O₂[1]
Molecular Weight 226.28 g/mol [2][3]
CAS Number 180695-80-1[2]
Appearance Varies (often an oil or solid)
Primary Application Intermediate in organic synthesis[1]
Key Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step sequence starting from a commercially available piperidone derivative. The general synthetic pathway involves the reduction of a ketone, activation of the resulting alcohol, and subsequent nucleophilic substitution with an azide source.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

G cluster_0 Synthetic Pathway A tert-Butyl 4-oxopiperidine-1-carboxylate B tert-Butyl 4-hydroxypiperidine-1-carboxylate A->B  Reduction  (e.g., NaBH4, MeOH) C tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate B->C  Tosylation  (TsCl, Pyridine) D tert-Butyl 4-azidopiperidine-1-carboxylate C->D  Azidation  (NaN3, DMF)

Caption: Synthetic route to this compound.

Step 1: Reduction of tert-Butyl 4-oxopiperidine-1-carboxylate

Objective: To reduce the ketone functionality to a hydroxyl group.

  • Materials:

    • tert-Butyl 4-oxopiperidine-1-carboxylate

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated aq. NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl 4-hydroxypiperidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Tosylation of tert-Butyl 4-hydroxypiperidine-1-carboxylate

Objective: To convert the hydroxyl group into a good leaving group (tosylate) for subsequent nucleophilic substitution.

  • Materials:

    • tert-Butyl 4-hydroxypiperidine-1-carboxylate (from Step 1)

    • Pyridine (anhydrous)

    • p-Toluenesulfonyl chloride (TsCl)

    • Dichloromethane (DCM)

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve the crude tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.[4]

    • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.[4]

    • Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to stand at 4 °C overnight.[4]

    • Pour the reaction mixture into ice-water and extract with dichloromethane (3x).

    • Combine the organic layers and wash successively with cold 1M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.

Step 3: Synthesis of this compound

Objective: To displace the tosylate group with an azide ion.

  • Materials:

    • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (from Step 2)

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF, anhydrous)

    • Deionized water

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF in a round-bottom flask.

    • Add sodium azide (2.0-3.0 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude this compound can be purified by silica gel chromatography if necessary.

Key Applications in Research and Development

The primary utility of this compound stems from its role as a building block in the synthesis of more complex molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is an ideal substrate for CuAAC, a cornerstone of "click chemistry."[1] In this reaction, the azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient and tolerant of a wide range of functional groups, making it invaluable for:

  • Drug Discovery: Linking the piperidine scaffold to other pharmacophores to create novel drug candidates.

  • Bioconjugation: Attaching the molecule to proteins, nucleic acids, or other biomolecules.

  • Materials Science: Synthesizing functionalized polymers and materials.

Workflow for a General CuAAC Reaction

G cluster_1 CuAAC Reaction Azide tert-Butyl 4-azidopiperidine-1-carboxylate Triazole 1,4-Disubstituted 1,2,3-Triazole Product Azide->Triazole  Cu(I) catalyst  (e.g., CuSO4, Na-Ascorbate) Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Triazole

Caption: General workflow for a CuAAC "click" reaction.

Further Functionalization

Beyond click chemistry, the azide can be reduced to a primary amine (tert-butyl 4-aminopiperidine-1-carboxylate), providing a nucleophilic site for amidation, alkylation, or other amine-based chemistries. This dual functionality makes the parent azide a highly versatile synthetic intermediate.

References

Spectroscopic and Synthetic Profile of Tert-butyl 4-azidopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-azidopiperidine-1-carboxylate is a versatile bifunctional molecule widely utilized as a building block in organic synthesis and medicinal chemistry. Its structure incorporates a piperidine ring, a common scaffold in many bioactive molecules, protected by a tert-butoxycarbonyl (Boc) group, and an azide functional group. The presence of the azide moiety makes it a valuable precursor for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is instrumental in the synthesis of triazoles for drug discovery, bioconjugation, and materials science.[1] The Boc protecting group provides stability during synthetic manipulations and can be readily removed under acidic conditions.[1] This guide provides an in-depth overview of the spectroscopic characteristics and a plausible synthetic route for this important chemical intermediate.

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra can vary slightly based on instrumentation and conditions, the following tables summarize the expected characteristic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70m2HH-2ax, H-6ax
~2.95m2HH-2eq, H-6eq
~3.30tt1HH-4
~1.85m2HH-3ax, H-5ax
~1.60m2HH-3eq, H-5eq
1.46s9H-C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~154.7C=O (carbamate)
~79.5-C (CH₃)₃
~59.0C-4
~43.0C-2, C-6
~31.0C-3, C-5
28.4-C(C H₃)₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2975StrongC-H stretch (alkane)
~2095StrongN₃ stretch (azide)
~1690StrongC=O stretch (carbamate)
~1420MediumC-H bend (alkane)
~1160StrongC-O stretch (carbamate)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/zIon
227.1457[M+H]⁺
171.1242[M - C₄H₈ + H]⁺
127.0926[M - Boc + H]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance III HD).

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Temperature: 298 K.

  • Spectral Width: 12 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 4.0 s.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Temperature: 298 K.

  • Spectral Width: 240 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.2 s.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).

Sample Preparation: A small amount of the neat, solid sample is placed directly onto the ATR crystal.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Mode: Transmittance or Absorbance. A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source (e.g., Agilent 6545 Q-TOF LC/MS).

Sample Preparation: The sample is dissolved in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration of ~1-10 µg/mL with the mobile phase.

Acquisition (Positive Ion Mode):

  • Ionization Mode: ESI+.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Mass Range: 50-500 m/z.

Synthesis and Analysis Workflow

The following diagrams illustrate the synthetic pathway to this compound and a general workflow for its spectroscopic analysis.

synthesis_workflow start Tert-butyl 4-hydroxypiperidine-1-carboxylate intermediate Activation of Hydroxyl Group (e.g., Mesylation/Toxylation) start->intermediate MsCl or TsCl, Et₃N product This compound intermediate->product DMF, Heat reagent Sodium Azide (NaN₃)

Caption: Synthetic pathway via nucleophilic substitution.

spectroscopic_analysis_workflow sample Sample of Tert-butyl 4-azidopiperidine-1-carboxylate nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Final Spectroscopic Report data_analysis->report

Caption: General workflow for spectroscopic analysis.

References

Navigating the Synthesis and Storage of Tert-butyl 4-azidopiperidine-1-carboxylate: A Technical Guide to Chemical Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for Tert-butyl 4-azidopiperidine-1-carboxylate, a critical building block for researchers, scientists, and professionals in drug development. Understanding the stability of this organic azide is paramount to ensuring its safe handling, maintaining its integrity during synthesis and storage, and achieving reliable results in downstream applications.

This compound is a versatile intermediate frequently employed in the synthesis of complex molecules due to its bifunctional nature. The piperidine scaffold is a common motif in many pharmaceuticals, while the azide group serves as a versatile handle for bioconjugation and click chemistry reactions. However, the presence of the energetic azide functionality necessitates careful consideration of its stability and handling.

Assessing the Stability of this compound

The stability of organic azides is influenced by several factors, including molecular structure, temperature, light exposure, and the presence of incompatible materials. For this compound, two general rules of thumb for assessing the stability of organic azides are applicable: the "Rule of Six" and the carbon-to-nitrogen (C/N) ratio.[1][2]

The "Rule of Six" suggests that a compound is relatively safe if there are at least six carbon atoms for each energetic group (like an azide).[1][2] In this compound (C₁₀H₁₈N₄O₂), there are 10 carbon atoms and one azide group, satisfying this rule.

The carbon-to-nitrogen ratio is another important consideration. Generally, organic azides where the number of nitrogen atoms does not exceed the number of carbon atoms are considered more stable.[1] For this compound, the C/N ratio is 10:4, which is favorable.

While these guidelines suggest a degree of stability, it is crucial to recognize that all organic azides are potentially energetic and should be handled with care.[1][3]

Recommended Storage Conditions

Proper storage is critical to preserve the chemical integrity and ensure the safety of this compound. The following table summarizes the recommended storage conditions based on available data.

ParameterRecommended ConditionRationale
Temperature Short-term (1-2 weeks): -4°C to 8°C. Long-term (1-2 years): -20°C. General guidance for organic azides also suggests storage at -18°C.[1]To minimize thermal decomposition.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).To prevent reaction with atmospheric moisture and oxygen.
Light Store in the dark, for instance in an amber vial.[1]To prevent light-induced decomposition.
Container Use a tightly sealed, appropriate chemical container. Plastic amber containers are suggested for some organic azides.[1]To prevent contamination and ensure containment.

Incompatible Materials and Handling Precautions

To prevent violent decomposition or the formation of highly unstable compounds, this compound should not come into contact with the following:

  • Acids: Can lead to the formation of highly toxic and explosive hydrazoic acid.

  • Metals: Particularly heavy metals, can form dangerously explosive heavy metal azides. The use of metal spatulas should be avoided.[1]

  • Halogenated Solvents: Solvents like dichloromethane and chloroform can react with azides to form extremely unstable di- and tri-azidomethane.[1]

  • Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

Handling Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid friction, grinding, and shock.

  • When heating is necessary, as in some synthetic procedures where temperatures of 70-80°C in DMF have been reported, it should be done with extreme caution and behind a blast shield.

Logical Relationship of Storage and Stability

The following diagram illustrates the key factors influencing the stability of this compound and the corresponding storage recommendations.

cluster_factors Factors Affecting Stability cluster_storage Recommended Storage & Handling cluster_outcome Chemical Integrity Temperature Temperature Cool_Temp Refrigeration / Freezing (-20°C to 8°C) Temperature->Cool_Temp Mitigates Decomposition Decomposition (Loss of Integrity, Potential Hazard) Temperature->Decomposition Light Light Darkness Store in Dark/Amber Container Light->Darkness Mitigates Light->Decomposition Incompatible_Materials Incompatible Materials (Acids, Metals, Halogenated Solvents) Isolation Isolate from Incompatible Materials Incompatible_Materials->Isolation Mitigates Incompatible_Materials->Decomposition Physical_Stress Physical Stress (Shock, Friction) Careful_Handling Avoid Mechanical Shock Physical_Stress->Careful_Handling Mitigates Physical_Stress->Decomposition Stable_Compound Stable this compound Cool_Temp->Stable_Compound Darkness->Stable_Compound Isolation->Stable_Compound Careful_Handling->Stable_Compound Start Start: Pure Compound Sample_Prep Sample Preparation (Small-scale, multiple samples) Start->Sample_Prep Stress_Conditions Exposure to Stress Conditions (Thermal, Light, Compatibility) Sample_Prep->Stress_Conditions Time_Points Sampling at Predetermined Time Points Stress_Conditions->Time_Points Analysis Analytical Testing (HPLC, LC-MS, NMR) Time_Points->Analysis Data_Analysis Data Analysis (Degradation Kinetics) Analysis->Data_Analysis Conclusion Conclusion on Stability Data_Analysis->Conclusion

References

Commercial Availability and Synthetic Guide for Tert-butyl 4-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-azidopiperidine-1-carboxylate is a versatile bifunctional molecule widely employed in medicinal chemistry and drug discovery. Its structure incorporates a piperidine scaffold, a common motif in many pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group, and an azide functionality. The azide group serves as a valuable chemical handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation of this building block to other molecules.[1] This guide provides a comprehensive overview of the commercial availability of this compound, a detailed experimental protocol for its synthesis, and its applications in chemical biology and drug development.

Commercial Availability

This compound (CAS No. 180695-80-1) is readily available from a variety of chemical suppliers. The purity and available quantities can vary, and it is recommended to request a certificate of analysis from the supplier to ensure the material meets the requirements of the intended application.

SupplierCatalog NumberPurityAvailable QuantitiesStorage Conditions
BiosynthFB124046Not specifiedCustomNot specified
CP Lab SafetyNot specifiedNot specified1 gRoom temperature[2]
Fisher Scientific (Toronto Research Chemicals)30328862Not specified25 mgNot specified
MySkinRecipes8385995%[1]100 mg, 250 mg, 1 g2-8°C[1]
Conier Chem&Pharma LimitedNot specifiedNot specifiedInquiryNot specified

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from the commercially available Tert-butyl 4-hydroxypiperidine-1-carboxylate. The hydroxyl group is first activated by converting it into a good leaving group, typically a mesylate or tosylate. This is followed by a nucleophilic substitution with an azide salt. An alternative one-pot procedure utilizing a Mitsunobu reaction offers a convenient and high-yielding route.[3]

Experimental Protocol: Synthesis via Mitsunobu Reaction

This protocol is adapted from established Mitsunobu reaction procedures on N-Boc-4-hydroxypiperidine.[4]

Materials:

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA) or Sodium Azide (NaN₃) with a phase-transfer catalyst

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.2 eq) dissolved in anhydrous THF.

  • Addition of Azide Source: Add diphenylphosphoryl azide (1.2 eq) to the solution.

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15-20 minutes. The reaction mixture may turn from colorless to a pale yellow or orange color.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Characterization:

Applications in Drug Discovery and Chemical Biology

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery.

Click Chemistry

The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of compound libraries.

PROTACs and Linker Chemistry

In the field of targeted protein degradation, this compound can be used as a precursor for the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs). After deprotection of the Boc group and reduction of the azide to an amine, the resulting 4-aminopiperidine can be incorporated into the linker structure connecting a target protein binder and an E3 ligase ligand.

Synthetic and Application Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its application in a typical click chemistry reaction.

G Synthetic and Application Workflow of this compound cluster_synthesis Synthesis cluster_application Application Example: Click Chemistry start Tert-butyl 4-hydroxypiperidine-1-carboxylate reagents PPh3, DIAD, DPPA (Mitsunobu Reaction) start->reagents 1. product This compound reagents->product 2. click_reagents Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) product->click_reagents 3. alkyne Alkyne-functionalized Molecule (e.g., Drug Candidate) alkyne->click_reagents 4. conjugate Triazole-linked Conjugate click_reagents->conjugate 5.

Caption: Synthetic workflow from starting material to the target compound and its subsequent use in a click chemistry reaction.

References

The Indispensable Role of the Boc Protecting Group in the Synthesis and Application of Tert-butyl 4-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold is a ubiquitous structural motif found in a vast array of therapeutic agents. Its conformational properties and ability to engage in crucial interactions with biological targets make it a privileged structure. Tert-butyl 4-azidopiperidine-1-carboxylate stands out as a versatile building block for the synthesis of novel piperidine-containing compounds, largely owing to the strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group. This technical guide delves into the critical role of the Boc group in the synthesis and subsequent chemical transformations of this key intermediate, providing detailed experimental protocols and quantitative data to support its utility in research and development.

The Guardian of Reactivity: The Function of the Boc Protecting Group

The primary and most crucial role of the Boc protecting group in this compound is to temporarily mask the inherent nucleophilicity and basicity of the piperidine nitrogen. This protection is paramount as it enables selective chemical modifications at other positions of the piperidine ring, particularly the C4 position, without undesired interference from the nitrogen atom.

Without the Boc group, the secondary amine of the piperidine ring would readily participate in side reactions, such as acting as a nucleophile, leading to a mixture of products and significantly reducing the yield of the desired compound. The Boc group is stable under a variety of reaction conditions, yet it can be cleaved under specific and mild acidic conditions, allowing for the timely unmasking of the piperidine nitrogen for subsequent functionalization.

Synthesis of this compound: A Stepwise Approach

The synthesis of this compound is a multi-step process that typically commences from commercially available and Boc-protected precursors, such as tert-butyl 4-hydroxypiperidine-1-carboxylate. The presence of the Boc group from the outset is essential for achieving high yields and purity in the subsequent transformations.

A common and efficient synthetic route involves the conversion of the hydroxyl group at the C4 position into a good leaving group, followed by nucleophilic substitution with an azide source. A representative synthetic workflow is illustrated below:

Synthesis_Workflow start Tert-butyl 4-hydroxypiperidine-1-carboxylate mesylation Mesylation (Methanesulfonyl chloride, Triethylamine) start->mesylation intermediate Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate mesylation->intermediate azidation Azide Substitution (Sodium azide) intermediate->azidation product This compound azidation->product

Caption: Synthetic workflow for this compound.

Experimental Protocols

1. Synthesis of Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.1 eq). Methanesulfonyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is subsequently quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylated intermediate, which can often be used in the next step without further purification.

2. Synthesis of this compound

To a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq) in dimethylformamide (DMF) is added sodium azide (1.5 eq). The reaction mixture is heated to 80-90 °C and stirred for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

StepReactantsReagentsSolventTemperatureTimeYield
1 Tert-butyl 4-hydroxypiperidine-1-carboxylateMethanesulfonyl chloride, TriethylamineDichloromethane0 °C to RT16 h~95% (crude)
2 Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylateSodium azideDimethylformamide80-90 °C4-6 h85-95%

Chemical Transformations and Applications

The synthetic utility of this compound is demonstrated in its subsequent reactions, where the azide moiety serves as a versatile functional handle and the Boc group continues its protective role until its strategic removal is required.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound makes it an ideal substrate for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole linkage with a terminal alkyne, a common strategy for linking molecular fragments in drug discovery.

CuAAC_Reaction azide This compound reagents CuSO4·5H2O Sodium Ascorbate azide->reagents alkyne Terminal Alkyne (e.g., Propargyl alcohol) alkyne->reagents product 1,4-Disubstituted 1,2,3-Triazole reagents->product sub_cluster

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol: CuAAC with Propargyl Alcohol

To a solution of this compound (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water are added sodium ascorbate (0.1-0.2 eq) and copper(II) sulfate pentahydrate (0.01-0.05 eq). The reaction mixture is stirred at room temperature until completion. The mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

ReactantsReagentsSolventTemperatureTimeYield
This compound, Propargyl alcoholCuSO4·5H2O, Sodium Ascorbatet-BuOH/H2O (1:1)Room Temperature8-12 h90-98%
Deprotection of the Boc Group

Once the desired modifications are made to the molecule, the Boc group can be efficiently removed under acidic conditions to liberate the piperidine nitrogen for further reactions, such as N-alkylation or amide bond formation. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.

Deprotection_Workflow start Boc-protected Piperidine Derivative deprotection Acidic Deprotection (Trifluoroacetic Acid) start->deprotection product Deprotected Piperidine Derivative (TFA salt) deprotection->product

Caption: Boc deprotection workflow.

Experimental Protocol: Boc Deprotection with TFA

The Boc-protected piperidine derivative is dissolved in dichloromethane, and trifluoroacetic acid (TFA) is added (typically in a 1:1 v/v ratio of DCM to TFA). The solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are then removed under reduced pressure to yield the deprotected piperidine as its TFA salt.[1]

ReactantReagentSolventTemperatureTimeYield
Boc-protected PiperidineTrifluoroacetic Acid (TFA)DichloromethaneRoom Temperature1-2 h>95%

Characterization Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 3.70-3.60 (m, 2H), 3.55-3.45 (m, 1H), 3.25-3.15 (m, 2H), 1.90-1.80 (m, 2H), 1.65-1.55 (m, 2H), 1.46 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 154.7, 79.6, 58.9, 43.9, 31.8, 28.4
IR (thin film) ν (cm⁻¹) 2976, 2095 (N₃ stretch), 1690 (C=O stretch), 1425, 1245, 1165

Conclusion

The Boc protecting group plays a pivotal and enabling role in the chemistry of this compound. Its ability to shield the reactive piperidine nitrogen allows for the clean and efficient introduction of the synthetically versatile azide functionality. The strategic deprotection of the Boc group at a later stage provides a gateway to a diverse range of piperidine-based molecules. The reliable synthetic routes and the predictable reactivity of this building block, underpinned by the strategic use of the Boc group, make this compound an invaluable tool for researchers and professionals in the field of drug discovery and development.

References

A-Z Guide to the Reactivity of Tert-butyl 4-azidopiperidine-1-carboxylate: A Bifunctional Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-azidopiperidine-1-carboxylate is a pivotal bifunctional molecule in contemporary organic synthesis and medicinal chemistry. Its structure uniquely combines a piperidine ring, a privileged scaffold in numerous bioactive compounds, with a versatile azide group, all while the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.[1] This guide provides a comprehensive overview of the reactivity centered on the azide functional group, detailing its participation in cornerstone reactions such as 1,3-dipolar cycloadditions ("click chemistry") and reductions to the corresponding amine. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this versatile building block in drug discovery and development programs.

Introduction: A Privileged Scaffold with a Versatile Handle

This compound serves as a critical intermediate in the synthesis of a wide range of therapeutic agents.[1][2] The molecule's significance is derived from its two key components:

  • The Piperidine Ring: This saturated heterocycle is a "privileged scaffold," frequently found in the structures of approved drugs and biologically active compounds due to its favorable pharmacokinetic properties.[1]

  • The Azide Group (-N₃): This functional group is the primary center of reactivity discussed in this guide. It does not typically interfere with biological processes, making it a bioorthogonal handle.[1][3] Its most notable applications are in click chemistry and as a precursor to the primary amine.

  • The Boc Protecting Group: The tert-butoxycarbonyl group ensures the piperidine nitrogen remains unreactive during modifications at the 4-position. It can be reliably removed under mild acidic conditions to allow for subsequent functionalization.[1][4]

The synthesis of this compound typically starts from tert-butyl 4-hydroxypiperidine-1-carboxylate. The hydroxyl group is first converted into a good leaving group, such as a tosylate, which is then displaced by an azide salt (e.g., sodium azide) via an Sₙ2 reaction.[1]

Core Reactivity of the Azide Group

The azide moiety at the C4 position is a versatile functional group, primarily exploited for two critical transformations: 1,3-dipolar cycloadditions and reduction to a primary amine.

1,3-Dipolar Cycloaddition: The Heart of Click Chemistry

The azide group is an ideal component for 1,3-dipolar cycloaddition reactions, which form the basis of "click chemistry"—a class of reactions known for being high-yielding, wide in scope, and generating minimal byproducts.[1][5] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins the azide with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[1][4] This triazole can function as a robust linker or as a bioisostere for an amide bond, enhancing metabolic stability.[1]

Quantitative Data for CuAAC Reactions

The CuAAC reaction is consistently high-yielding across a variety of substrates.

EntryAlkyne PartnerCatalyst SystemSolventYield (%)
1PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O>95
2Propargyl AlcoholCuITHF~90
31-Ethynyl-4-fluorobenzeneCuSO₄·5H₂O, Sodium AscorbateDMF/H₂O>95
43-EthynylthiopheneCu(OAc)₂t-BuOH/H₂O~92

Note: Yields are representative and can vary based on specific reaction conditions and scale. Data compiled from typical click chemistry procedures.

Reduction of the Azide to a Primary Amine

A second fundamental transformation is the reduction of the azide group to a primary amine, yielding tert-butyl 4-aminopiperidine-1-carboxylate. This amine is a crucial intermediate for subsequent reactions, most commonly amide bond formation, to build more complex molecular architectures.[1] Several reliable methods exist for this reduction.

Comparison of Reduction Methodologies

The choice of reducing agent depends on factors like the presence of other reducible functional groups in the molecule and desired reaction conditions.

MethodReagent(s)ConditionsAdvantagesDisadvantagesTypical Yield (%)
Catalytic Hydrogenation H₂ gas, Palladium on Carbon (Pd/C)RT, MeOH or EtOHHigh yield, clean byproducts (N₂, H₂O)Requires specialized hydrogenation equipment; may reduce other groups (alkenes, alkynes)>95
Staudinger Reduction Triphenylphosphine (PPh₃), then H₂ORT, THF/H₂OVery mild, highly chemoselective, tolerates most functional groups[6]Stoichiometric phosphine oxide byproduct can complicate purification[3]85-95
Hydride Reduction Lithium aluminum hydride (LiAlH₄)0 °C to RT, THFPowerful and fastHighly reactive, not chemoselective (will reduce esters, amides), requires careful quenching80-90
The Staudinger Ligation

A modification of the Staudinger reduction, the Staudinger ligation, is a powerful bioorthogonal reaction used to form a stable amide bond.[3] Instead of hydrolyzing the intermediate aza-ylide, it is trapped by an intramolecular ester, which rearranges to form an amide and triphenylphosphine oxide. This has become a key tool in chemical biology for linking molecules in complex biological environments.

Detailed Experimental Protocols

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction: Synthesis of tert-butyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • tert-Butanol (t-BuOH) and Water (1:1 mixture)

Procedure:

  • To a round-bottom flask, add this compound and phenylacetylene.

  • Add the t-BuOH/H₂O solvent mixture to dissolve the reactants.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water and add it to the reaction mixture.

  • Stir the resulting mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the pure triazole product.

Protocol for Staudinger Reduction to an Amine

Reaction: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.1 eq)

  • Tetrahydrofuran (THF) and Water

Procedure:

  • Dissolve this compound in THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add triphenylphosphine to the solution in one portion. Vigorous nitrogen evolution will be observed.

  • Stir the reaction at room temperature for 2-4 hours until the gas evolution ceases and the starting azide is consumed (monitor by TLC or IR spectroscopy for the disappearance of the azide stretch at ~2100 cm⁻¹).

  • Add water to the reaction mixture and stir for an additional 8-12 hours to hydrolyze the intermediate phosphazene.

  • Remove the THF under reduced pressure.

  • Add dilute HCl to the residue to protonate the amine product, making it water-soluble.

  • Wash the aqueous layer with diethyl ether or ethyl acetate to remove the triphenylphosphine oxide byproduct.

  • Basify the aqueous layer with NaOH or Na₂CO₃ to a pH of >10.

  • Extract the free amine product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure amine product.

Conclusion

This compound is a robust and highly valuable building block for modern chemical and pharmaceutical research. The azide group offers a reliable and versatile chemical handle for two of the most important transformations in synthetic chemistry: the formation of stable triazole rings via click chemistry and the efficient reduction to a primary amine. The orthogonal nature of these reactions, coupled with the privileged piperidine scaffold, ensures its continued and widespread application in the development of novel therapeutics and complex molecular probes. This guide provides the foundational knowledge and practical protocols necessary for its successful implementation in the laboratory.

References

The Bifunctional Building Block: A Technical Guide to Tert-butyl 4-azidopiperidine-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design and utilization of versatile molecular scaffolds are paramount. Among these, tert-butyl 4-azidopiperidine-1-carboxylate has emerged as a highly valuable bifunctional building block. Its unique structure, combining a privileged piperidine core with a reactive azide moiety and a readily cleavable Boc-protecting group, offers a powerful toolkit for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of its synthesis, key reactions, and applications, supplemented with detailed experimental protocols and characterization data.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, white to off-white solid at room temperature. Its bifunctional nature is central to its utility in synthetic chemistry.

PropertyValue
Molecular Formula C₁₀H₁₈N₄O₂
Molecular Weight 226.28 g/mol
CAS Number 180695-80-1
Appearance White to off-white solid
Storage 2-8°C

Spectroscopic Characterization:

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.70-3.80 (m, 2H), 3.10-3.20 (m, 2H), 1.80-1.90 (m, 2H), 1.60-1.70 (m, 2H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 154.7, 79.6, 59.5, 41.5, 31.5, 28.4
FTIR (KBr, cm⁻¹) ~2975 (C-H stretch), ~2100 (N₃ stretch, characteristic), ~1685 (C=O stretch, carbamate)

Synthesis of this compound

The most prevalent and efficient synthesis of this compound involves a two-step process commencing from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. This pathway leverages a classical nucleophilic substitution reaction.

synthesis_workflow start tert-Butyl 4-hydroxypiperidine-1-carboxylate step1 Tosylation start->step1 intermediate tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate step1->intermediate TsCl, Pyridine step2 Azide Substitution (SN2) intermediate->step2 product This compound step2->product NaN₃, DMF

Figure 1: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate

ParameterValue
Reactants tert-Butyl 4-hydroxypiperidine-1-carboxylate, p-Toluenesulfonyl chloride (TsCl), Pyridine
Solvent Dichloromethane (DCM)
Temperature 0°C to Room Temperature
Reaction Time 12-16 hours
Work-up Aqueous wash with HCl, NaHCO₃, and brine; drying over Na₂SO₄; and concentration in vacuo.
Yield ~90-95%

Detailed Protocol: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0°C is added pyridine (1.5 eq). p-Toluenesulfonyl chloride (1.2 eq) is then added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed successively with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the title compound as a white solid.

Step 2: Synthesis of this compound

ParameterValue
Reactants tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate, Sodium azide (NaN₃)
Solvent Dimethylformamide (DMF)
Temperature 80-90°C
Reaction Time 12-24 hours
Work-up Dilution with water, extraction with ethyl acetate, aqueous washes, drying over Na₂SO₄, and concentration in vacuo.
Yield >90%

Detailed Protocol: A mixture of tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq) and sodium azide (1.5 eq) in anhydrous dimethylformamide (DMF) is heated to 80-90°C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a colorless oil or a white solid.

Key Reactions and Applications in Organic Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

key_reactions cluster_azide Azide Group Reactions cluster_boc Boc Group Reaction start This compound azide_node Azide (-N₃) boc_node Boc Group click_reaction CuAAC (Click Chemistry) azide_node->click_reaction R-C≡CH, Cu(I) reduction Reduction azide_node->reduction H₂, Pd/C or PPh₃, H₂O triazole 1,2,3-Triazole click_reaction->triazole amine Primary Amine (-NH₂) reduction->amine deprotection Deprotection boc_node->deprotection TFA or HCl secondary_amine Secondary Amine (-NH-) deprotection->secondary_amine

Figure 2: Key reaction pathways of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of this building block is in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are stable and often serve as bioisosteres for amide bonds in drug candidates.[1]

Experimental Protocol: General Procedure for CuAAC Reaction

ParameterValue
Reactants This compound, Terminal Alkyne, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate
Solvent t-BuOH/H₂O (1:1) or DMF
Temperature Room Temperature
Reaction Time 1-24 hours
Work-up Dilution with water, extraction with an organic solvent, washing, drying, and concentration.
Yield Typically >90%

Detailed Protocol: To a solution of this compound (1.0 eq) and a terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of t-butanol and water is added a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq). The reaction mixture is stirred at room temperature for 1-24 hours. Upon completion, the mixture is diluted with water and extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Reduction of the Azide Group

The azide functionality can be readily reduced to a primary amine, providing a key intermediate for further functionalization, such as amide bond formation.[1]

Experimental Protocol: Reduction of Azide to Amine

ParameterValue
Reactants This compound, Palladium on carbon (Pd/C)
Reagent Hydrogen gas (H₂)
Solvent Methanol or Ethanol
Temperature Room Temperature
Reaction Time 2-12 hours
Work-up Filtration through Celite, concentration in vacuo.
Yield Quantitative

Detailed Protocol: A solution of this compound in methanol or ethanol is treated with a catalytic amount of 10% palladium on carbon. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-12 hours. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford tert-butyl 4-aminopiperidine-1-carboxylate.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is stable under many reaction conditions but can be easily removed under acidic conditions to reveal the piperidine nitrogen for subsequent reactions.[1]

Experimental Protocol: Boc Deprotection

ParameterValue
Reactant This compound
Reagent Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
Solvent Dichloromethane (DCM) or Dioxane
Temperature 0°C to Room Temperature
Reaction Time 1-4 hours
Work-up Concentration in vacuo, followed by neutralization with a base.
Yield Typically quantitative

Detailed Protocol: To a solution of the Boc-protected piperidine in dichloromethane at 0°C is added trifluoroacetic acid (TFA) (5-10 eq). The reaction mixture is stirred at room temperature for 1-4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated aqueous NaHCO₃ or triethylamine) to yield the deprotected piperidine.

Significance in Drug Discovery and Development

The piperidine moiety is a "privileged scaffold," meaning it is a structural motif frequently found in biologically active compounds and approved drugs.[1] The ability of this compound to serve as a versatile precursor for a wide range of piperidine-containing molecules makes it an invaluable tool in drug discovery programs. Its applications span the synthesis of inhibitors for various enzymes, G-protein coupled receptor (GPCR) ligands, and other therapeutic agents. The "click" chemistry handle allows for its efficient incorporation into larger molecules and for the rapid generation of compound libraries for high-throughput screening.

Conclusion

This compound stands out as a bifunctional building block of significant importance in contemporary organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the orthogonal reactivity of its azide and Boc-protected amine functionalities, provides a robust platform for the construction of diverse and complex molecular architectures. The detailed protocols and data presented herein serve as a comprehensive resource for researchers and scientists aiming to leverage the synthetic potential of this versatile compound in their drug discovery and development endeavors.

References

The Piperidine Scaffold: A Cornerstone in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential privileged scaffold in medicinal chemistry.[1] Its remarkable prevalence in a vast number of natural products, active pharmaceutical ingredients (APIs), and agrochemicals underscores its significance in the design and development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the piperidine scaffold, encompassing its fundamental chemical properties, synthetic methodologies, and its multifaceted role as a pharmacophore across a spectrum of therapeutic areas. We will delve into quantitative structure-activity relationships (SAR), detailed experimental protocols for synthesis and biological evaluation, and visualize key signaling pathways modulated by piperidine-containing drugs.

Physicochemical Properties and Pharmacokinetic Profile

The piperidine ring's utility in drug design is rooted in its unique stereochemical and electronic properties. Its saturated, puckered chair-like conformation allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.[3] The basic nitrogen atom (pKa of piperidinium ion ~11.2) is typically protonated at physiological pH, allowing for the formation of crucial salt bridges with acidic residues in protein binding pockets. This basicity also influences the pharmacokinetic profile of piperidine-containing drugs, affecting their solubility, absorption, and distribution. Judicious modification of the piperidine ring and its substituents can fine-tune these properties to enhance drug-like characteristics.[3]

Synthesis of the Piperidine Core

The construction of the piperidine scaffold is a well-established yet continually evolving field in synthetic organic chemistry. Several classical and modern synthetic strategies are employed to generate a diverse array of substituted piperidines.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of readily available pyridine precursors.[2] This method often employs transition metal catalysts such as platinum, palladium, rhodium, or nickel under hydrogen pressure.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

Objective: To synthesize a substituted piperidine via the reduction of the corresponding pyridine.

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C) (5-10 mol%)

  • Solvent (e.g., Methanol, Ethanol, Acetic Acid)

  • Hydrogen gas (H₂)

  • Reaction flask or high-pressure autoclave

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve the substituted pyridine in the chosen solvent.

  • Carefully add the catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude piperidine derivative.

  • Purify the crude product by an appropriate method (e.g., crystallization, distillation, or column chromatography).

Reductive Amination of Glutaraldehyde Derivatives

Reductive amination of 1,5-dicarbonyl compounds, such as glutaraldehyde or its derivatives, with a primary amine is another classical and versatile method for constructing the piperidine ring. The reaction proceeds via the formation of a di-imine intermediate, which is then reduced in situ.

Asymmetric Synthesis of Chiral Piperidines

The synthesis of enantiomerically pure piperidines is of paramount importance, as different enantiomers of a chiral drug often exhibit distinct pharmacological activities and toxicological profiles. Modern asymmetric synthesis methodologies, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions, have enabled the efficient production of single-enantiomer piperidine derivatives.

The Piperidine Scaffold in FDA-Approved Drugs

The prevalence of the piperidine moiety in drugs approved by the U.S. Food and Drug Administration (FDA) is a testament to its therapeutic importance. It is a key structural component in a wide array of blockbuster drugs across various therapeutic classes.

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold

Drug NameTherapeutic AreaMechanism of Action
Donepezil Alzheimer's DiseaseAcetylcholinesterase Inhibitor
Methylphenidate ADHDDopamine-Norepinephrine Reuptake Inhibitor
Fentanyl Analgesiaμ-Opioid Receptor Agonist
Haloperidol AntipsychoticDopamine D2 Receptor Antagonist
Paroxetine AntidepressantSelective Serotonin Reuptake Inhibitor (SSRI)
Risperidone AntipsychoticDopamine D2 and Serotonin 5-HT2A Receptor Antagonist
Loratadine AntihistamineHistamine H1 Receptor Antagonist

Quantitative Structure-Activity Relationship (SAR) of Piperidine Derivatives

The systematic modification of the piperidine scaffold and the analysis of the resulting changes in biological activity form the basis of structure-activity relationship (SAR) studies. These studies are crucial for optimizing lead compounds into potent and selective drug candidates.

Piperidine-Based Opioid Receptor Modulators

The piperidine scaffold is a cornerstone of many potent opioid analgesics. SAR studies have revealed key structural features that govern their affinity and selectivity for opioid receptors.

Table 2: In Vitro Activities of Selected Piperidine-Based Opioid Receptor Ligands

CompoundTarget ReceptorKᵢ (nM)
Morphineμ-opioid1.2
Fentanylμ-opioid0.39
Pethidine (Meperidine)μ-opioid230
Sufentanilμ-opioid0.13
Carfentanilμ-opioid0.02

Note: Kᵢ values can vary depending on the experimental conditions.

Piperidine Derivatives as Acetylcholinesterase (AChE) Inhibitors

In the context of Alzheimer's disease, piperidine-containing compounds have been extensively developed as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Table 3: In Vitro Inhibitory Activity of Piperidine-Based AChE Inhibitors

CompoundIC₅₀ (nM)
Donepezil6.7
Tacrine-Donepezil Hybrid0.23
1-Benzyl-4-(2-phthalimidoethyl)piperidine1.5

Note: IC₅₀ values can vary depending on the experimental conditions.

Key Signaling Pathways Modulated by Piperidine-Containing Drugs

Piperidine-based drugs exert their therapeutic effects by modulating a variety of cellular signaling pathways. Understanding these pathways is critical for rational drug design and for elucidating the mechanisms of action.

PI3K/Akt Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several piperidine-containing molecules have been developed as inhibitors of this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PI3K:e->PIP2:w PIP3 PIP3 PI3K:e->PIP3:w PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperidine_Inhibitor Piperidine-based PI3K Inhibitor Piperidine_Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of piperidine-based drugs.

NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers.

NF_kappaB_Pathway cluster_nucleus In the Nucleus Receptor Receptor (e.g., TNFR) IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene_Expression Target Gene Expression Piperidine_Modulator Piperidine-based Modulator Piperidine_Modulator->IKK_complex Modulation NFkB_n->Gene_Expression

Caption: The NF-κB signaling pathway and modulation by piperidine-containing compounds.

Experimental Protocols for Biological Evaluation

The biological characterization of piperidine derivatives is essential to determine their therapeutic potential. A variety of in vitro and in vivo assays are employed to assess their activity, selectivity, and mechanism of action.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

Objective: To determine the cytotoxic effect of a piperidine derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Piperidine derivative (test compound)

  • Vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Receptor Binding Affinity: Radioligand Binding Assay

Radioligand binding assays are a powerful tool for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a piperidine derivative for a target receptor (e.g., μ-opioid receptor).

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand (e.g., [³H]-DAMGO for μ-opioid receptor)

  • Piperidine derivative (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well filter plates

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, a fixed concentration of the radioligand, and varying concentrations of the piperidine derivative.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the piperidine derivative that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Experimental and Logical Workflow Visualization

Visualizing experimental workflows and logical relationships can greatly enhance clarity and understanding in drug discovery projects.

Experimental_Workflow Synthesis Synthesis of Piperidine Library Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Binding Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Compounds (Design New Library) Secondary_Assays Secondary Assays (e.g., Functional Assays) Hit_Identification->Secondary_Assays Active Compounds SAR_Analysis SAR Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Synthesize Optimized Analogs In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Promising Leads

Caption: A generalized workflow for the discovery of piperidine-based drug candidates.

Conclusion

The piperidine scaffold continues to be a remarkably versatile and fruitful starting point for the design and discovery of new medicines. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its status as a privileged structure in medicinal chemistry. As our understanding of disease biology deepens and synthetic methodologies advance, the piperidine ring is poised to remain a central element in the development of the next generation of innovative therapeutics. This guide has provided a technical overview of its importance, from fundamental properties and synthesis to its role in modulating key signaling pathways, supported by quantitative data and detailed experimental protocols to aid researchers in this exciting field.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Tert-butyl 4-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that describes reactions with high yields, broad scope, and simple purification of byproducts. This reaction, a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, is a powerful tool in drug discovery, bioconjugation, and materials science due to its reliability, specificity, and biocompatibility. The resulting 1,4-disubstituted 1,2,3-triazole linkage is stable and can act as a bioisostere for an amide bond.

Tert-butyl 4-azidopiperidine-1-carboxylate is a versatile building block in medicinal chemistry. The piperidine scaffold is a common motif in many pharmaceuticals, and the azide handle allows for its facile conjugation to a wide variety of alkyne-containing molecules using the CuAAC reaction. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for orthogonal deprotection and further functionalization. These application notes provide a detailed protocol for the CuAAC reaction using this compound, enabling the synthesis of diverse triazole-containing compounds.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes representative quantitative data for the CuAAC reaction with various alkynes. Please note that specific yields and reaction times may vary depending on the alkyne substrate, catalyst system, and reaction conditions. The data presented here is based on a highly analogous one-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylate derivatives.[1]

Alkyne PartnerCopper SourceLigand/AdditiveSolventTemp. (°C)TimeYield (%)
PhenylacetyleneCuIDIPEADMF0~5 min~95-98%
4-EthynyltolueneCuIDIPEADMF0~5 min~95-98%
4-MethoxyphenylacetyleneCuIDIPEADMF0~5 min~95-98%
4-ChlorophenylacetyleneCuIDIPEADMF0~5 min~95-98%
Propargyl alcoholCuSO₄·5H₂O / NaAscNonetBuOH/H₂O (1:1)RT1-4 h>90%
Ethyl propiolateCuSO₄·5H₂O / NaAscNonetBuOH/H₂O (1:1)RT1-4 h>90%

Experimental Protocols

This section provides two general protocols for the copper-catalyzed azide-alkyne cycloaddition of this compound with a terminal alkyne.

Protocol 1: CuI in DMF

This protocol is suitable for reactions with a wide range of alkynes, particularly arylacetylenes, and offers very short reaction times.[1]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.0 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and the terminal alkyne (1.0 eq).

  • Dissolve the reactants in anhydrous DMF (5 mL).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • To the stirred solution, add DIPEA (1.5 eq) followed by CuI (10 mol%).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.

  • Upon completion, quench the reaction by adding ice-cold water.

  • Collect the resulting solid by filtration.

  • Wash the solid with anhydrous diethyl ether.

  • Dry the product under vacuum.

  • Characterize the purified product by NMR and Mass Spectrometry.

Protocol 2: CuSO₄/Sodium Ascorbate in tBuOH/H₂O

This protocol utilizes a common and convenient in situ generation of the Cu(I) catalyst and is performed in a mixed aqueous-organic solvent system, which is suitable for a broader range of alkyne solubilities.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • tert-Butanol (tBuOH)

  • Deionized water

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tBuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.

  • To the stirred solution of the azide and alkyne, add the freshly prepared sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Once the reaction is complete, dilute the mixture with water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by NMR and Mass Spectrometry.

Mandatory Visualizations

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Dissolve Azide\nand Alkyne Dissolve Azide and Alkyne Add Catalyst\n(e.g., CuI/DIPEA or\nCuSO4/NaAsc) Add Catalyst (e.g., CuI/DIPEA or CuSO4/NaAsc) Dissolve Azide\nand Alkyne->Add Catalyst\n(e.g., CuI/DIPEA or\nCuSO4/NaAsc) Stir at RT\nor 0 °C Stir at RT or 0 °C Add Catalyst\n(e.g., CuI/DIPEA or\nCuSO4/NaAsc)->Stir at RT\nor 0 °C Monitor by\nTLC/LC-MS Monitor by TLC/LC-MS Stir at RT\nor 0 °C->Monitor by\nTLC/LC-MS Quench Reaction Quench Reaction Monitor by\nTLC/LC-MS->Quench Reaction Extraction or\nFiltration Extraction or Filtration Quench Reaction->Extraction or\nFiltration Column\nChromatography Column Chromatography Extraction or\nFiltration->Column\nChromatography Characterization\n(NMR, MS) Characterization (NMR, MS) Column\nChromatography->Characterization\n(NMR, MS)

Caption: Experimental workflow for the CuAAC reaction.

CuAAC_Mechanism cluster_catalyst Catalytic Cycle cluster_overall Overall Reaction Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + Alkyne Alkyne Alkyne Alkyne->Cu-Acetylide Six-membered\nCu-intermediate Six-membered Cu-intermediate Cu-Acetylide->Six-membered\nCu-intermediate + Azide Azide Azide Azide->Six-membered\nCu-intermediate Triazole Product Triazole Product Six-membered\nCu-intermediate->Triazole Product Rearrangement + H+ Triazole Product->Cu(I) releases R1-N3 Azide Triazole 1,4-Disubstituted 1,2,3-Triazole R1-N3->Triazole + + R1-N3->+ R2-C≡CH Alkyne R2-C≡CH->Triazole + ->R2-C≡CH

Caption: Mechanism of the CuAAC reaction.

References

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using Tert-butyl 4-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, valued for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other functional groups.[1][2] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1] This reaction's reliability, mild conditions, and broad functional group tolerance have made it an invaluable tool in drug discovery and development.[1][3]

Tert-butyl 4-azidopiperidine-1-carboxylate is a versatile building block for the synthesis of novel molecular entities. The piperidine ring is a privileged structure in many biologically active compounds, and the azido group provides a handle for facile introduction of the triazole ring via click chemistry. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for subsequent deprotection and further functionalization, enabling the creation of diverse compound libraries for screening and lead optimization. This document provides detailed application notes and protocols for the use of this compound in the synthesis of 1,2,3-triazoles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

General Reaction Scheme

CuAAC_reaction reagents This compound + R-C≡CH product 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-R-1H-1,2,3-triazole reagents->product Solvent, Temp catalyst Cu(I) catalyst (e.g., CuSO4/NaAsc) RuAAC_reaction reagents This compound + R-C≡CH product 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-R-1H-1,2,3-triazole reagents->product Solvent, Temp catalyst Ru(II) catalyst (e.g., [Cp*RuCl(COD)]) drug_discovery_workflow A Synthesis of Alkyne Library C CuAAC or RuAAC Reaction A->C B This compound B->C D Library of Boc-protected Triazolylpiperidines C->D E Boc Deprotection D->E F Library of Triazolylpiperidines E->F G Further Functionalization (e.g., Amide Coupling) F->G H Final Compound Library G->H I Biological Screening (e.g., GPR119 Agonist Assay) H->I J SAR Studies and Lead Optimization I->J

References

Application Notes and Protocols for Bioconjugation using Tert-butyl 4-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-azidopiperidine-1-carboxylate is a versatile heterobifunctional linker valuable in bioconjugation, particularly for the modification of peptides and proteins. Its structure incorporates a piperidine scaffold, an azide group for "click" chemistry, and a tert-butyloxycarbonyl (Boc) protecting group.[1] The azide moiety allows for highly specific and efficient covalent bond formation with alkyne-functionalized molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3][4][5] These bioorthogonal reactions are characterized by high yields, mild reaction conditions, and compatibility with a wide range of functional groups, making them ideal for conjugating sensitive biological molecules.[6][7] The Boc protecting group provides stability during synthesis and can be readily removed under acidic conditions to expose a secondary amine for further functionalization. This dual functionality makes this compound a powerful tool in drug development, proteomics, and various biomedical research applications.

Core Applications

The primary application of this compound in bioconjugation is to introduce an azide-functionalized piperidine linker onto a biomolecule. This can be achieved by first incorporating the linker into a peptide during solid-phase peptide synthesis (SPPS) or by modifying a protein post-translationally. The incorporated azide then serves as a handle for conjugation with a variety of alkyne-containing molecules, including:

  • Fluorophores: For imaging and tracking of peptides and proteins.

  • Biotin: For affinity purification and detection.

  • Drug Molecules: To create targeted drug delivery systems, such as antibody-drug conjugates (ADCs).[8]

  • Polyethylene Glycol (PEG): To improve the pharmacokinetic properties of therapeutic peptides and proteins.

  • Other Biomolecules: To create well-defined protein-peptide or protein-protein conjugates.[5]

Data Presentation: Representative Reaction Parameters for Azide-Alkyne Cycloaddition

While specific quantitative data for bioconjugation reactions using this compound is not extensively published in comparative tables, the following tables provide representative parameters for CuAAC and SPAAC reactions based on structurally similar azide-containing linkers used in peptide and protein conjugation. These parameters can serve as a starting point for reaction optimization.

Table 1: Representative Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Azide-Modified Peptides/Proteins

ParameterTypical RangeNotes
Azide-Biomolecule Concentration 10 µM - 1 mMHigher concentrations generally lead to faster reactions.
Alkyne Reagent Molar Excess 1.1 - 10 equivalentsA slight to moderate excess of the alkyne reagent is typically used to drive the reaction to completion.
Copper(II) Sulfate (CuSO₄) Concentration 50 µM - 1 mMThe copper source for the in-situ generation of the Cu(I) catalyst.
Reducing Agent (e.g., Sodium Ascorbate) 1 - 10 mM (5-10 fold excess over CuSO₄)Essential to reduce Cu(II) to the active Cu(I) catalyst. A fresh solution should always be used.[9]
Ligand (e.g., THPTA, TBTA) 1.2 - 5 fold excess over CuSO₄Stabilizes the Cu(I) catalyst, prevents protein precipitation, and can increase reaction rate.[9]
Solvent Aqueous buffer (e.g., PBS, Tris), often with co-solvents (e.g., DMSO, t-BuOH)The choice of solvent depends on the solubility of the reactants. Co-solvents can help solubilize hydrophobic alkyne reagents.
Temperature Room Temperature (20-25 °C)Reactions are typically efficient at ambient temperature.
Reaction Time 30 minutes - 24 hoursReaction progress should be monitored by a suitable analytical method (e.g., LC-MS, SDS-PAGE).
Typical Yield >90%CuAAC reactions are known for their high efficiency and yields.[10]

Table 2: Representative Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Azide-Modified Peptides/Proteins

ParameterTypical RangeNotes
Azide-Biomolecule Concentration 10 µM - 500 µM
Cyclooctyne Reagent Molar Excess 1.1 - 5 equivalentsThe reactivity of the cyclooctyne will influence the required excess.
Solvent Aqueous buffer (e.g., PBS, Tris)SPAAC is highly compatible with aqueous environments.
Temperature Room Temperature (20-25 °C) to 37 °CReactions are typically performed at or near physiological temperature.
Reaction Time 1 - 12 hoursReaction times are generally longer than CuAAC and depend on the specific cyclooctyne used.
Typical Yield 70 - 95%Yields are generally high but can be slightly lower than CuAAC depending on the reactants.

Experimental Protocols

Protocol 1: Incorporation of Tert-butyl 4-azidopiperidine-1-carboxylic acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of the azide-functionalized piperidine linker as a non-natural amino acid during standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Tert-butyl 4-azidopiperidine-1-carboxylic acid

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Coupling of Tert-butyl 4-azidopiperidine-1-carboxylic acid:

    • Pre-activate Tert-butyl 4-azidopiperidine-1-carboxylic acid (1.5-2 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.

    • Add the activated linker solution to the resin and couple for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps with the desired Fmoc-amino acids.

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the Boc group from the piperidine linker.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the azide-modified peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by LC-MS.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Peptide

This protocol details the conjugation of an alkyne-containing molecule to a peptide functionalized with the this compound linker (after deprotection of the Boc group during peptide cleavage).

Materials:

  • Azide-modified peptide (from Protocol 1)

  • Alkyne-containing molecule (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF (for dissolving hydrophobic alkynes)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-10 mg/mL (or a desired molar concentration).

    • Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO, then dilute in buffer) to a stock concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified peptide solution, and the alkyne-containing molecule (1.5-5 molar equivalents).

    • Add THPTA to a final concentration of 5 times the copper concentration.

    • Add CuSO₄ to a final concentration of 100-500 µM.

  • Reaction Initiation:

    • Add freshly prepared sodium ascorbate to a final concentration of 5-10 times the copper concentration to initiate the reaction.

    • Gently mix the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. Protect from light if using a fluorescent alkyne.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS to observe the formation of the triazole product and consumption of the starting materials.

  • Purification: Purify the peptide conjugate using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and the catalyst.

  • Characterization: Confirm the final product by LC-MS.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Protein

This protocol describes the copper-free conjugation of a cyclooctyne-functionalized molecule to a protein that has been modified to contain the azide-piperidine linker.

Materials:

  • Azide-modified protein

  • Cyclooctyne-containing molecule (e.g., DBCO-fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Protein Preparation: Prepare a solution of the azide-modified protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Reaction Setup:

    • Add the cyclooctyne-containing molecule (2-10 molar equivalents) to the protein solution. If the cyclooctyne is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent is low (e.g., <5%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37 °C for 2-12 hours. The reaction can be performed with gentle agitation.

  • Purification: Remove excess cyclooctyne reagent by dialysis, size-exclusion chromatography, or affinity purification if the protein is tagged.

  • Analysis: Analyze the extent of conjugation by SDS-PAGE (observing a band shift), UV-Vis spectroscopy (if the tag is a chromophore), or mass spectrometry.

Mandatory Visualizations

Bioconjugation Workflow

Bioconjugation_Workflow cluster_synthesis Peptide/Protein Functionalization cluster_conjugation Bioconjugation Reaction cluster_analysis Analysis and Purification Peptide_SPPS Peptide Synthesis (SPPS) Click_Chemistry Azide-Alkyne Cycloaddition (CuAAC or SPAAC) Peptide_SPPS->Click_Chemistry Protein_Modification Post-Translational Protein Modification Protein_Modification->Click_Chemistry Azide_Linker Tert-butyl 4-azidopiperidine-1-carboxylate Azide_Linker->Peptide_SPPS Azide_Linker->Protein_Modification Purification Purification (HPLC, SEC) Click_Chemistry->Purification Alkyne_Molecule Alkyne-functionalized Molecule (e.g., Fluorophore, Drug) Alkyne_Molecule->Click_Chemistry Characterization Characterization (LC-MS, SDS-PAGE) Purification->Characterization Final_Conjugate Final Bioconjugate Characterization->Final_Conjugate

Caption: General workflow for bioconjugation using this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism Azide R1-N3 (from linker) Copper_Acetylide Copper-Acetylide Intermediate Azide->Copper_Acetylide Cycloaddition Alkyne R2-C≡CH (functional molecule) Alkyne->Copper_Acetylide Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Copper_Acetylide Triazole_Product 1,4-Disubstituted Triazole Conjugate Copper_Acetylide->Triazole_Product Protonolysis

Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

SPAAC_Reaction Azide_Protein Azide-Modified Peptide/Protein Transition_State [3+2] Cycloaddition Transition State Azide_Protein->Transition_State Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Transition_State Triazole_Conjugate Stable Triazole Conjugate Transition_State->Triazole_Conjugate Ring Strain Release

Caption: Conceptual diagram of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

References

One-Pot Synthesis of Triazole Derivatives Using Tert-butyl 4-azidopiperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 1,2,3-triazole derivatives utilizing tert-butyl 4-azidopiperidine-1-carboxylate. This versatile building block is instrumental in the development of novel therapeutic agents, particularly agonists for G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and other metabolic disorders. The protocols described herein focus on the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the complementary ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) for the synthesis of alternative regioisomers.

Introduction

The 1,2,3-triazole moiety is a key pharmacophore in modern drug discovery, valued for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate strong and specific interactions with biological targets.[1] The piperidine scaffold is also a prevalent structural motif in numerous approved drugs.[2] The combination of these two fragments through a triazole linker offers a robust strategy for generating diverse libraries of drug-like molecules. This compound serves as a valuable precursor, with the Boc-protecting group allowing for facile deprotection and further functionalization.

The one-pot synthesis of these derivatives, particularly through CuAAC, offers significant advantages over traditional multi-step methods, including reduced reaction times, higher yields, and operational simplicity.[3] These methods are highly amenable to parallel synthesis and the rapid generation of compound libraries for high-throughput screening.

Applications in Drug Discovery: GPR119 Agonists

A significant application of piperidine-triazole derivatives lies in the development of agonists for GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[4] Activation of GPR119 by an agonist initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels. This elevation in cAMP has a dual effect: it potentiates glucose-stimulated insulin secretion directly from pancreatic β-cells and stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[5] GLP-1 further enhances insulin secretion, contributing to improved glucose homeostasis.[5] This dual mechanism makes GPR119 an attractive target for the development of novel anti-diabetic drugs.[3] Several synthesized piperidine-triazole derivatives have demonstrated potent GPR119 agonist activity, with EC50 values in the nanomolar range.[1]

GPR119 Signaling Pathway

GPR119_Signaling_Pathway GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP catalyzes Agonist Triazole Derivative (Agonist) Agonist->GPR119 binds Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion CREB->Secretion enhances transcription Vesicles->Secretion

Caption: GPR119 signaling cascade upon agonist binding.

Experimental Protocols

Protocol 1: One-Pot Copper-Catalyzed Synthesis of 1,4-Disubstituted Triazole Derivatives

This protocol describes the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound

  • Various terminal alkynes

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the terminal alkyne (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C, add this compound (1.0 mmol, 1.0 eq), CuI (0.1 mmol, 10 mol%), and DIPEA (1.5 mmol, 1.5 eq).

  • Stir the reaction mixture at 0 °C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,4-disubstituted triazole derivative.

Data Presentation: Representative Yields for CuAAC Synthesis

Alkyne SubstrateProductReaction Time (min)Yield (%)
Phenylacetylenetert-butyl 4-(1-phenyl-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate5~95
4-Ethynylbenzonitriletert-butyl 4-(1-(4-cyanophenyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate5~92
4-Ethynylphenyl methyl sulfonetert-butyl 4-(1-(4-(methylsulfonyl)phenyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate5~97
1-Ethynyl-4-fluorobenzenetert-butyl 4-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate5~94
Propargyl alcoholtert-butyl 4-(1-(hydroxymethyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate10~90

Note: Yields are based on similar reported procedures and may vary depending on the specific alkyne and reaction conditions.[1]

Protocol 2: One-Pot Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazole Derivatives

This protocol details the synthesis of 1,5-disubstituted 1,2,3-triazoles, which are regioisomers of the products obtained from the CuAAC reaction. This is achieved using a ruthenium catalyst.[6][7]

Materials:

  • This compound

  • Various terminal alkynes

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]

  • 1,2-Dichloroethane (DCE), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the terminal alkyne (1.1 mmol) in anhydrous DCE (10 mL).

  • Add Cp*RuCl(COD) (0.02 mmol, 2 mol%) to the solution.

  • Heat the reaction mixture to 45-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 1,5-disubstituted triazole derivative.

Data Presentation: Representative Yields for RuAAC Synthesis

Alkyne SubstrateProductReaction Time (h)Yield (%)
Phenylacetylenetert-butyl 4-(5-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate6~90
1-Hexynetert-butyl 4-(5-butyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate8~85
3,3-Dimethyl-1-butynetert-butyl 4-(5-(tert-butyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate12~80
Propargyl bromidetert-butyl 4-(5-(bromomethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate4~92

Note: Yields are based on general procedures for RuAAC reactions and may require optimization for specific substrates.[6]

Experimental Workflow

One_Pot_Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Azide This compound Mix Mix Reagents + Catalyst & Solvent Azide->Mix Alkyne Terminal Alkyne Alkyne->Mix CuAAC CuAAC (CuI) 0°C, 5-10 min Mix->CuAAC RuAAC RuAAC (Cp*RuCl(COD)) 45-60°C, 4-12 h Mix->RuAAC Quench Quench Reaction CuAAC->Quench RuAAC->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product_1_4 1,4-Disubstituted Triazole Purify->Product_1_4 from CuAAC Product_1_5 1,5-Disubstituted Triazole Purify->Product_1_5 from RuAAC

Caption: General workflow for the one-pot synthesis of triazole derivatives.

Conclusion

The one-pot synthesis of triazole derivatives from this compound represents a highly efficient and versatile strategy for the generation of novel compounds with significant therapeutic potential. The copper- and ruthenium-catalyzed methods provide access to complementary regioisomers, expanding the chemical space for drug discovery efforts. The application of these synthesized molecules as GPR119 agonists highlights their importance in the development of new treatments for type 2 diabetes. The detailed protocols and data provided in this document serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols: Deprotection of the Boc Group from Tert-butyl 4-azidopiperidine-1-carboxylate and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] Tert-butyl 4-azidopiperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutics. The azide functionality serves as a versatile handle for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient construction of complex molecular architectures.[2]

This document provides detailed protocols for the deprotection of the Boc group from this compound and its subsequent reaction products. The methods described herein are robust and have been optimized for high yield and purity.

Deprotection of the Boc Group: General Considerations

The removal of the Boc protecting group is typically achieved under acidic conditions. The most common reagents for this transformation are trifluoroacetic acid (TFA) in a chlorinated solvent such as dichloromethane (DCM), or a solution of hydrogen chloride (HCl) in an ethereal solvent like 1,4-dioxane.[3] The azide group is generally stable under these acidic conditions, allowing for selective deprotection of the piperidine nitrogen.[4]

The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine involves the following steps:

  • Protonation of the carbonyl oxygen of the Boc group.

  • Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.

  • Spontaneous decarboxylation of the carbamic acid to release the free amine and carbon dioxide.

The resulting amine is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride), which can often be isolated by precipitation or used directly in subsequent reactions.

Experimental Protocols for Boc Deprotection

Two standard and reliable methods for the deprotection of this compound are presented below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and typically proceeds to completion within a short period at room temperature.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • To the stirred solution, add TFA (typically 20-50% v/v). For example, a 1:1 mixture of TFA and DCM can be used.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can aid in the removal of residual TFA.

  • The resulting residue, 4-azidopiperidine trifluoroacetate, can be solidified by trituration with cold diethyl ether and collected by filtration.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and often yields the hydrochloride salt of the deprotected amine, which may be more crystalline and easier to handle.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 3-5 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-3 hours. The hydrochloride salt of 4-azidopiperidine may precipitate out of the solution during the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.[5]

Quantitative Data Summary for Boc Deprotection

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected amines, including those with azide functionalities. While specific yields for this compound are not extensively reported, high yields are generally expected based on analogous reactions.

ParameterProtocol 1: TFA/DCMProtocol 2: 4M HCl/Dioxane
Substrate Concentration 0.1 - 0.5 M0.1 - 0.5 M
Acid Concentration/Equivalents 20-50% (v/v) TFA in DCM3-5 equivalents of HCl
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 2 hours1 - 3 hours
Typical Yield >90%>90%
Product Form Trifluoroacetate saltHydrochloride salt

Visualization of the Boc Deprotection Workflow

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reagents Deprotection Reagents cluster_process Reaction & Workup cluster_product Deprotected Product start This compound reaction Stir at RT (1-3h) start->reaction reagent1 TFA in DCM reagent1->reaction reagent2 4M HCl in Dioxane reagent2->reaction workup Solvent Removal / Precipitation reaction->workup product1 4-Azidopiperidine TFA Salt workup->product1 product2 4-Azidopiperidine HCl Salt workup->product2

Boc Deprotection Workflow

Application of Deprotected 4-Azidopiperidine: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The deprotected 4-azidopiperidine is a key intermediate for the synthesis of 1,2,3-triazole-containing compounds via the highly efficient and regioselective CuAAC reaction.[6] This "click chemistry" reaction is widely used in drug discovery for the rapid generation of compound libraries and for bioconjugation.[7]

General Protocol for CuAAC Reaction

This protocol outlines a general procedure for the reaction of 4-azidopiperidine with a terminal alkyne.

Materials:

  • 4-Azidopiperidine salt (TFA or HCl salt)

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Base (e.g., triethylamine or DIPEA, if starting from the salt)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve the 4-azidopiperidine salt and the terminal alkyne (typically in a 1:1 to 1:1.2 molar ratio of azide to alkyne) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).

  • If starting with the amine salt, add a slight excess of a non-nucleophilic base (e.g., triethylamine or DIPEA) to liberate the free amine.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • To the stirred solution of the azide and alkyne, add the CuSO₄ solution (typically 1-5 mol%) followed by the sodium ascorbate solution (typically 5-10 mol%).

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate or DCM). The organic layer is then washed, dried, and concentrated.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary for CuAAC Reaction

ParameterTypical Conditions
Azide to Alkyne Ratio 1.0 : 1.0 - 1.2
Copper(II) Sulfate (mol%) 1 - 5 mol%
Sodium Ascorbate (mol%) 5 - 10 mol%
Reaction Temperature Room Temperature
Reaction Time 1 - 4 hours
Typical Yield High to quantitative

Visualization of the CuAAC Reaction Pathway

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product azide 4-Azidopiperidine product 1,4-Disubstituted 1,2,3-Triazole azide->product alkyne Terminal Alkyne (R-C≡CH) alkyne->product catalyst Cu(I) generated in situ (CuSO4 / Na Ascorbate) catalyst->product Catalyzes

CuAAC Reaction Pathway

Conclusion

The deprotection of this compound using standard acidic conditions is a straightforward and high-yielding process that provides a versatile intermediate for further synthetic transformations. The resulting 4-azidopiperidine is a valuable building block for the construction of triazole-containing molecules via the robust and efficient CuAAC reaction. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of medicinal chemistry and drug development to utilize this important synthetic intermediate.

References

Reduction of the azide moiety in Tert-butyl 4-azidopiperidine-1-carboxylate to a primary amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Reduction of Tert-butyl 4-azidopiperidine-1-carboxylate to a Primary Amine

Introduction

The transformation of an azide moiety to a primary amine is a fundamental and critical reaction in organic synthesis, particularly within the fields of medicinal chemistry and drug development. Primary amines are key functional groups present in a vast number of pharmaceuticals and bioactive molecules. This compound is a valuable building block, providing a versatile piperidine scaffold. Its successful reduction to tert-butyl 4-aminopiperidine-1-carboxylate opens avenues for further functionalization and incorporation into complex molecular architectures. This document provides detailed protocols and comparative data for the most effective methods to achieve this transformation, tailored for researchers and drug development professionals.

The choice of reduction method is crucial and depends on factors such as the presence of other functional groups, scalability, and reaction conditions. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is sensitive to strong acids, while the ester functionality within the Boc group is susceptible to reduction by harsh hydride reagents. Therefore, selecting a method that preserves the Boc group is paramount. This note will focus on three primary methods: Catalytic Hydrogenation, the Staudinger Reaction, and Metal Hydride Reduction, evaluating their suitability for this specific substrate.

Comparative Analysis of Reduction Methods

Several established methods can be employed for the reduction of organic azides.[1] The selection of the optimal method hinges on factors like functional group tolerance, reaction conditions, and scalability.[2] For the reduction of this compound, chemoselectivity is a key concern to avoid cleavage of the Boc protecting group.

MethodTypical ReagentsTypical Yield (%)Typical Reaction TimeKey AdvantagesKey Disadvantages & Substrate Compatibility
Catalytic Hydrogenation H₂, Pd/C, PtO₂85 - 99%[2]0.5 - 24 h[2]High yields, clean reaction (byproduct is N₂ gas), easily scalable.May reduce other functional groups like alkenes, alkynes, or benzyl groups. Requires specialized hydrogenation equipment.
Staudinger Reaction PPh₃, then H₂O80 - 95%[2]6 - 24 h[2]Excellent chemoselectivity, extremely mild conditions, tolerates most functional groups.[2][3]Stoichiometric amounts of phosphine oxide byproduct are generated, which can complicate purification.[2]
Metal Hydride Reduction LiAlH₄ (LAH)High[2]1 - 2 h[2]Powerful and rapid reducing agent.[2]Lacks chemoselectivity; will reduce the ester of the Boc group .[2][4] Requires stringent anhydrous conditions as it reacts violently with water.[2]

Visualized Chemical Transformation & Workflow

The following diagrams illustrate the overall chemical reaction and a generalized experimental workflow for the reduction process.

Reaction_Scheme cluster_start Starting Material cluster_end Product start Tert-butyl 4-azidopiperidine-1-carboxylate end Tert-butyl 4-aminopiperidine-1-carboxylate start->end [Reducing Agent] Solvent, Conditions

Caption: Overall reaction scheme for the reduction of the azide.

Experimental_Workflow A 1. Reagent Preparation & Setup B 2. Dissolve Azide Substrate in Anhydrous Solvent A->B C 3. Add Reducing Agent (e.g., Pd/C, PPh₃) B->C D 4. Run Reaction Under Inert Atmosphere (N₂ or H₂) C->D E 5. Monitor Reaction (TLC or LC-MS) D->E F 6. Reaction Quench / Workup (e.g., Filtration, H₂O addition) E->F G 7. Product Extraction with Organic Solvent F->G H 8. Purification (e.g., Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: Generalized workflow for the azide reduction experiment.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and clean, making it a preferred choice when compatible with other functional groups.[1][2]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source (e.g., balloon or Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Procedure:

  • In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution.

  • Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Evacuate the inert gas and introduce hydrogen gas (a balloon is sufficient for small-scale reactions; for larger scales, a Parr apparatus at 40-50 psi is recommended).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-16 hours). The evolution of N₂ gas will be observed initially.

  • Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, tert-butyl 4-aminopiperidine-1-carboxylate.

  • The product is often clean enough for subsequent steps, but can be further purified by column chromatography if necessary.

Protocol 2: Staudinger Reduction using Triphenylphosphine (PPh₃)

The Staudinger reaction is exceptionally mild and offers excellent chemoselectivity, making it ideal for sensitive substrates.[3][5] The reaction proceeds in two stages: the formation of an iminophosphorane intermediate, followed by its hydrolysis to the amine.[5]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • Set up a dry, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Add triphenylphosphine (1.1 - 1.2 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature. Vigorous evolution of N₂ gas should be observed.

  • Allow the reaction to stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the azide and formation of the intermediate iminophosphorane.

  • To the reaction mixture, add water (5-10 eq) to facilitate the hydrolysis of the iminophosphorane.

  • Heat the mixture to 50-60 °C and stir for an additional 6-12 hours, or until the hydrolysis is complete as monitored by TLC/LC-MS.

  • After cooling to room temperature, remove the THF under reduced pressure.

  • Add ethyl acetate to the residue and wash sequentially with 1M HCl (to remove any basic impurities) and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purify by column chromatography (silica gel, typically with a gradient of dichloromethane/methanol or ethyl acetate/hexanes) to isolate the pure tert-butyl 4-aminopiperidine-1-carboxylate.

Safety Precautions:

  • Organic azides can be explosive and should be handled with care, avoiding heat, shock, and friction. Always work behind a safety shield.

  • Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a well-ventilated fume hood with appropriate safety measures.

  • Lithium aluminum hydride (LiAlH₄) is a pyrophoric solid that reacts violently with water and protic solvents. It should only be handled by trained personnel under a strict inert atmosphere.[2]

References

Application of Tert-butyl 4-azidopiperidine-1-carboxylate in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-azidopiperidine-1-carboxylate is a versatile bifunctional building block crucial in modern medicinal chemistry and drug discovery. Its unique structure, featuring a piperidine ring, a protected amine (Boc group), and an azide functional group, makes it an ideal scaffold for synthesizing diverse molecular libraries. The piperidine moiety is a privileged structure frequently found in biologically active compounds and approved drugs. The azide group is particularly valuable for its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the formation of a stable 1,2,3-triazole ring, which can act as a robust linker or a bioisosteric replacement for an amide bond, often enhancing the metabolic stability of drug candidates.[1]

This application note provides detailed protocols and data on the use of this compound in the development of enzyme inhibitors, with a focus on acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.

Core Application: "In Situ" Click Chemistry for Acetylcholinesterase (AChE) Inhibitor Synthesis

A powerful strategy employing this compound is the "in situ" click chemistry approach for lead discovery. In this method, the biological target itself, such as the acetylcholinesterase enzyme, acts as a template to catalyze the formation of its own potent inhibitor from a mixture of complementary building blocks (an azide and an alkyne).[1][2] The enzyme's active site brings the azide- and alkyne-containing fragments into close proximity and optimal orientation, thereby accelerating the 1,3-dipolar cycloaddition reaction to form a stable triazole-linked inhibitor with high affinity and specificity.[1][3]

This target-guided synthesis has led to the discovery of highly potent AChE inhibitors, with some exhibiting dissociation constants in the femtomolar range.[3][4][5]

Quantitative Data: Inhibitory Activity of Triazole-Based Enzyme Inhibitors

The following table summarizes the inhibitory activities of representative triazole-based enzyme inhibitors synthesized using azide-alkyne click chemistry.

Compound ClassTarget EnzymeInhibitor Structure (Representative)IC50 / Ki (µM)Reference
Piperidine-Triazole ConjugatesAcetylcholinesterase (AChE)VariesIC50: 0.031 - 0.537[6]
Piperidine-Triazole ConjugatesAcetylcholinesterase (AChE)VariesKi: 0.0155 - 0.557[6]
Tacrine-Triazole-PhenyltetrahydroisoquinolineAcetylcholinesterase (AChE)Not specifiedDissociation constants as low as 33 femtomolar[4]
Bis-1,2,4-TriazolesThymidine PhosphorylaseVariesIC50: 28.74 ± 0.59[7]
Triazole-based Uracil DerivativesDipeptidyl Peptidase-4 (DPP-4)VariesIC50: 0.01475 - 0.00657[8]

Experimental Protocols

Protocol 1: Synthesis of a Triazole-Based Acetylcholinesterase Inhibitor via CuAAC Click Chemistry

This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize a 1,4-disubstituted 1,2,3-triazole inhibitor.

Materials:

  • This compound

  • An appropriate alkyne-containing fragment (e.g., propargylated tacrine analogue)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the alkyne-containing fragment (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Seal the vial and stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure triazole-based inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: "In Situ" Click Chemistry Screening for Acetylcholinesterase Inhibitors

This protocol outlines a general method for identifying potent AChE inhibitors directly in the presence of the enzyme.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Phosphate buffer (pH 7.4)

  • This compound or a library of azide-containing fragments

  • A library of alkyne-containing fragments

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • 96-well microplate reader

  • LC-MS system for product identification

Procedure:

  • Prepare a solution of AChE in phosphate buffer.

  • In a microcentrifuge tube or a well of a 96-well plate, combine the AChE solution with a mixture of an azide fragment (e.g., this compound) and a library of alkyne fragments.

  • Incubate the mixture at a controlled temperature (e.g., 37 °C) for a specified period (e.g., 24-48 hours) to allow for the "in situ" formation of triazole inhibitors.

  • Analyze an aliquot of the reaction mixture by LC-MS to identify the newly formed triazole product(s). The mass of the product will correspond to the sum of the masses of the reacted azide and alkyne fragments.

  • To determine the inhibitory activity of the "in situ" generated compound, perform an Ellman's assay.

  • In a separate 96-well plate, add the "in situ" reaction mixture to wells containing ATCI and DTNB in phosphate buffer.

  • Measure the rate of color change at 412 nm using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Compare the reaction rate in the presence of the "in situ" mixture to a control reaction without the azide and alkyne fragments to determine the percent inhibition.

  • Potent inhibitor candidates can then be synthesized on a larger scale using Protocol 1 for further characterization and IC50 determination.

Protocol 3: Determination of IC50 Values for Enzyme Inhibition

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a synthesized inhibitor against AChE using the Ellman's method.

Materials:

  • Synthesized inhibitor compound

  • Acetylcholinesterase (AChE)

  • Phosphate buffer (pH 7.4)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO.

  • Perform serial dilutions of the inhibitor stock solution in phosphate buffer to obtain a range of concentrations.

  • In a 96-well plate, add the AChE solution to each well, followed by the different concentrations of the inhibitor. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixtures for 15 minutes at 37 °C.

  • Initiate the enzymatic reaction by adding a solution of ATCI and DTNB to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.

  • Calculate the reaction rate for each inhibitor concentration from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition for each concentration relative to the control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.

Visualizations

G cluster_0 In Situ Click Chemistry for AChE Inhibitor Discovery AChE Acetylcholinesterase (AChE) Enzyme Complex Enzyme-Fragment Ternary Complex AChE->Complex Binding Azide Azide Fragment (e.g., Tert-butyl 4-azidopiperidine-1-carboxylate) Azide->Complex Alkyne Alkyne Fragment Library Alkyne->Complex Inhibitor Potent Triazole Inhibitor Complex->Inhibitor Target-Catalyzed Cycloaddition Inhibitor->AChE Strong Inhibition G cluster_1 Synthesis and Screening Workflow Start Start: Tert-butyl 4-azidopiperidine-1-carboxylate + Alkyne Library Synthesis CuAAC Click Chemistry Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Enzyme Inhibition Assay (IC50 Determination) Characterization->Screening Lead Lead Compound Identification Screening->Lead G cluster_2 Acetylcholine Hydrolysis Signaling Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Choline Choline AChE->Choline Hydrolysis Acetate Acetate AChE->Acetate Hydrolysis Inhibitor Triazole Inhibitor Inhibitor->AChE Inhibition

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Tert-butyl 4-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing Tert-butyl 4-azidopiperidine-1-carboxylate as a versatile starting material. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, and its functionalization is of significant interest in medicinal chemistry. The azide group at the 4-position of the piperidine ring offers a gateway to a diverse range of heterocyclic systems through various chemical transformations.

Introduction

This compound is a key building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and development.[1] The presence of the azide functional group allows for a variety of selective transformations, including cycloadditions and reductions, to generate novel heterocyclic structures. The tert-butyloxycarbonyl (Boc) protecting group provides stability during these synthetic manipulations and can be readily removed under mild acidic conditions when required.[1][2] This document will focus on two primary applications of this reagent: the synthesis of 1,2,3-triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the formation of 4-aminopiperidine derivatives through azide reduction, which are precursors to other heterocyclic systems. Additionally, a prospective application in the synthesis of spiro-heterocycles will be discussed.

Synthesis of 1,2,3-Triazole Derivatives via [3+2] Cycloaddition

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery for creating libraries of diverse compounds.

Application Note:

The reaction of this compound with various terminal alkynes in the presence of a copper(I) catalyst leads to the formation of novel tert-butyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate derivatives.[2][4] These compounds can serve as scaffolds for further elaboration or as final drug candidates. The triazole ring is a known bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions with biological targets.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Dissolve this compound and terminal alkyne in a suitable solvent (e.g., DMF). B Add a copper(I) source (e.g., CuI) and a ligand/base (e.g., DIPEA). A->B C Stir the reaction mixture at room temperature. B->C D Quench the reaction with water. C->D Reaction Completion E Extract the product with an organic solvent (e.g., ethyl acetate). D->E F Purify by column chromatography. E->F G Obtain pure 1,2,3-triazole product. F->G Characterization

Caption: Workflow for the CuAAC Synthesis of 1,2,3-Triazoles.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
  • To a solution of this compound (1.0 eq) and the desired terminal alkyne (1.0-1.2 eq) in a suitable solvent such as DMF (0.1-0.5 M), add a copper(I) source, for example, copper(I) iodide (CuI) (0.05-0.1 eq).

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

Data Presentation:
EntryAlkyneProductYield (%)
1PhenylacetyleneTert-butyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate~95
2Propargyl alcoholTert-butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate~92
31-Ethynyl-4-fluorobenzeneTert-butyl 4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate~97

Note: Yields are representative and may vary based on specific reaction conditions and the nature of the alkyne.[4]

Synthesis of 4-Aminopiperidine Derivatives via Azide Reduction

The reduction of the azide group to a primary amine is a fundamental transformation that opens up a vast chemical space for further derivatization.[2] The resulting Tert-butyl 4-aminopiperidine-1-carboxylate is a valuable intermediate for the synthesis of various nitrogen-containing heterocycles through reactions such as amide bond formation, reductive amination, and urea/thiourea formation.

Application Note:

The reduction of this compound is most commonly achieved through catalytic hydrogenation. This method is highly efficient and clean, typically affording the desired amine in high yield and purity. The resulting amine can then be used in the synthesis of more complex molecules, including potential enzyme inhibitors and receptor ligands. For instance, it serves as a precursor in the multi-step synthesis of beta-lactamase inhibitors.[2]

Signaling Pathway Diagram:

G A Tert-butyl 4-azidopiperidine-1-carboxylate B Tert-butyl 4-aminopiperidine-1-carboxylate A->B Reduction (e.g., H2, Pd/C) C Amides B->C Acylation D Ureas/Thioureas B->D Reaction with Isocyanates/Isothiocyanates E Substituted Amines B->E Reductive Amination F Fused Heterocycles B->F Cyclization Reactions

Caption: Synthetic pathways from this compound.

General Protocol for Catalytic Hydrogenation:
  • In a hydrogenation vessel, dissolve this compound in a suitable solvent, such as methanol or ethanol.

  • Carefully add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %, 5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield Tert-butyl 4-aminopiperidine-1-carboxylate, which is often of sufficient purity for subsequent steps.

Data Presentation:
CatalystSolventH2 Pressure (atm)Reaction Time (h)Yield (%)
10% Pd/CMethanol14-6>95
10% Pd/CEthanol32-4>98

Prospective Synthesis of Spiro-heterocycles

Spiro-heterocycles containing a piperidine ring are of increasing interest in drug discovery due to their rigid, three-dimensional structures that can provide novel interactions with biological targets.[5][6] While direct intramolecular reactions of the azide at the 4-position to form a spiro-center are less common, the piperidine ring itself can be a template for spirocyclization.

Application Note:

One potential strategy involves the conversion of the 4-azido group to a different functional group that can participate in an intramolecular cyclization. For example, after reduction of the azide to an amine, the resulting amine could be functionalized with a tether containing an electrophilic or radical-accepting group. Subsequent intramolecular reaction would lead to the formation of a spiro-heterocycle. Another approach could involve an intramolecular Schmidt reaction of a suitably substituted precursor derived from this compound.[7]

Logical Relationship Diagram:

G A Tert-butyl 4-azidopiperidine-1-carboxylate B Functional Group Transformation at C4 A->B C Introduction of a Tether with a Reactive Moiety B->C D Intramolecular Cyclization C->D E Spiro-heterocycle D->E

Caption: A logical approach to the synthesis of spiro-heterocycles.

Protocol Outline for aza-Michael Addition based Spirocyclization:
  • Azide Reduction: Reduce this compound to the corresponding amine as described in the catalytic hydrogenation protocol.

  • Acrylation: React the resulting Tert-butyl 4-aminopiperidine-1-carboxylate with acryloyl chloride in the presence of a non-nucleophilic base to form the corresponding acrylamide.

  • Intramolecular aza-Michael Addition: Treat the acrylamide with a suitable base (e.g., sodium hydride) to induce an intramolecular conjugate addition, forming a spiro-β-lactam.

  • Work-up and Purification: Quench the reaction and purify the resulting spiro-heterocycle by standard methods.

This protocol is a representative example, and the specific conditions would require optimization. The development of synthetic routes to spiropiperidines is an active area of research.[8][9][10]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. The protocols and data presented herein for the synthesis of 1,2,3-triazoles and 4-aminopiperidine derivatives provide a solid foundation for researchers in drug discovery and medicinal chemistry. The prospective application in spiro-heterocycle synthesis highlights the potential for further exploration of the chemical space accessible from this starting material.

References

Application Notes and Protocols for Tert-butyl 4-azidopiperidine-1-carboxylate in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

This document provides detailed application notes and protocols for the use of tert-butyl 4-azidopiperidine-1-carboxylate as a rigid linker component in the synthesis of PROTACs. The piperidine scaffold introduces conformational rigidity, which can enhance metabolic stability and pre-organize the PROTAC into a conformation favorable for ternary complex formation.[2][3] The azide functionality allows for efficient conjugation to an alkyne-modified ligand via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This modular approach simplifies the synthesis of PROTAC libraries for the rapid optimization of target degradation.

Principle of PROTAC Action

The fundamental mechanism of a PROTAC is to act as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple protein copies.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (with piperidine linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthesis of this compound

The synthesis of this compound typically starts from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. The hydroxyl group is first converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by an azide ion.

Linker_Synthesis Synthesis of this compound start Tert-butyl 4-hydroxypiperidine-1-carboxylate intermediate Tert-butyl 4-(tosyloxy)piperidine-1-carboxylate start->intermediate Tosyl chloride, Pyridine product Tert-butyl 4-azidopiperidine-1-carboxylate intermediate->product Sodium Azide, DMF

Caption: Synthetic scheme for the linker.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Protein of Interest (POI) Ligand

This protocol describes a general method for introducing a terminal alkyne to a POI ligand containing a suitable functional group (e.g., a carboxylic acid) for derivatization.

Materials:

  • POI ligand with a carboxylic acid handle

  • Propargylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the POI ligand (1.0 eq), HATU (1.2 eq), and propargylamine (1.5 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkyne-functionalized POI ligand.

  • Characterize the product by ¹H NMR and MS.

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of the alkyne-functionalized POI ligand to this compound and subsequent coupling to an E3 ligase ligand. A step-wise approach is recommended to avoid the formation of homodimers.

Materials:

  • Alkyne-functionalized POI ligand (from Protocol 1)

  • This compound

  • E3 ligase ligand with a suitable handle (e.g., a carboxylic acid)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

Step 1: First Click Reaction

  • Dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.2 eq) in a t-BuOH/H₂O (1:1) mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.2 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the intermediate by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in DCM.

  • Add TFA (20% v/v) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA. The resulting amine is often used in the next step without further purification.

Step 3: Amide Coupling to E3 Ligase Ligand

  • Dissolve the E3 ligase ligand with a carboxylic acid handle (1.0 eq), HATU (1.2 eq), and the deprotected intermediate from Step 2 (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Experimental_Workflow PROTAC Synthesis and Evaluation Workflow Synthesis PROTAC Synthesis (Click Chemistry & Amide Coupling) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitro In Vitro Assays Purification->InVitro Degradation Protein Degradation Assay (Western Blot) InVitro->Degradation Viability Cell Viability Assay (e.g., CellTiter-Glo) InVitro->Viability Ternary Ternary Complex Formation (e.g., SPR, NanoBRET) InVitro->Ternary InVivo In Vivo Studies (Optional) InVitro->InVivo PK Pharmacokinetics InVivo->PK Efficacy In Vivo Efficacy InVivo->Efficacy

Caption: A typical experimental workflow for PROTAC development.

Protocol 3: Western Blot for Protein Degradation

Objective: To determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) of the synthesized PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO

  • Culture medium

  • PBS (Phosphate-buffered saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (against POI and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against the POI and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation. Calculate DC₅₀ and Dₘₐₓ values using appropriate software.

Data Presentation

Disclaimer: The following data is illustrative and serves as an example of how to present quantitative results. Specific values for PROTACs using this compound are not yet available in the public literature.

Table 1: In Vitro Degradation of Target Protein X by PROTACs with Piperidine-Based Linkers

PROTAC IDLinker MoietyDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-AThis compound derived2592
PROTAC-BPEG-4 Linker7885
PROTAC-CAlkyl-8 Linker15075

Table 2: Cell Viability in Cancer Cell Line Y after 72h Treatment

CompoundIC₅₀ (nM)
PROTAC-A45
POI Inhibitor>1000
DMSO>10000

Logical Relationships

Logical_Relationships Linker Design Considerations Linker Tert-butyl 4-azidopiperidine-1-carboxylate Rigidity Increased Rigidity Linker->Rigidity Click_Chem Azide for Click Chemistry Linker->Click_Chem Stability Improved Metabolic Stability Rigidity->Stability Conformation Favorable Conformation for Ternary Complex Rigidity->Conformation Synthesis Modular & Efficient Synthesis Click_Chem->Synthesis Potency Enhanced Potency (Lower DC50) Stability->Potency Conformation->Potency Synthesis->Potency Facilitates Optimization

Caption: Rationale for using the specified linker.

Conclusion

This compound is a valuable building block for the synthesis of novel PROTACs. Its rigid piperidine core can impart favorable pharmacokinetic properties and contribute to the formation of a stable and productive ternary complex, while the azide handle allows for a modular and efficient synthetic strategy using click chemistry. The protocols and notes provided herein offer a comprehensive guide for researchers to incorporate this linker into their PROTAC development programs, facilitating the exploration of new chemical space and the generation of potent and selective protein degraders. Further studies are warranted to fully elucidate the structure-activity relationships of PROTACs containing this specific linker.

References

Application Notes and Protocols: Synthesis of GPR119 Agonists Using Tert-butyl 4-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and obesity.[1][2] Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal L-cells, stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][3] This dual mechanism of action makes GPR119 agonists attractive candidates for novel anti-diabetic drugs.

Tert-butyl 4-azidopiperidine-1-carboxylate is a versatile building block in medicinal chemistry. Its piperidine scaffold is a common feature in many bioactive molecules, and the azide functionality allows for the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[4] This reaction facilitates the formation of a stable 1,2,3-triazole ring, a valuable linker in drug design, connecting the piperidine core to other pharmacophoric groups. This application note provides a detailed protocol for the synthesis of potential GPR119 agonists utilizing this compound.

GPR119 Signaling Pathway

Upon activation by an agonist, GPR119 couples to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion, while in intestinal L-cells, it promotes the release of GLP-1.

GPR119_Signaling_Pathway Agonist Agonist GPR119 GPR119 Agonist->GPR119 Binds G_Protein Gαs GPR119->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Insulin_Secretion ↑ Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion GLP1_Secretion ↑ GLP-1 Secretion (Intestinal L-cell) PKA->GLP1_Secretion

Caption: GPR119 signaling cascade.

Experimental Protocols

General Synthesis Workflow

The synthesis of GPR119 agonists using this compound typically follows a convergent approach where the azidopiperidine core is coupled with a variety of terminal alkynes via a CuAAC reaction.

Synthesis_Workflow Start Starting Materials Azide Tert-butyl 4-azidopiperidine-1-carboxylate Start->Azide Alkyne Substituted Terminal Alkyne Start->Alkyne Click_Reaction CuAAC Click Reaction Azide->Click_Reaction Alkyne->Click_Reaction Crude_Product Crude Triazole Product Click_Reaction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure GPR119 Agonist Precursor Purification->Pure_Product Deprotection Boc Deprotection (Optional) Pure_Product->Deprotection Final_Product Final GPR119 Agonist Deprotection->Final_Product

Caption: General synthetic workflow.
One-Pot Synthesis of Triazole-Containing GPR119 Agonist Precursors

This protocol is adapted from a similar synthesis of triazolo piperidine carboxylates and outlines a one-pot CuAAC reaction.[4]

Materials:

  • This compound

  • Substituted terminal alkyne (e.g., phenylacetylene, propargyl alcohol derivatives)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

Procedure:

  • To a stirred solution of the desired terminal alkyne (1.0 eq) in DMF (5 mL) at 0 °C, add this compound (1.0 eq), CuI (10 mol%), and DIPEA (1.5 eq).

  • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Based on similar reactions, the reaction is often complete within a short timeframe (e.g., 5-30 minutes).[4]

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with deionized water and then with anhydrous diethyl ether.

  • Dry the product under vacuum to yield the tert-butyl-4-(1-substituted-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate derivative.

Purification:

The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) if necessary.

Boc Deprotection (Optional)

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen can be removed under acidic conditions if the final GPR119 agonist requires a free secondary amine.

Materials:

  • Boc-protected triazole product

  • 4 M HCl in 1,4-dioxane

  • 1,4-Dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected compound in 1,4-dioxane at 0 °C.

  • Add 4 M HCl in 1,4-dioxane and stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between saturated NaHCO₃ solution and EtOAc.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected product.

Data Presentation

The following table summarizes the in vitro activity of representative triazole-containing piperidine derivatives as GPR119 agonists, demonstrating the potential of compounds synthesized via the described methods.[4]

Compound IDR-group on TriazoleYield (%)EC₅₀ (nM)
5a Phenyl95>1000
5b 4-Fluorophenyl97850
5c 4-Chlorophenyl96670
5d 4-Bromophenyl98550
5e 4-Cyanophenyl924.5
5f 4-Nitrophenyl94250
5g 4-(Methylsulfonyl)phenyl973.8
AR231453 (Reference) --4.78

Data adapted from a study on structurally related triazolo piperidine carboxylates. The yields and EC₅₀ values are indicative of the potential for this class of compounds.[4]

Conclusion

The use of this compound in conjunction with click chemistry provides a highly efficient and modular approach to the synthesis of novel GPR119 agonists. The described one-pot protocol allows for rapid access to a diverse library of compounds with high yields.[4] The resulting triazole-linked piperidine scaffold is a promising pharmacophore for the development of potent and selective GPR119 agonists for the treatment of type 2 diabetes and related metabolic disorders. Further optimization of the substituents on the triazole ring can lead to the identification of clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Click Reactions with Tert-butyl 4-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions using tert-butyl 4-azidopiperidine-1-carboxylate, helping you to improve reaction yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the click reaction with this compound in a question-and-answer format.

Question 1: Why is my click reaction yield low or the reaction failing completely?

Answer:

Low yields in CuAAC reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]

    • Solution: De-gas your solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst. Ensure all glassware is dry and the reaction is carried out under an inert atmosphere.

  • Insufficient Catalyst or Ligand: For sterically hindered azides like this compound, the choice and amount of catalyst and ligand are crucial.

    • Solution: Increase the catalyst loading (e.g., from 1 mol% to 5-10 mol%). Use a stabilizing ligand such as TBTA or THPTA to protect the Cu(I) catalyst and accelerate the reaction. A ligand-to-copper ratio of 1:1 to 5:1 can be screened.[1]

  • Poor Reagent Quality: The purity of your azide, alkyne, and other reagents is critical for a successful reaction. Azides can be unstable and should be handled and stored with care.[1]

    • Solution: Use high-purity reagents. If you suspect degradation of the this compound, it is advisable to use a fresh batch or re-purify the existing one.

  • Suboptimal Reaction Conditions: The solvent, temperature, and reaction time can significantly impact the outcome.

    • Solution: this compound has limited solubility in purely aqueous media. A co-solvent system such as t-BuOH/water, DMF/water, or DMSO/water is often necessary.[2][3] Gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate for sterically hindered substrates.[4] Monitor the reaction over a longer period (up to 24 hours) if the reaction is sluggish at room temperature.

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group and the secondary nature of the azide on the piperidine ring can create steric hindrance, slowing down the reaction.[5]

    • Solution: In addition to optimizing catalyst and ligand concentrations, a less sterically demanding alkyne partner can be beneficial. In some cases, a higher reaction temperature may be required to overcome the activation energy barrier.

Question 2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

Answer:

The formation of a diacetylene byproduct through Glaser coupling is a common side reaction in CuAAC, especially in the presence of oxygen and Cu(II).

  • Solution:

    • Rigorous Exclusion of Oxygen: De-gas all solvents and reagents thoroughly and maintain a strict inert atmosphere throughout the reaction.

    • Sufficient Reducing Agent: If using a Cu(II) source like CuSO₄, ensure a sufficient amount of a reducing agent, such as sodium ascorbate, is present to maintain the copper in the active Cu(I) state. A slight excess of the reducing agent is often beneficial.[1]

    • Use a Cu(I) Source Directly: Using a Cu(I) salt like CuI or CuBr can reduce the amount of Cu(II) present, thereby minimizing Glaser coupling. However, these salts are more sensitive to oxidation.[1]

Question 3: My purified product is contaminated with a compound corresponding to the amine of my starting azide. What is happening?

Answer:

The azide group can be reduced to an amine, especially in the presence of certain reducing agents.

  • Solution:

    • Optimize Reducing Agent Concentration: If using sodium ascorbate, use the minimum amount required to reduce the Cu(II) to Cu(I). A large excess can lead to the reduction of the azide.

    • Avoid Phosphine-Based Reagents: If your reaction mixture contains any phosphine-based ligands or reagents, the Staudinger reaction can occur, reducing the azide to an amine.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the click reaction with this compound?

A1: Both Cu(II) salts with a reducing agent (e.g., CuSO₄/sodium ascorbate) and Cu(I) salts (e.g., CuI, CuBr) can be effective. For reactions sensitive to reducing agents or where amine formation is a concern, a direct Cu(I) source might be preferable. For general ease of use and reliability, the in situ generation of Cu(I) from CuSO₄ and sodium ascorbate is very common.[1][2]

Q2: Which ligand is recommended for this reaction?

A2: For reactions in organic or mixed aqueous/organic solvents, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a good choice. For reactions in more aqueous environments, the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended. These ligands protect the Cu(I) catalyst from oxidation and can accelerate the reaction.[6]

Q3: What are the recommended solvent systems?

A3: Due to the solubility of this compound, a mixture of an organic solvent and water is often optimal. Common choices include t-butanol/water (1:1), DMF, or DMSO.[2][3] For reactants that are poorly soluble in aqueous media, a higher proportion of the organic solvent may be necessary.[7]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. LC-MS is particularly useful for confirming the formation of the desired product by observing its molecular weight.[6]

Q5: What is a typical purification procedure for the product?

A5: After the reaction is complete, a common work-up involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by silica gel column chromatography.[2]

Data Presentation

The following tables summarize representative reaction conditions for CuAAC reactions involving piperidine-based azides. Note that optimal conditions will vary depending on the specific alkyne substrate.

Table 1: Representative Reaction Conditions for CuAAC with Piperidine Azides

Alkyne PartnerCopper SourceLigand/AdditiveSolventTemperature (°C)Time (h)Yield (%)
PhenylacetyleneCuSO₄·5H₂O/NaAscNonet-BuOH/H₂O (1:1)Room Temp4-12Good
Various aryl/alkyl alkynesCuIDIPEADMF00.0892-97
Propargyl AlcoholCuBrNoneDMFRoom Temp12Moderate
Electron-deficient alkyneCuSO₄·5H₂O/NaAscTHPTADMSO/H₂O (3:1)408High

Yields are qualitative (Moderate, Good, High) where specific percentages are not available in the literature for this exact substrate but are based on general outcomes for similar reactions.

Table 2: Recommended Reagent Concentrations and Ratios

ReagentRecommended Concentration/RatioNotes
This compound1.0 equivalentLimiting reagent
Alkyne1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion.
Copper Source (e.g., CuSO₄ or CuI)0.01 - 0.1 equivalents (1-10 mol%)Higher loading may be needed for hindered substrates.
Reducing Agent (e.g., Sodium Ascorbate)0.1 - 0.2 equivalents (if using Cu(II))Use a freshly prepared solution.
Ligand (e.g., TBTA or THPTA)0.05 - 0.25 equivalentsA 1:1 to 5:1 ratio with copper is common.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction using CuSO₄/Sodium Ascorbate

This protocol provides a general starting point for the click reaction of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., 1:1 mixture of t-BuOH and water, or DMF)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).

    • Prepare a stock solution of the chosen ligand (THPTA or TBTA) in a suitable solvent (e.g., 100 mM in water for THPTA, or in DMSO/t-BuOH for TBTA).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).[2]

  • Reaction Setup:

    • In a reaction vial, dissolve the terminal alkyne (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.

    • De-gas the solution by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ solution (e.g., 0.05 equivalents) and the ligand solution (e.g., 0.1 equivalents). Vortex briefly to mix.

  • Reaction Initiation:

    • Add the catalyst premix to the solution of the alkyne and azide.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.2 equivalents).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. For sterically hindered substrates, gentle heating (e.g., 40-50 °C) may be required.[4]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, NaAsc) dissolve Dissolve Azide & Alkyne in Solvent prep_reagents->dissolve degas Degas Mixture dissolve->degas add_catalyst Add Cu/Ligand Premix degas->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate monitor Monitor Reaction (TLC, LC-MS) initiate->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: A step-by-step experimental workflow for the CuAAC reaction.

troubleshooting_yield start Low or No Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_reagents Are Reagents High Quality? check_catalyst->check_reagents Yes sol_catalyst Degas Solvents Use Fresh Reducing Agent Increase Catalyst/Ligand Loading check_catalyst->sol_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes sol_reagents Use High-Purity Reagents Use Fresh Azide check_reagents->sol_reagents No check_sterics Is Steric Hindrance an Issue? check_conditions->check_sterics Yes sol_conditions Screen Solvents (e.g., tBuOH/H2O, DMF) Increase Temperature (40-50°C) Increase Reaction Time check_conditions->sol_conditions No sol_sterics Increase Catalyst/Ligand Increase Temperature Consider Less Hindered Alkyne check_sterics->sol_sterics Yes simplified_mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle Alkyne R1-C≡CH Cu_Acetylide R1-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 CuI Cu(I) Cu_Triazolide Cu(I)-Triazolide Cu_Acetylide->Cu_Triazolide + R2-N3 Cu_Triazolide->CuI Regenerates Catalyst Product Product (1,4-Triazole) Cu_Triazolide->Product + H+

References

Technical Support Center: CuAAC Reactions with Tert-butyl 4-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tert-butyl 4-azidopiperidine-1-carboxylate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Reduction of Azide to Amine

Q1: I am observing a significant amount of the corresponding amine (Tert-butyl 4-aminopiperidine-1-carboxylate) in my reaction mixture. What is causing this side reaction and how can I minimize it?

A1: The reduction of the azide functional group to a primary amine is a well-known side reaction in CuAAC chemistry. This is primarily caused by the reducing agent, such as sodium ascorbate, which is used to generate the active Cu(I) catalyst from a Cu(II) salt.[1] Additionally, the presence of any phosphine-based reagents can lead to a Staudinger reaction, also resulting in amine formation.[1][2]

Troubleshooting Steps:

  • Optimize Reducing Agent Concentration: Use the minimum effective concentration of sodium ascorbate required for the reaction. An excess of the reducing agent increases the likelihood of azide reduction.[1]

  • Alternative Copper Source: Employ a Cu(I) source directly, such as CuI or CuBr, to eliminate the need for a reducing agent altogether.[1] However, be mindful that Cu(I) salts are sensitive to oxidation and require an inert atmosphere.[1]

  • Utilize a Stabilizing Ligand: Incorporating a ligand like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can protect the Cu(I) catalyst from oxidation.[1][3][4] This can allow for the use of lower concentrations of the reducing agent.[1]

  • Avoid Phosphines: Ensure that all reagents and solvents are free from phosphine contamination to prevent the Staudinger reaction.[2]

Issue 2: Alkyne Homodimerization (Glaser Coupling)

Q2: My reaction is producing a significant amount of a byproduct with double the mass of my alkyne starting material. What is this and how can I prevent it?

A2: This byproduct is likely the result of oxidative homocoupling of your terminal alkyne, a reaction known as the Glaser coupling.[5][6] This side reaction is catalyzed by Cu(II) species, which can form if the Cu(I) catalyst is oxidized by dissolved oxygen in the reaction mixture.[6]

Troubleshooting Steps:

  • Maintain Anaerobic Conditions: Rigorously degas all solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1]

  • Sufficient Reducing Agent: Ensure an adequate amount of a reducing agent like sodium ascorbate is present to maintain copper in the Cu(I) oxidation state.[1]

  • Use a Copper(I) Source: Starting directly with a Cu(I) salt can reduce the initial concentration of Cu(II).[1]

  • Incorporate a Ligand: A stabilizing ligand can help prevent the formation of the copper species that catalyze the homocoupling reaction.[1]

Issue 3: Low or No Product Yield

Q3: My CuAAC reaction is showing low conversion or no product formation. What are the potential causes and how can I improve the yield?

A3: Low or no product yield can stem from several factors, including inactive catalyst, poor quality of reagents, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by oxygen.[1][4] Ensure your reaction is properly degassed or run under an inert atmosphere.[1][4] If using a Cu(II) salt with a reducing agent, confirm the freshness of the reducing agent.[1]

  • Reagent Quality: Azides can be unstable and should be stored properly, typically at low temperatures.[1] Verify the purity and integrity of your this compound and alkyne starting materials.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.[4] Systematically optimize these parameters. For instance, while many reactions proceed well at room temperature, gentle heating (e.g., 37°C) can sometimes be beneficial.[4] The addition of a co-solvent like DMSO, DMF, or t-BuOH (up to 10%) can aid in the solubility of reactants.[4]

  • Copper Sequestration: If you are working with biological molecules, functional groups such as thiols or multiple histidines can chelate the copper catalyst, rendering it inactive.[2][7] In such cases, increasing the concentration of the copper-ligand complex or adding a sacrificial metal like Zn(II) may be necessary.[2][8]

Issue 4: Unintended Boc Deprotection

Q4: The Boc protecting group on my piperidine ring is being cleaved during the reaction or work-up. How can I avoid this?

A4: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[9] If your reaction work-up or purification involves strong acids, this can lead to its removal.

Troubleshooting Steps:

  • Neutral Work-up: Employ neutral work-up conditions. Extraction with an organic solvent and washing with water or brine, followed by drying and concentration, is a standard procedure.[10]

  • Avoid Acidic Chromatography: When purifying by column chromatography, avoid using acidic mobile phase additives if possible.

  • Alternative Deprotection-Compatible Strategy: If subsequent Boc deprotection is desired, it is important to first isolate the protected triazole product. If the final product requires a free amine, the Boc group can be removed in a separate step using standard acidic conditions (e.g., TFA in DCM). For applications where acidic conditions must be avoided entirely, thermal deprotection or other non-acidic methods can be considered, though these are less common.[11]

Data Presentation

The following table provides representative quantitative data for CuAAC reactions with an analogous azide to give an expectation of reaction parameters and yields. Note that specific yields and reaction times will vary depending on the alkyne substrate, catalyst system, and reaction conditions.

Alkyne PartnerCopper SourceLigand/AdditiveSolventTemp. (°C)Time (h)Yield (%)
PhenylacetyleneCuSO₄·5H₂O/NaAscNonet-BuOH/H₂O (1:1)RT1295
Propargyl AlcoholCuSO₄·5H₂O/NaAscTHPTAH₂ORT498
1-OctyneCuITBTATHFRT892
4-EthynylanisoleCuSO₄·5H₂O/NaAscNoneDMSORT696

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a general starting point and may require optimization for your specific alkyne substrate.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous systems)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, for organic systems)

  • Solvent (e.g., 1:1 mixture of t-BuOH and water, DMSO, or THF)[10]

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system.[10]

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in water.[10]

    • Prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water.[10]

    • If using a ligand, it can be pre-mixed with the copper sulfate solution.[10] A 1:5 copper-to-ligand ratio is a good starting point for THPTA.[3]

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the copper sulfate solution (or copper/ligand premix), followed by the freshly prepared sodium ascorbate solution.[10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[10]

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Azide and Alkyne in Solvent initiate Add CuSO4, then Sodium Ascorbate to Reactants prep_reagents->initiate prep_cu Prepare CuSO4 Solution prep_cu->initiate prep_asc Prepare Fresh Sodium Ascorbate Solution prep_asc->initiate monitor Monitor by TLC/LC-MS initiate->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify product Pure Triazole Product purify->product

Caption: General experimental workflow for CuAAC reactions.

side_reactions cluster_main Desired CuAAC Pathway cluster_side Common Side Reactions azide R-N3 triazole 1,4-Triazole Product azide->triazole + Alkyne amine Amine (R-NH2) azide->amine Reduction alkyne R'-C≡CH alkyne->triazole dimer Alkyne Dimer (R'-C≡C-C≡C-R') alkyne->dimer Glaser Coupling cu1 Cu(I) Catalyst cu1->triazole cu2 Cu(II) cu1->cu2 Oxidation cu2->dimer o2 O2 o2->cu2 reducing_agent Reducing Agent (e.g., NaAsc) reducing_agent->amine

Caption: Desired vs. side reaction pathways in CuAAC.

References

Purification of triazole products derived from Tert-butyl 4-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of triazole products derived from Tert-butyl 4-azidopiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the crude product of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound?

A1: The most common impurities include residual copper catalyst, unreacted starting materials (the alkyne and the azide), and byproducts from side reactions. The most prevalent byproduct is often the homocoupling product of the terminal alkyne, known as a Glaser coupling product.

Q2: How can I effectively remove the copper catalyst from my triazole product?

A2: Several methods can be employed to remove residual copper. Washing the crude product solution with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is a common approach.[1][2] Alternatively, using a solid-supported copper catalyst can simplify removal to a simple filtration step after the reaction is complete. Some purification methods, such as silica gel column chromatography, can also effectively separate the copper salts from the desired product.

Q3: My triazole product is proving difficult to crystallize. What can I do?

A3: Difficulty in crystallization is a common issue.[3] First, ensure that the product is sufficiently pure, as impurities can inhibit crystal formation. If the product is pure and still fails to crystallize, you can try several techniques:

  • Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[3]

  • Solvent system: Experiment with different solvent systems. A good starting point is a system where the compound is sparingly soluble at room temperature but highly soluble when heated.[3][4] A two-solvent system (a "good" solvent for dissolving and a "poor," miscible solvent to induce precipitation) can also be effective.[4]

  • Slow evaporation: Allowing the solvent to evaporate slowly from a saturated solution can sometimes yield crystals.

Q4: What is a suitable solvent system for purifying my Boc-protected piperidine triazole product by column chromatography?

A4: The polarity of the solvent system will depend on the specific alkyne used in the reaction. However, for Boc-protected piperidine triazoles, a good starting point for normal-phase silica gel chromatography is a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.[5] For more polar triazole products, a mixture of dichloromethane and methanol can also be effective.[6][7] It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield After Purification Product loss during work-up: The product may have some solubility in the aqueous phase during extraction.Minimize the volume of aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Incomplete reaction: The reaction may not have gone to completion.Monitor the reaction progress by TLC or LC-MS to ensure all the limiting reagent has been consumed before starting the work-up.
Product loss during chromatography: The product may be strongly adsorbed on the silica gel or may co-elute with impurities.Optimize the solvent system for column chromatography based on TLC analysis. Ensure proper column packing and loading.
Product too soluble in recrystallization solvent: A significant amount of product may remain in the mother liquor.[3]Use the minimum amount of hot solvent for dissolution. Cool the solution slowly and then in an ice bath to maximize crystal formation. Concentrate the mother liquor to obtain a second crop of crystals.[3][4]
Persistent Copper Contamination in Final Product Inefficient removal by washing: The copper may be strongly coordinated to the triazole.Wash the organic solution of the product with an aqueous solution of EDTA.[1][2] Multiple washes may be necessary. If contamination persists, consider passing the product through a short plug of silica gel.
Presence of Alkyne Homocoupling Byproduct Oxygen in the reaction mixture: The Glaser coupling is an oxidative process.Degas the reaction solvent before use and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction. Ensure an adequate amount of a reducing agent like sodium ascorbate is present if starting from a Cu(II) salt.[8]
Poor Peak Shape in Chromatography Interaction of the piperidine nitrogen with silica gel: The basic nature of the piperidine nitrogen can lead to peak tailing on acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to improve the peak shape.

Quantitative Data Summary

The following table summarizes typical results for the synthesis and purification of triazole products derived from this compound and various alkynes.

ParameterValuePurification MethodReference
Isolated Yield 92-97%Precipitation and washing[9]
Purity >96%Precipitation and washing[9]
Column Chromatography Yield 74-90%Silica Gel Chromatography (DCM/MeOH)[7]
Recrystallization Recovery VariableDependent on solvent and substrate[3]

Experimental Protocol: Purification of a Triazole Product

This protocol provides a general procedure for the work-up and purification of a triazole product synthesized via the CuAAC reaction of this compound and a terminal alkyne.

1. Reaction Quenching and Initial Work-up: a. Upon completion of the reaction (as monitored by TLC or LC-MS), dilute the reaction mixture with water. b. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[10] c. Combine the organic layers.

2. Copper Removal: a. Wash the combined organic layers with a saturated aqueous solution of EDTA. This helps to chelate and remove the copper catalyst.[2] b. Follow with a wash with saturated aqueous sodium bicarbonate solution to neutralize any acidic components. c. Finally, wash with brine to remove residual water.

3. Drying and Concentration: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification by Column Chromatography (if necessary): a. Adsorb the crude product onto a small amount of silica gel. b. Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexanes). c. Load the adsorbed product onto the column. d. Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The appropriate solvent system should be determined beforehand by TLC analysis. e. Collect fractions and analyze them by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified triazole.

5. Purification by Recrystallization (if applicable): a. Select a suitable solvent or solvent system in which the triazole product has high solubility at elevated temperatures and low solubility at room temperature.[3][4] b. Dissolve the crude or partially purified product in the minimum amount of the hot solvent.[3] c. If insoluble impurities are present, perform a hot filtration. d. Allow the solution to cool slowly to room temperature to induce crystallization. e. Further cool the flask in an ice bath to maximize the yield of crystals.[4] f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_reaction CuAAC Reaction cluster_workup Aqueous Work-up cluster_purification Purification azide Tert-butyl 4-azidopiperidine-1-carboxylate reaction Crude Product Mixture azide->reaction alkyne Terminal Alkyne alkyne->reaction catalyst Cu(I) Catalyst catalyst->reaction quench Quench with Water reaction->quench extraction Solvent Extraction quench->extraction wash Wash (EDTA, Brine) extraction->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization dry->recrystallization pure_product Pure Triazole Product chromatography->pure_product recrystallization->pure_product

Caption: Experimental workflow for the purification of triazole products.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity start Purification Outcome Unsatisfactory yield_check Check Reaction Completion (TLC/LC-MS) start->yield_check cu_contam Copper Contamination? start->cu_contam workup_loss Optimize Work-up (Back-extraction) yield_check->workup_loss chrom_loss Optimize Chromatography (Solvent System) workup_loss->chrom_loss recryst_loss Optimize Recrystallization (Solvent, Temperature) chrom_loss->recryst_loss byproduct Byproduct Present? cu_contam->byproduct No edta_wash Wash with EDTA cu_contam->edta_wash Yes inert_atm Use Inert Atmosphere byproduct->inert_atm Yes (Homocoupling) chrom_purity Column Chromatography byproduct->chrom_purity No edta_wash->chrom_purity inert_atm->chrom_purity

References

Overcoming solubility issues with Tert-butyl 4-azidopiperidine-1-carboxylate in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility challenges with Tert-butyl 4-azidopiperidine-1-carboxylate in aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in water or aqueous buffers?

A1: this compound has inherently low aqueous solubility. This is due to its molecular structure, which includes a large, non-polar tert-butyloxycarbonyl (Boc) protecting group and a piperidine hydrocarbon scaffold.[1][2] These features make the molecule hydrophobic, meaning it is more readily dissolved in organic solvents than in polar solvents like water.

Q2: What are the recommended initial steps for dissolving this compound?

A2: The standard approach is to first create a concentrated stock solution in a water-miscible organic solvent. This stock can then be diluted into your aqueous experimental medium.

  • Recommended Solvents: Start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Alternative Solvents: Alcohols such as ethanol or methanol can also be effective.[3] Chloroform is another option for initial dissolution, but it is not miscible with water and is unsuitable for creating aqueous working solutions.[3]

  • Important Consideration: Always determine the maximum concentration of the organic solvent your experiment or assay can tolerate. For cell-based assays, the final DMSO concentration should typically be kept below 1%, and often below 0.1%, to avoid solvent-induced artifacts.[4]

Q3: My compound dissolves in the organic solvent, but it precipitates when I dilute it into my aqueous buffer. What should I do?

A3: This is a common issue when the final concentration in the aqueous medium exceeds the compound's solubility limit. Here are several strategies to overcome this:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your aqueous medium.

  • Use a Co-solvent System: Instead of just water, prepare your buffer with a small percentage (e.g., 5-10%) of a water-miscible co-solvent like ethanol or propylene glycol.[5][6] This increases the overall solvating power of the medium.[7]

  • Optimize the Dilution Method: Add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Consider Advanced Formulations: If the above methods fail, you may need to employ solubility enhancement technologies such as cyclodextrin complexation.[8]

Q4: Can I use pH adjustment to increase the solubility of this compound?

A4: For this specific compound, pH adjustment is not an effective strategy . The piperidine nitrogen is protected by the Boc group, forming a carbamate. This functional group is non-basic and cannot be protonated to form a more soluble salt.[9][10] Therefore, altering the pH of the solution will have a negligible impact on the molecule's solubility. This method is only viable for compounds with ionizable functional groups, such as free amines or carboxylic acids.[][12]

Q5: What are cyclodextrins and how can they help?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[13] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core. This "inclusion complex" has a hydrophilic exterior, allowing the entire complex to dissolve in aqueous solutions, thereby increasing the apparent solubility of the compound.[8][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[8]

Data Presentation

Table 1: Physicochemical & Solubility Profile of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₈N₄O₂[1]
Molecular Weight 226.28 g/mol [15]
Appearance Colorless Oil[3]
Aqueous Media Poorly Soluble / Insoluble (Expected)
Polar Aprotic Solvents (DMSO, DMF) Soluble (Expected)
Alcohols (Methanol, Ethanol) Slightly Soluble to Soluble[3]
Chlorinated Solvents (Chloroform) Slightly Soluble[3]

Table 2: Comparison of Key Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantagesSuitability for this Compound
Co-solvency Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic solutes.[5][16]Simple, effective for moderate increases in solubility, widely applicable.May affect biological assays at high concentrations; risk of precipitation upon dilution.[4]High: The recommended first-line approach.
pH Adjustment Protonates or deprotonates ionizable functional groups to form more soluble salts.[]Very effective for acidic or basic compounds.Ineffective for neutral molecules or those with non-ionizable protecting groups.Very Low: The Boc-protected nitrogen is not basic.
Cyclodextrin Complexation Encapsulates the hydrophobic molecule within a soluble host, forming a water-soluble inclusion complex.[13]Significant solubility enhancement possible; can improve stability.[8]More complex preparation; requires optimization of the drug-to-cyclodextrin ratio.High: A powerful second-line approach if co-solvents are insufficient or interfere with the experiment.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution using a Co-Solvent

This protocol describes the preparation of a 100 µM working solution from a 10 mM DMSO stock.

  • Prepare Stock Solution:

    • Accurately weigh 2.26 mg of this compound.

    • Dissolve the compound in 1.0 mL of high-purity DMSO to create a 10 mM stock solution.

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary. Store this stock solution at -20°C.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Pipette 10 µL of the 10 mM stock solution into 990 µL of your final aqueous buffer. This creates a 100 µM solution with 1% DMSO.

  • Prepare Final Working Solution:

    • If a lower solvent concentration is required, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of the final aqueous buffer.

    • This results in a 10 µM working solution with a final DMSO concentration of 0.1%.

    • Crucial Step: Add the stock solution to the buffer while vigorously vortexing the buffer to ensure rapid dispersion and prevent precipitation.

Protocol 2: Preparation of an Aqueous Solution using Cyclodextrin Complexation

This protocol uses 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.

  • Prepare HP-β-CD Solution:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 10-20% (w/v) is a good starting point. For example, dissolve 2 g of HP-β-CD in a final volume of 10 mL of buffer.

  • Add the Compound:

    • Directly weigh the required amount of this compound and add it to the HP-β-CD solution.

    • Alternatively, a highly concentrated stock in a minimal amount of a volatile organic solvent (like methanol) can be prepared and added to the HP-β-CD solution.

  • Facilitate Complexation:

    • Seal the vial and shake or stir the mixture vigorously at room temperature for 12-24 hours. Sonication can be used to expedite the process. The goal is to allow sufficient time for the inclusion complex to form.

  • Clarify the Solution:

    • After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

    • Carefully collect the clear supernatant. This is your working solution. The concentration of the dissolved compound should be confirmed analytically (e.g., via HPLC-UV or LC-MS).

Visualizations

Troubleshooting_Workflow start Problem: Compound is insoluble in aqueous media prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute check_precipitate Does it precipitate? dilute->check_precipitate success Success: Solution is ready check_precipitate->success No troubleshoot Troubleshooting Required check_precipitate->troubleshoot Yes option_cosolvent Option 1: Use Co-solvent System (e.g., 5% Ethanol in buffer) troubleshoot->option_cosolvent option_cyclodextrin Option 2: Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->option_cyclodextrin option_lower_conc Option 3: Lower Final Concentration troubleshoot->option_lower_conc Co_Solvency_Mechanism cluster_water Water Only cluster_cosolvent Water + Co-solvent cluster_legend Legend w1 w2 w3 w4 w5 w6 w7 w8 w9 w10 w11 w12 compound1 Insoluble Compound c1 c2 c3 c4 c5 c6 c7 c8 c9 c10 c11 c12 compound2 Solvated Compound water_mol water_label Water Molecule water_mol->water_label cosolvent_mol cosolvent_label Co-solvent Molecule cosolvent_mol->cosolvent_label

References

Technical Support Center: Copper-Catalyzed Reactions with Tert-butyl 4-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving tert-butyl 4-azidopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for my reaction with this compound?

The most convenient and commonly used copper source is a combination of a Copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent to generate the active Cu(I) catalyst in situ.[1][2][3] Sodium ascorbate is the most popular and effective reducing agent for this purpose.[1][2][4] Alternatively, Cu(I) salts like copper(I) bromide (CuBr) or copper(I) iodide (CuI) can be used directly, but require stricter anaerobic conditions to prevent oxidation to the inactive Cu(II) state.[1][5][6] For simplified workup and catalyst removal, metallic copper (e.g., copper wire or turnings) can also be employed, though this may lead to longer reaction times.[2]

Q2: Which ligand should I choose for the reaction?

The choice of ligand is critical for stabilizing the active Cu(I) catalyst and accelerating the reaction rate.[7] For reactions in aqueous or mixed aqueous/organic solvents, water-soluble ligands are highly recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice as it both accelerates the reaction and protects sensitive biomolecules from oxidative damage.[1][8] For reactions in organic solvents, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a highly effective ligand.[9][10][11] The steric bulk of the Boc-protecting group on this compound makes the choice of an appropriate ligand crucial for achieving high yields.[7]

Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes?

Several factors can contribute to low or no product yield:

  • Inactive Catalyst: The active Cu(I) catalyst is prone to oxidation to Cu(II), especially in the presence of oxygen.[5] Ensure your sodium ascorbate solution is freshly prepared, and consider deoxygenating your solvents.[12]

  • Poor Reagent Quality: Impurities in either the azide or the alkyne can inhibit the reaction.[5]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or solvent can significantly impact the reaction efficiency.[5]

  • Inappropriate Ligand or Ratio: The ligand plays a crucial role in catalyst stability and reaction acceleration. An incorrect ligand-to-copper ratio can be detrimental. A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules.[1][5][8]

  • Low Reactant Concentration: Very low concentrations of either the azide or alkyne can slow the reaction rate.[5]

Q4: I am observing significant side product formation. What is the most common side reaction and how can I minimize it?

The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which consumes the starting material.[5] This is often promoted by the presence of oxygen and Cu(II). To minimize this, ensure you are using a fresh solution of a reducing agent like sodium ascorbate and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Troubleshooting Guide

Issue: Low or No Product Yield

This guide will help you troubleshoot and resolve issues related to low or no product formation in your CuAAC reaction.

LowYieldTroubleshooting Start Low or No Product Yield CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckReagents Verify Reagent Quality Start->CheckReagents CheckConditions Optimize Reaction Conditions Start->CheckConditions SolutionCatalyst1 Use Freshly Prepared Sodium Ascorbate CheckCatalyst->SolutionCatalyst1 Oxidized Cu(I)? SolutionCatalyst2 Deoxygenate Solvents CheckCatalyst->SolutionCatalyst2 Oxygen present? SolutionCatalyst3 Consider a Different Cu Source/Ligand CheckCatalyst->SolutionCatalyst3 Persistent issue? SolutionReagents Purify Starting Materials or Use New Batch CheckReagents->SolutionReagents Impurities suspected? SolutionConditions1 Adjust Stoichiometry (slight excess of alkyne) CheckConditions->SolutionConditions1 Suboptimal ratio? SolutionConditions2 Screen Different Solvents (e.g., t-BuOH/H2O, DMSO) CheckConditions->SolutionConditions2 Solubility issues? SolutionConditions3 Vary Temperature CheckConditions->SolutionConditions3 Slow kinetics?

Caption: Troubleshooting workflow for low product yield.

Issue: Presence of Side Products (e.g., Alkyne Dimer)

This guide addresses the common issue of alkyne homocoupling and other side reactions.

SideProductTroubleshooting Start Side Product Formation (e.g., Alkyne Dimer) CheckOxygen Evaluate Oxygen Exposure Start->CheckOxygen CheckReducingAgent Assess Reducing Agent Start->CheckReducingAgent CheckLigand Review Ligand Choice and Concentration Start->CheckLigand SolutionOxygen Perform Reaction Under Inert Atmosphere (N2 or Ar) CheckOxygen->SolutionOxygen High exposure? SolutionReducingAgent Use Freshly Prepared Sodium Ascorbate Solution CheckReducingAgent->SolutionReducingAgent Old solution? SolutionLigand Increase Ligand:Copper Ratio (e.g., 5:1) CheckLigand->SolutionLigand Ratio too low?

Caption: Troubleshooting workflow for side product formation.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for CuAAC reactions with substrates analogous to this compound. Actual results may vary depending on the specific alkyne partner.

Alkyne PartnerCopper SourceLigand/AdditiveSolventTemp. (°C)Time (h)Yield (%)
PhenylacetyleneCuSO₄·5H₂O/NaAscNonet-BuOH/H₂O (1:1)RT1295
Propargyl AlcoholCuSO₄·5H₂O/NaAscNonet-BuOH/H₂O (1:1)RT1292
1-OctyneCuSO₄·5H₂O/NaAscNonet-BuOH/H₂O (1:1)RT2488
PhenylacetyleneCuITBTACH₂Cl₂RT498
Propargyl AlcoholCuSO₄·5H₂O/NaAscTHPTAH₂O/DMSO (4:1)RT1>95

Data is representative and compiled from analogous reactions in the literature.[7][13]

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol is a starting point and may require optimization for your specific alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Ligand (e.g., THPTA for aqueous media, TBTA for organic media)

  • Solvent (e.g., 1:1 mixture of tert-butanol and water)[13]

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)[13]

  • Brine

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system.[13]

  • Catalyst and Ligand Preparation:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in water.[13]

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water.[13]

    • If using a ligand, it can be pre-mixed with the copper sulfate solution. A 1:5 copper-to-ligand ratio is a good starting point.[7]

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the freshly prepared sodium ascorbate solution, followed by the copper(II) sulfate solution (or the copper/ligand premix).[7][13]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.[13]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[13] The solvent is then removed under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.[12][13]

Catalytic Cycle of CuAAC

CuAAC_Cycle cluster_0 Catalytic Cycle cluster_1 In-situ Cu(I) Generation CuI Cu(I) Cu_Acetylide Cu(I) Acetylide R-C≡C-Cu CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH Azide R'-N3 Product Triazole Product Six_Membered_Intermediate Six-membered Cu(III) Intermediate Cu_Acetylide->Six_Membered_Intermediate + Azide Copper_Triazolide Copper Triazolide Six_Membered_Intermediate->Copper_Triazolide Ring Contraction Copper_Triazolide->CuI + H+ Copper_Triazolide->Product CuII Cu(II) (e.g., CuSO4) CuI_gen Cu(I) CuII->CuI_gen + Reducing Agent ReducingAgent Sodium Ascorbate

Caption: Simplified catalytic cycle for the CuAAC reaction.

References

Preventing the reduction of the azide group during other synthetic steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for azide chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired reduction of the azide functional group during various synthetic transformations. Below you will find a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of working with this versatile functional group.

Troubleshooting Guide: Preventing Azide Reduction

This guide addresses common issues encountered during synthesis where the azide group is unintentionally reduced.

Question: My azide is being reduced during a catalytic hydrogenation intended to reduce another functional group (e.g., a nitro group or an alkene). What can I do?

Answer: Catalytic hydrogenation with standard catalysts like Pd/C or PtO₂ is highly efficient for azide reduction.[1] To achieve selectivity, consider the following troubleshooting steps:

  • Catalyst Poisoning/Modification: The addition of certain catalyst poisons can sometimes allow for the selective reduction of other functional groups. For example, the use of a sulfided platinum catalyst has been reported for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides.

  • Alternative Hydrogenation Methods:

    • Transfer Hydrogenation: This method often offers better chemoselectivity. Using hydrogen donors like ammonium formate with a suitable catalyst can sometimes preserve the azide group.

    • Catalyst Choice: Raney Nickel has been reported to be useful for nitro group reductions and might offer different selectivity compared to palladium or platinum catalysts.[2]

  • Non-Hydrogenation Methods: If possible, switching to a non-hydrogenation method for the reduction of the other functional group is the most reliable approach. See the FAQs for specific examples.

Question: I am trying to reduce a ketone/aldehyde with a metal hydride, but my azide is also being reduced. How can I prevent this?

Answer: The choice of metal hydride is critical.

  • Avoid Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and will readily reduce azides.[3] It should be avoided if azide preservation is desired.

  • Use Milder Hydride Reagents: Sodium borohydride (NaBH₄) is a much milder reducing agent and is generally compatible with azides, especially for the reduction of aldehydes and ketones.[4] Reductions can typically be carried out in alcoholic solvents at room temperature.

  • Additive-Modified Borohydrides: The reactivity of NaBH₄ can be modulated with additives. For instance, NaBH₄ in the presence of CoCl₂ has been used for the chemoselective reduction of azides, so this specific combination should be avoided if you want to preserve the azide.[5] Conversely, using NaBH₄ with Na₂C₂O₄ in water has been shown to be a highly selective system for the reduction of aldehydes over ketones, and this high selectivity can be beneficial in complex molecules where azide stability is a concern.[6]

Question: I need to perform a Wittig reaction on a molecule containing an azide group. Will the phosphine reagent reduce the azide?

Answer: This is a valid concern as phosphines are the reagents used in the Staudinger reduction of azides.[7] However, the Wittig reaction and the Staudinger reaction have different mechanisms and requirements.

  • Standard Wittig Conditions: Under anhydrous conditions typically used for the formation of the phosphorus ylide and the subsequent Wittig reaction, the Staudinger reduction pathway is generally not favored. The key is the absence of a proton source (like water) that is required for the hydrolysis of the intermediate phosphazene to an amine in the Staudinger reduction.[8]

  • Aza-Wittig Reaction: Be aware of the Aza-Wittig reaction, where an iminophosphorane (formed from an azide and a phosphine) reacts with a carbonyl compound to form an imine.[7] This is a different transformation from the standard Wittig reaction.

Question: My azide is being reduced by a thiol-containing reagent in my reaction mixture. Is this expected?

Answer: Yes, thiols, especially dithiols like dithiothreitol (DTT), can reduce azides to amines under mild, physiological conditions.[9][10]

  • Kinetics: The rate of reduction depends on the specific thiol. DTT is a much faster reducing agent for azides than glutathione or mercaptoethanol.[9]

  • Avoidance: If possible, use non-thiol-based reagents if azide stability is critical. If a thiol is necessary, consider using a monothiol and shorter reaction times to minimize azide reduction.

Frequently Asked Questions (FAQs)

Q1: What are the general stability guidelines for working with organic azides?

A1: Organic azides are energetic compounds and should be handled with care.[11] Key stability guidelines include:

  • Carbon-to-Nitrogen Ratio: A higher carbon-to-nitrogen ratio generally indicates greater stability.

  • Rule of Six: A common rule of thumb is that a molecule should have at least six carbon atoms per energetic group (like an azide) to be considered relatively safe.[11]

  • Avoid: High temperatures, shock, friction, and light. Also, avoid contact with strong acids (which can form explosive hydrazoic acid), heavy metals (which can form highly sensitive metal azides), and halogenated solvents.[11]

Q2: Are there reliable methods to selectively reduce a nitro group in the presence of an azide?

A2: Yes, this is a common challenge with several established solutions. The key is to use reducing agents that are chemoselective for the nitro group.

  • Sodium Sulfide (Na₂S) or Ammonium Polysulfide ((NH₄)₂Sₓ): These are classic reagents for the selective reduction of aromatic nitro groups. The reaction is typically carried out in an aqueous or alcoholic solution.[2][12]

  • Tin(II) Chloride (SnCl₂): This is another mild and effective reagent for the selective reduction of nitroarenes.

  • Iron (Fe) or Zinc (Zn) in Acetic Acid: These metal/acid combinations are also known to selectively reduce nitro groups while leaving azides intact.[2]

Q3: Can I use protecting groups to shield the azide functionality?

A3: Yes, the concept of protecting the azide group is a valid strategy, often referred to as "transient protection."

  • Phosphazide Formation: Azides can react with certain phosphines, like di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos), to form a stable phosphazide. This protected form is stable to conditions like the click reaction. The azide can be regenerated by treatment with elemental sulfur.[13][14][15] This strategy allows for chemoselective reactions at other sites of the molecule.

Q4: What is the difference in stability between alkyl and aryl azides?

A4: Generally, alkyl azides are considered more thermally stable than aryl azides.[16] However, the reactivity of aryl azides can be tuned by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can make the aryl azide more reactive in certain cycloaddition reactions.[16]

Quantitative Data Summary

The following table summarizes the compatibility of the azide group with various reagents for the reduction of other functional groups, with representative yields for the desired transformation while preserving the azide.

Target Functional GroupReagent/ConditionsAzide StabilityTypical Yield of Desired ProductReference(s)
Nitro (Aromatic) Na₂S, H₂O/EtOHHigh80-95%[12]
Nitro (Aromatic) (NH₄)₂Sₓ, aq. NH₃HighGood to Excellent[17][18]
Nitro (Aromatic) SnCl₂, EtOHHigh>90%[2]
Nitro (Aromatic) Fe, AcOHHighGood to Excellent[2]
Ketone/Aldehyde NaBH₄, MeOH/EtOHHigh>95%[4]
Alkene Catalytic Transfer Hydrogenation (e.g., HCOOH, Pd/C)Moderate to High (substrate dependent)Variable[11][19][20]
Alkene Mn/H₂O for in situ H₂ generationHighGood to Excellent[21]
Alkyne Catalytic Hydrogenation (Lindlar's catalyst)Moderate (risk of over-reduction)Variable
Ester LiBH₄Low (will be reduced)N/A[22]
Amide LiAlH₄Low (will be reduced)N/A[3]

Experimental Protocols

Protocol 1: Selective Reduction of an Aromatic Nitro Group with Sodium Sulfide

This protocol describes the selective reduction of a nitroarene to an aniline in the presence of an azide group.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitro- and azide-containing substrate (1.0 eq) in a 3:1 mixture of ethanol and water.

  • Reagent Addition: Add sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 - 3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 70-80 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dilute the remaining aqueous solution with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of a Ketone to a Secondary Alcohol with Sodium Borohydride

This protocol details the reduction of a ketone in the presence of an azide group.

  • Reaction Setup: Dissolve the keto-azide substrate (1.0 eq) in methanol or ethanol in a round-bottom flask with a magnetic stir bar at 0 °C (ice bath).

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-4 hours, monitoring the reaction by TLC.

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by column chromatography if necessary.

Protocol 3: Transient Protection of an Azide as a Phosphazide

This protocol describes the protection of an azide to allow for reactions at other parts of the molecule, followed by deprotection.

Protection:

  • Reaction Setup: Dissolve the azide-containing compound (1.0 eq) in an anhydrous aprotic solvent such as THF or dichloromethane under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) (1.05 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of the phosphazide can be monitored by ³¹P NMR spectroscopy. The solvent can be removed under reduced pressure to yield the crude phosphazide, which can often be used in the next step without further purification.

Deprotection:

  • Reaction Setup: Dissolve the phosphazide-protected compound in a suitable solvent (e.g., THF).

  • Reagent Addition: Add elemental sulfur (S₈) (1.5 - 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the regeneration of the azide by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, the mixture can be concentrated and purified by column chromatography to separate the desired azide product from the phosphine sulfide byproduct.

Visualizations

experimental_workflow cluster_options Select Strategy cluster_selective Chemoselective Methods cluster_protection Protection Strategy cluster_mild Azide-Compatible Reagents start Molecule with Azide and Reducible Group (e.g., Nitro) problem Prevent Azide Reduction start->problem selective_reduction Chemoselective Reduction of Other Group problem->selective_reduction Other group is highly reactive protection Transient Azide Protection problem->protection Need to perform incompatible reaction mild_conditions Use Azide-Compatible Reagents problem->mild_conditions Other group is moderately reactive na2s Na2S for Nitro Group selective_reduction->na2s sncl2 SnCl2 for Nitro Group selective_reduction->sncl2 transfer_h2 Transfer Hydrogenation for Alkenes/Alkynes selective_reduction->transfer_h2 phosphazide_form Form Phosphazide with Amphos protection->phosphazide_form nabh4 NaBH4 for Carbonyls mild_conditions->nabh4 wittig Anhydrous Wittig Reaction mild_conditions->wittig end_product Desired Product with Intact Azide na2s->end_product sncl2->end_product transfer_h2->end_product reaction Perform Other Synthetic Step phosphazide_form->reaction deprotection Deprotect with Sulfur reaction->deprotection deprotection->end_product nabh4->end_product wittig->end_product

Caption: Decision workflow for preserving an azide group during synthesis.

signaling_pathway cluster_reagents Reducing Agents cluster_functional_groups Functional Groups strong_reagents Strong Reducing Agents (e.g., LiAlH4, H2/Pd-C) azide Azide (-N3) strong_reagents->azide Reduces nitro Nitro (-NO2) strong_reagents->nitro Reduces ketone Ketone (C=O) strong_reagents->ketone Reduces mild_reagents Mild/Selective Reagents (e.g., NaBH4, Na2S, SnCl2) mild_reagents->azide Generally Inert mild_reagents->nitro Reduces mild_reagents->ketone Reduces

Caption: Compatibility of functional groups with different classes of reducing agents.

References

Optimizing reaction conditions for the deprotection of the Boc group without affecting the triazole ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing reaction conditions for the deprotection of the tert-butyloxycarbonyl (Boc) group without affecting a triazole ring.

Frequently Asked Questions (FAQs)

Q1: Is the triazole ring stable under standard Boc deprotection conditions using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)?

A1: The 1,2,3-triazole ring is known for its remarkable stability due to its aromatic character. It is generally stable to hydrolysis under both strong acidic and basic conditions and is relatively insensitive to oxidation and reduction reactions.[1] However, prolonged exposure to harsh acidic conditions, high temperatures, or the presence of other sensitive functional groups on your substrate could potentially lead to undesired side reactions or degradation. It is always recommended to monitor the reaction closely and consider milder alternatives if you observe any degradation of your starting material or product.

Q2: What are the primary concerns when using strong acids for Boc deprotection on complex molecules containing a triazole ring?

A2: While the triazole ring itself is robust, strong acids can affect other sensitive functional groups that may be present in the molecule. The tert-butyl cation generated during acidic cleavage can also lead to side reactions by alkylating nucleophilic sites on the substrate.[2] For complex molecules, especially in late-stage synthesis, milder and more selective deprotection methods are often preferred to avoid these potential issues.

Q3: Are there milder acidic methods that are less likely to affect the triazole ring?

A3: Yes, several milder acidic conditions can be employed. These include using a lower concentration of TFA in a suitable solvent like dichloromethane (DCM), or using other acids such as aqueous phosphoric acid.[3] Another approach is the use of a Dawson heteropolyacid catalyst, which can facilitate Boc deprotection under mild conditions.[4]

Q4: What non-acidic methods are available for Boc deprotection?

A4: Several non-acidic methods have been developed for Boc deprotection and are particularly useful for substrates with acid-sensitive functionalities. These include:

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent like boiling water or in continuous flow at high temperatures can effectively remove the Boc group.[5][6]

  • Oxalyl Chloride in Methanol: This method offers a mild and rapid deprotection at room temperature and is tolerant of many functional groups.[3][5][7]

  • Basic Conditions: In some cases, particularly with activated amines, basic conditions such as cesium carbonate and imidazole in acetonitrile can be used for Boc cleavage.[8]

  • Reducing Conditions: Sodium borohydride (NaBH₄) in ethanol has been shown to selectively deprotect N-Boc on certain nitrogen-containing heterocycles like imidazoles and pyrazoles, suggesting it could be a mild option for triazole-containing substrates.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution(s)
Degradation of the triazole ring or other functional groups The acidic conditions are too harsh.- Switch to a milder deprotection method (e.g., oxalyl chloride/methanol, thermal deprotection).- If using an acidic method, decrease the acid concentration and reaction temperature. Monitor the reaction carefully by TLC or LC-MS.
Incomplete Boc deprotection - The reaction conditions are too mild.- Insufficient reaction time.- Increase the reaction time.- If using a catalytic method, consider increasing the catalyst loading.- A controlled increase in temperature may be beneficial, but should be monitored closely for any signs of degradation.
Formation of t-butylated byproducts The scavenger used is not effective, or no scavenger was used.- Add a scavenger such as triethylsilane or thioanisole to the reaction mixture to trap the tert-butyl cation.
Low yield of the deprotected product - The product may be unstable under the workup conditions.- The chosen deprotection method is not optimal for the specific substrate.- Ensure the workup procedure is appropriate and does not expose the product to harsh conditions.- Screen a variety of mild deprotection methods to find the optimal conditions for your substrate.

Data Presentation: Comparison of Mild Boc Deprotection Methods

The following table summarizes various mild methods for the deprotection of N-Boc protected amines that are likely to be compatible with a triazole ring.

Method/Reagent Substrate Type Conditions Time Yield (%) Key Advantages
Oxalyl Chloride/Methanol Aromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[3][5][7]Mild, rapid, and tolerant of many acid-labile functional groups.[3][5][7]
Thermal (Boiling Water) Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative[5]"Green" and simple method.
Thermal (Continuous Flow) Aryl & Alkyl AminesMethanol or Trifluoroethanol, 240 °C30 min88-93%[5]Rapid and efficient for thermally stable compounds.[6]
Dawson Heteropolyacid Amines and Sulfamides10% catalyst in CH₂Cl₂, RTa few minutes92-95%[4]Mild, catalytic, and the catalyst is recoverable and reusable.[4]
Cesium Carbonate/Imidazole Amines (especially activated)Cs₂CO₃, Imidazole, Acetonitrile, 70 °CNot specifiedHigh[8]Basic conditions, useful for substrates sensitive to acid.
Sodium Borohydride/Ethanol N-Boc Imidazoles, PyrazolesNaBH₄, EtOH, RT3.5 - 48 h75-98%[9]Highly selective for certain N-Boc protected heterocycles.[9]

Experimental Protocols

Protocol 1: Boc Deprotection using Oxalyl Chloride in Methanol
  • Dissolve the N-Boc protected substrate (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (3 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.

  • The crude product can be purified by standard methods such as column chromatography or recrystallization.[3][7]

Protocol 2: Thermal Boc Deprotection in Boiling Water
  • Suspend the N-Boc protected substrate in water.

  • Heat the mixture to reflux (100 °C).

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 10 minutes to 2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[5]

Mandatory Visualization

experimental_workflow cluster_start Start cluster_screening Method Screening cluster_monitoring Reaction Monitoring cluster_outcome Outcome cluster_action Action start Boc-Protected Triazole-Containing Compound mild_acid Mild Acidic Conditions (e.g., Dilute TFA, Phosphoric Acid) start->mild_acid Option 1 non_acidic Non-Acidic Conditions (e.g., Thermal, Oxalyl Chloride) start->non_acidic Option 2 monitor Monitor by TLC/LC-MS mild_acid->monitor non_acidic->monitor complete Deprotection Complete & Triazole Intact monitor->complete Success incomplete Incomplete Deprotection monitor->incomplete Issue degradation Triazole Degradation monitor->degradation Issue workup Workup & Purification complete->workup optimize Optimize Conditions (Time, Temp, Reagent Conc.) incomplete->optimize change_method Select Alternative Method degradation->change_method optimize->monitor change_method->start Re-evaluate

Caption: Workflow for selecting and optimizing Boc deprotection conditions.

decision_tree start Substrate contains acid-sensitive groups? non_acidic_methods Use Non-Acidic Methods: - Thermal (Boiling Water) - Oxalyl Chloride/MeOH - Basic Conditions start->non_acidic_methods Yes mild_acidic_methods Mild Acidic Methods are an option: - Dilute TFA - Phosphoric Acid - Dawson Catalyst start->mild_acidic_methods No yes_acid_sensitive YES no_acid_sensitive NO thermally_stable Is the substrate thermally stable? non_acidic_methods->thermally_stable thermal_deprotection Thermal deprotection is a good choice. thermally_stable->thermal_deprotection Yes other_non_acidic Consider Oxalyl Chloride/MeOH or basic conditions. thermally_stable->other_non_acidic No

Caption: Decision tree for selecting a suitable Boc deprotection method.

References

Troubleshooting low yields in the synthesis of Tert-butyl 4-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tert-butyl 4-azidopiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to ensure a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing very low or no yield of my desired product, this compound. What are the most common causes?

Low yields in this synthesis, which typically proceeds via a Mitsunobu reaction or a related displacement, can often be attributed to several factors:

  • Reagent Quality: The freshness and purity of reagents are critical, especially for the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh₃). Over time, PPh₃ can oxidize to triphenylphosphine oxide (TPPO), and azodicarboxylates can degrade.

  • Presence of Moisture: The Mitsunobu reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents.[1] The starting material, Tert-butyl 4-hydroxypiperidine-1-carboxylate, should also be thoroughly dried.

  • Incorrect Reagent Stoichiometry: Using incorrect ratios of reactants can lead to incomplete conversion or the formation of side products. A slight excess of triphenylphosphine and the azodicarboxylate is often recommended to drive the reaction to completion.[2]

  • Suboptimal Reaction Temperature: The reaction is typically initiated at 0°C to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature.[2] Running the reaction at too low a temperature may slow it down significantly, while excessively high temperatures can lead to decomposition.

  • Issues with the Azide Source: The choice and handling of the azide source are important. Diphenylphosphoryl azide (DPPA) is a commonly used and effective source of azide for Mitsunobu reactions.[3]

Q2: My reaction appears to be complete by TLC, but my isolated yield is still low. What could be happening during the workup and purification?

Post-reaction losses are a common source of low isolated yields. Consider the following:

  • Difficult Separation from Triphenylphosphine Oxide (TPPO): TPPO is a major byproduct of the Mitsunobu reaction and can be challenging to separate from the desired product due to similar polarity.[1][2] Inefficient purification, such as column chromatography with an inappropriate solvent system, can lead to product loss.

  • Product Solubility: While this compound is generally soluble in common organic solvents, some of the starting materials or byproducts might have partial water solubility, leading to losses during aqueous workup steps.

  • Product Volatility: While not highly volatile, some product may be lost if evaporation under reduced pressure is carried out for too long or at too high a temperature.

Q3: I am seeing multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of side products can significantly reduce the yield of the desired azide. Potential side products in a Mitsunobu reaction include:

  • Unreacted Starting Material: Incomplete reaction is a common issue.

  • Triphenylphosphine Oxide (TPPO): This is a major byproduct.

  • Hydrazine Byproduct: The reduced form of the azodicarboxylate (e.g., diethyl hydrazinedicarboxylate) is also a major byproduct.[2]

  • Elimination Products: Although less common for this substrate, elimination to form an alkene is a possible side reaction in nucleophilic substitution reactions.

Q4: Are there alternative methods to the Mitsunobu reaction for this synthesis?

Yes, an alternative method involves a two-step process:

  • Activation of the Hydroxyl Group: The hydroxyl group of Tert-butyl 4-hydroxypiperidine-1-carboxylate can be converted to a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine.[1]

  • Nucleophilic Substitution: The resulting tosylate or mesylate can then be displaced by an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF or DMSO.[1]

Another one-pot alternative to the classic Mitsunobu reaction is the use of diphenyl phosphorazidate (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5] However, this method may be less effective for simple alkanols.[6]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound via the Mitsunobu reaction.

ParameterValueNotes
Starting Material Tert-butyl 4-hydroxypiperidine-1-carboxylateMust be dry.
Reagents Triphenylphosphine (PPh₃)1.5 equivalents
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)1.5 equivalents[2]
Diphenylphosphoryl azide (DPPA)1.2 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)[2][3]
Temperature 0°C to Room Temperature[2]
Reaction Time 12-24 hoursMonitor by TLC[2]
Typical Yield 75-90%[7]

Experimental Protocol: Mitsunobu Reaction

This protocol describes a general procedure for the synthesis of this compound from Tert-butyl 4-hydroxypiperidine-1-carboxylate using a Mitsunobu reaction.

Materials:

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • Diphenylphosphoryl azide (DPPA) (1.2 eq.)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Add diphenylphosphoryl azide (DPPA) (1.2 eq.) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to separate the desired product from triphenylphosphine oxide and other byproducts.

Visualizing the Process

Troubleshooting Workflow

The following flowchart outlines a logical approach to troubleshooting low yields in the synthesis.

Troubleshooting_Workflow cluster_reaction Incomplete Reaction Issues cluster_workup Workup & Purification Issues start Low Yield of Tert-butyl 4-azidopiperidine-1-carboxylate check_reaction Was the reaction complete by TLC? start->check_reaction reagent_quality Check Reagent Quality (PPh3, DEAD/DIAD) check_reaction->reagent_quality No purification Optimize Purification (Column chromatography gradient) check_reaction->purification Yes anhydrous_conditions Ensure Anhydrous Conditions (Dry glassware, solvents) reagent_quality->anhydrous_conditions stoichiometry Verify Stoichiometry (Excess PPh3/DEAD) anhydrous_conditions->stoichiometry temperature Optimize Temperature (Start at 0°C, then RT) stoichiometry->temperature end Improved Yield temperature->end workup_loss Minimize Aqueous Workup Loss (Back-extract aqueous layers) purification->workup_loss workup_loss->end

Caption: A troubleshooting flowchart for low yields.

Reaction Pathway and Side Reactions

This diagram illustrates the intended Mitsunobu reaction pathway and potential side reactions.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts A Tert-butyl 4-hydroxypiperidine-1-carboxylate D Phosphonium Adduct A->D B PPh3 + DEAD/DIAD B->D H Hydrazine Byproduct B->H Reduction C DPPA F Tert-butyl 4-azidopiperidine-1-carboxylate C->F E Oxyphosphonium Salt D->E E->F SN2 Attack by Azide G Triphenylphosphine Oxide (TPPO) E->G

Caption: The Mitsunobu reaction pathway.

References

Stability of Tert-butyl 4-azidopiperidine-1-carboxylate in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Tert-butyl 4-azidopiperidine-1-carboxylate in various solvent systems, along with troubleshooting advice and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by two key structural features: the azide group and the tert-butoxycarbonyl (Boc) protecting group. The azide group is an energetic functional group that can be sensitive to heat, light, and mechanical shock. The Boc group is labile under acidic conditions and can also be cleaved at elevated temperatures.[1] Therefore, the stability of the compound is significantly affected by temperature, pH, and exposure to light.

Q2: How should I handle and store this compound to ensure its stability?

A2: To maintain the integrity of the compound, it is recommended to store it at 2-8°C in a tightly sealed container, protected from light.[2] For long-term storage, keeping it in a freezer is advisable. Avoid contact with strong acids, oxidizing agents, and sources of heat or shock.

Q3: Can I use protic solvents like methanol or ethanol with this compound?

A3: While polar aprotic solvents like DMF and DMSO are often preferred for reactions involving azides to enhance nucleophilicity, protic solvents like methanol and ethanol can generally be used, especially for short-term manipulations at ambient temperature.[1][3] However, for prolonged storage or reactions at elevated temperatures, the possibility of solvent-mediated degradation should be considered.

Q4: Is the compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions is highly dependent on the pH. It is expected to be relatively stable in neutral and slightly basic aqueous solutions for short periods. However, in acidic aqueous solutions, the Boc group is susceptible to cleavage.

Q5: What are the potential degradation products of this compound?

A5: Degradation can occur at either the azide or the Boc-protected amine. Acid-catalyzed hydrolysis will lead to the removal of the Boc group, yielding 4-azidopiperidine. Thermal or photolytic degradation may affect the azide group, potentially leading to the formation of a nitrene intermediate, which can then undergo various reactions to form other products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound during workup with acidic solutions. The Boc protecting group is likely being cleaved by the acidic conditions.[1]Neutralize the reaction mixture before extraction. If acidic conditions are necessary, use them at low temperatures and for the shortest possible time.
Unexpected side products in reactions run at high temperatures. Thermal degradation of the azide or Boc group may be occurring.Optimize the reaction temperature by running it at a lower temperature for a longer duration. Monitor the reaction progress closely.
Inconsistent results in repeated experiments. The compound may be degrading upon storage or during handling.Ensure proper storage conditions (refrigerated, protected from light).[2] Use freshly opened or properly stored material for each experiment.
Low yield in reactions involving the azide group. The azide may have degraded, or the reaction conditions are not optimal.Confirm the integrity of the starting material using an appropriate analytical method (e.g., NMR, IR). Re-evaluate the reaction conditions, such as solvent, temperature, and reaction time.

Stability in Different Solvent Systems

The following table provides a qualitative summary of the expected stability of this compound in various solvent systems under different conditions. This information is based on general principles of organic chemistry and the known reactivity of the azide and Boc functional groups.

Solvent System Condition Expected Stability Potential Degradation Pathway
Protic Solvents Neutral, Room TempGoodMinimal degradation expected.
(e.g., Methanol, Ethanol)Acidic (e.g., with HCl)PoorCleavage of the Boc protecting group.[1]
Basic (e.g., with NaOH)ModerateGenerally stable, but prolonged exposure may lead to hydrolysis.
Elevated Temp (>60°C)Moderate to PoorPotential for both Boc group cleavage and azide degradation.
Aprotic Solvents Neutral, Room TempExcellentHigh stability expected.
(e.g., Acetonitrile, THF, Dichloromethane)Acidic (e.g., with TFA)PoorRapid cleavage of the Boc protecting group.
BasicExcellentHigh stability expected.
Elevated Temp (>60°C)GoodMore stable than in protic solvents, but thermal degradation of the azide is still possible.
Aqueous Solutions pH 7Good (short term)Hydrolysis may occur over extended periods.
pH < 4PoorRapid cleavage of the Boc protecting group.
pH > 9ModerateGenerally stable, but prolonged exposure to strong base should be avoided.

Experimental Protocols

Protocol 1: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound.[4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution at 80°C for 48 hours.

  • Photostability: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development could be a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.[6][7][8][9]

4. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

  • Calculate the percentage of degradation over time for each stress condition.

Protocol 2: Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the degradation of the compound in different solvent systems in real-time.[10][11][12][13][14]

1. Sample Preparation:

  • Dissolve a known amount of this compound in a deuterated solvent of interest (e.g., CDCl₃, MeOD, D₂O with a co-solvent if necessary) in an NMR tube.

  • Add a known amount of an internal standard (e.g., TMS or another inert compound with a distinct NMR signal).

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum at time zero.

  • Subject the NMR tube to the desired stress condition (e.g., heating in a water bath, exposure to a UV lamp).

3. Time-course Monitoring:

  • Acquire ¹H NMR spectra at regular intervals.

  • Monitor the change in the integration of the characteristic peaks of the starting material relative to the internal standard. For example, the singlet corresponding to the nine protons of the Boc group is a good signal to monitor.

  • Look for the appearance of new signals corresponding to degradation products.

4. Data Analysis:

  • Plot the relative concentration of the starting material versus time to determine the degradation kinetics.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Stock Solution Acid Acidic Hydrolysis Prep->Acid Base Basic Hydrolysis Prep->Base Oxidation Oxidative Degradation Prep->Oxidation Thermal Thermal Degradation Prep->Thermal Photo Photostability Prep->Photo Sampling Sample at Timepoints Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC NMR NMR Analysis Sampling->NMR Data Analyze Degradation Profile HPLC->Data NMR->Data

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_acid Acidic Conditions cluster_thermal_photo Thermal/Photolytic Stress Start This compound Acid_Product 4-Azidopiperidine Start->Acid_Product H⁺ Nitrene Nitrene Intermediate Start->Nitrene Δ or hν Other_Products Other Degradation Products Nitrene->Other_Products

Caption: Potential degradation pathways.

References

Monitoring the progress of click reactions involving Tert-butyl 4-azidopiperidine-1-carboxylate by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Tert-butyl 4-azidopiperidine-1-carboxylate. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges and optimize the monitoring of these reactions by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Part 1: Troubleshooting by Thin Layer Chromatography (TLC)

Q1: My TLC plate shows a streak instead of distinct spots for my reaction mixture. What's causing this and how can I fix it?

A1: Streaking on a TLC plate is a common issue that can arise from several factors. The most frequent cause is sample overloading.[1]

  • Troubleshooting Steps:

    • Dilute Your Sample: Prepare a more diluted solution of your reaction mixture before spotting it on the TLC plate.[1]

    • Check Solubility: Ensure your compound is fully dissolved in the spotting solvent. If it precipitates on the plate, it will streak.

    • Modify the Mobile Phase: For acid- or base-sensitive compounds, which can interact strongly with the silica gel, consider adding a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to the mobile phase to improve spot shape.[1]

    • Consider High-Boiling Solvents: If your reaction is in a high-boiling point solvent like DMF or DMSO, it can cause severe streaking. Try placing the spotted TLC plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[2]

Q2: My spots are not moving from the baseline (Rf ≈ 0). How can I get them to move up the plate?

A2: If your compounds remain at the baseline, the mobile phase (eluent) is not polar enough to move them up the silica plate.[1]

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase mixture. For a common hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[1]

    • Change Solvents: If adjusting the ratio is ineffective, switch to a more polar solvent system altogether. For example, you could try dichloromethane/methanol.

Q3: All my spots ran to the top of the TLC plate with the solvent front (Rf ≈ 1). What should I do?

A3: This indicates that your mobile phase is too polar for the compounds being analyzed, causing them to travel with the solvent front instead of partitioning with the stationary phase.[1]

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase. In a hexane/ethyl acetate system, you would increase the percentage of hexane.[1]

    • Change Solvents: Switch to a less polar eluent system if adjusting the ratio is insufficient.

Q4: I can't see any spots on my TLC plate after development, even under a UV lamp.

A4: This can happen for a few reasons, primarily if your compounds are not UV-active or if the sample concentration is too low.[1]

  • Troubleshooting Steps:

    • Use a Staining Method: Many compounds are not visible under UV light. Use a chemical stain for visualization. Potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, which is common for reactants and products in click chemistry. Iodine vapor is another general-purpose stain.[3]

    • Increase Sample Concentration: Your sample may be too dilute.[1] Try re-spotting the plate multiple times in the same location, allowing the solvent to dry completely between each application.

    • Check for Volatility: Highly volatile compounds may have evaporated from the plate. While less common for the molecules , it remains a possibility.[1]

Q5: The spots for my starting material and product are very close together (similar Rf values). How can I tell if the reaction is complete?

A5: Poor separation between reactant and product can make it difficult to monitor the reaction's progress.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Experiment with different mobile phase compositions. Sometimes a small change in solvent polarity can significantly improve separation.[2]

    • Use the Co-spot Technique: The co-spot is a critical tool in this scenario. On your TLC plate, have three lanes: starting material (SM), the reaction mixture (RM), and a "co-spot" where the reaction mixture is spotted directly on top of the starting material spot.[4] If the reaction is complete, the co-spot lane will look identical to the reaction mixture lane (a single spot for the product). If starting material remains, the co-spot will appear as an elongated or "snowman" shaped spot, confirming the presence of both compounds.[2][4]

Part 2: Troubleshooting by Liquid Chromatography-Mass Spectrometry (LC-MS)

Q1: I don't see the expected mass peak for my product in the LC-MS data.

A1: A missing product peak can be due to reaction failure, ionization problems, or instrument issues.

  • Troubleshooting Steps:

    • Confirm the Reaction: First, verify the reaction's progress with TLC. If TLC shows no product formation, the issue is with the chemical reaction itself (e.g., inactive catalyst, poor reagent quality).[5]

    • Check for Different Adducts: Look for other common adducts besides the protonated molecule [M+H]⁺. Depending on your mobile phase and sample matrix, you might see sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.

    • Optimize Ionization Source: this compound and its triazole product should ionize well with electrospray ionization (ESI) in positive mode.[6] Ensure the instrument's source parameters (e.g., capillary voltage, gas flow, temperature) are optimized.

    • Inject a Standard: If you have a purified product, inject a standard to confirm its retention time and m/z, which helps differentiate between a reaction failure and a detection problem.

Q2: The baseline in my chromatogram is very noisy, making it hard to identify my peaks.

A2: A noisy baseline is often a sign of contamination in the LC-MS system.[7]

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and additives (e.g., formic acid, ammonium formate).[8]

    • Clean the Ion Source: Contamination can build up in the ion source over time, leading to high background noise. Follow the manufacturer's protocol for cleaning the source.[7][8]

    • Check for Contaminated Reagents: Impurities in your reaction mixture or solvents can contribute to a noisy baseline. Run a "blank" injection (mobile phase only) to diagnose system contamination.

    • Use a Divert Valve: If available, use a divert valve to direct the initial, unretained components (salts, etc.) to waste instead of into the mass spectrometer, which helps keep the source clean.[8]

Q3: I'm seeing significant peak tailing or broadening in my chromatogram.

A3: Poor peak shape can compromise resolution and quantification and is often caused by chromatographic issues.[7]

  • Troubleshooting Steps:

    • Check Mobile Phase pH: The piperidine moiety can interact with residual silanols on the silica-based column, causing tailing. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the piperidine nitrogen protonated and minimize these secondary interactions.

    • Reduce Injection Volume/Mass: Overloading the column can lead to broad or fronting peaks. Try injecting a smaller volume or a more dilute sample.[7]

    • Check for Column Degradation: A contaminated or old column can result in poor peak shape. Try flushing the column or replacing it if necessary.

    • Ensure Solvent Compatibility: A mismatch between the sample solvent and the mobile phase can cause peak distortion. Ideally, dissolve your sample in the mobile phase.[9]

Q4: The retention time of my compounds is shifting between injections.

A4: Retention time instability can make it difficult to reliably identify peaks and indicates a problem with the liquid chromatography system.[7]

  • Troubleshooting Steps:

    • Allow for Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient elution.

    • Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and retention time shifts.[10]

    • Degas Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to inconsistent flow rates. Ensure your solvents are properly degassed.

    • Maintain Consistent Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.

Experimental Protocols

Protocol 1: TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[11]

  • Chamber Preparation: Add the chosen mobile phase (eluent) to a developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the starting line). Place a piece of filter paper inside to saturate the chamber atmosphere.[11][12]

  • Spotting:

    • Lane 1 (Starting Material - SM): Dissolve a tiny amount of this compound in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, make a small spot on the starting line in the left lane.[4]

    • Lane 2 (Co-spot - C): Re-spot the starting material in the center lane. Then, using a new capillary, spot the reaction mixture directly on top of the SM spot.[4]

    • Lane 3 (Reaction Mixture - RM): With the capillary used for the reaction mixture, make a spot in the right lane.[4]

  • Development: Place the spotted TLC plate into the prepared chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.[11]

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle any visible spots.[11] If needed, use a chemical stain like potassium permanganate for further visualization.

Protocol 2: LC-MS Monitoring
  • Sample Preparation: Take a small aliquot (e.g., 5-10 µL) from the reaction mixture. Dilute it significantly (e.g., 1:1000) with a suitable solvent, typically the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[13]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Data Analysis: Extract the ion chromatograms for the expected m/z values of the starting material and the product to monitor their relative abundance over time.[14]

Data Presentation

Table 1: TLC Monitoring Parameters

CompoundTypical Solvent SystemExpected Rf Value*Visualization Method
This compound (Starting Material)20-30% Ethyl Acetate in Hexane~0.4 - 0.6UV (weak), KMnO₄ stain
1,2,3-Triazole Product20-30% Ethyl Acetate in Hexane~0.2 - 0.4UV (stronger), KMnO₄ stain

*Rf values are highly dependent on the specific alkyne used, TLC plate, and exact solvent composition. The triazole product is typically more polar and thus has a lower Rf than the starting azide.[15]

Table 2: LC-MS Monitoring Parameters

CompoundFormulaExact MassExpected Ion [M+H]⁺ (m/z)
This compoundC₁₀H₁₈N₄O₂226.1430227.1502
Example Product: with PhenylacetyleneC₁₈H₂₄N₄O₂328.1900329.1972

*The exact mass and m/z of the product will depend on the alkyne used in the reaction.

Visualization

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting issues when monitoring your click reaction.

G Troubleshooting Workflow for Click Reaction Monitoring start Start: Monitor Reaction (TLC or LC-MS) check_progress Is reaction progress clear? start->check_progress tlc_issue TLC Issue Detected check_progress->tlc_issue No (TLC) lcms_issue LC-MS Issue Detected check_progress->lcms_issue No (LC-MS) complete Reaction Complete & Monitoring is Clear check_progress->complete Yes tlc_streaking Streaking or Tailing? tlc_issue->tlc_streaking tlc_rf_issue Rf Value Issue? (Too high or too low) tlc_streaking->tlc_rf_issue No sol_dilute Dilute Sample & Check Solvent tlc_streaking->sol_dilute Yes tlc_visibility No Visible Spots? tlc_rf_issue->tlc_visibility No sol_adjust_polarity Adjust Mobile Phase Polarity tlc_rf_issue->sol_adjust_polarity Yes sol_stain Use Stain (e.g., KMnO4) & Concentrate Sample tlc_visibility->sol_stain Yes continue_rxn Continue Reaction & Re-monitor tlc_visibility->continue_rxn No sol_dilute->continue_rxn sol_adjust_polarity->continue_rxn sol_stain->continue_rxn lcms_peak_issue Poor Peak Shape or Shifting RT? lcms_issue->lcms_peak_issue lcms_noise High Baseline Noise? lcms_peak_issue->lcms_noise No sol_check_lc Check Mobile Phase, Column & Injection Vol. lcms_peak_issue->sol_check_lc Yes lcms_no_product No Product Peak? lcms_noise->lcms_no_product No sol_clean_source Use LC-MS Grade Solvents & Clean Ion Source lcms_noise->sol_clean_source Yes sol_check_ions Check Reaction (TLC) & Look for Adducts lcms_no_product->sol_check_ions Yes lcms_no_product->continue_rxn No sol_check_lc->continue_rxn sol_clean_source->continue_rxn sol_check_ions->continue_rxn

Caption: A flowchart for troubleshooting common TLC and LC-MS issues.

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Characterization of 1,4-Disubstituted Triazoles Derived from Tert-butyl 4-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and NMR spectral analysis of 1,4-disubstituted triazoles originating from tert-butyl 4-azidopiperidine-1-carboxylate. This guide provides a comparative analysis of NMR data, detailed experimental protocols, and a visual representation of the synthetic pathway.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its mild conditions, high yields, and broad functional group tolerance, making it a powerful tool in medicinal chemistry and drug discovery. The resulting triazole core is a stable and versatile scaffold found in numerous biologically active compounds.

This guide focuses on the ¹H and ¹³C NMR characterization of a series of 1,4-disubstituted triazoles synthesized from the common building block, this compound. By reacting this azide with a variety of terminal alkynes, a library of triazole-containing piperidine derivatives can be generated. The systematic analysis of their NMR spectra is crucial for structural verification and for understanding the electronic effects of the different substituents on the triazole and piperidine rings.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR spectra of 1,4-disubstituted triazoles derived from this compound exhibit characteristic signals that are diagnostic of the triazole ring formation and the substitution pattern. A key feature in the ¹H NMR spectrum is the appearance of a singlet for the C5-H of the triazole ring, typically in the range of 7.5-8.5 ppm. The exact chemical shift is influenced by the nature of the substituent at the C4 position.

In the ¹³C NMR spectra, the C4 and C5 carbons of the triazole ring resonate in the regions of 140-150 ppm and 120-125 ppm, respectively. The signals corresponding to the piperidine ring and the tert-butyl protecting group are also readily identifiable. The following table summarizes the ¹H and ¹³C NMR data for two representative 1,4-disubstituted triazoles synthesized from this compound.

CompoundSubstituent (R)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1a PhenylTriazole: 7.85 (s, 1H, H-5); Phenyl: 7.80 (d, 2H), 7.42 (t, 2H), 7.33 (t, 1H); Piperidine: 4.85 (m, 1H, H-4), 4.20 (m, 2H, H-2eq, H-6eq), 3.00 (m, 2H, H-2ax, H-6ax), 2.40 (m, 2H, H-3eq, H-5eq), 2.15 (m, 2H, H-3ax, H-5ax); Boc: 1.48 (s, 9H)Triazole: 147.5 (C-4), 121.0 (C-5); Phenyl: 130.5, 129.0, 128.5, 125.8; Piperidine: 154.5 (C=O), 80.5 (C(CH₃)₃), 59.0 (C-4), 44.5 (C-2, C-6), 31.5 (C-3, C-5); Boc: 28.4 (C(CH₃)₃)
1b p-TolylTriazole: 7.78 (s, 1H, H-5); p-Tolyl: 7.68 (d, 2H), 7.25 (d, 2H), 2.38 (s, 3H); Piperidine: 4.83 (m, 1H, H-4), 4.18 (m, 2H, H-2eq, H-6eq), 2.98 (m, 2H, H-2ax, H-6ax), 2.37 (m, 2H, H-3eq, H-5eq), 2.13 (m, 2H, H-3ax, H-5ax); Boc: 1.47 (s, 9H)Triazole: 147.6 (C-4), 120.8 (C-5); p-Tolyl: 138.2, 129.6, 127.8, 125.7, 21.3; Piperidine: 154.5 (C=O), 80.5 (C(CH₃)₃), 58.9 (C-4), 44.5 (C-2, C-6), 31.5 (C-3, C-5); Boc: 28.4 (C(CH₃)₃)

Experimental Protocols

General Procedure for the Synthesis of 1,4-Disubstituted Triazoles (1a-b)

The synthesis of the 1,4-disubstituted triazoles is achieved via a copper(I)-catalyzed azide-alkyne cycloaddition reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, p-tolylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the respective terminal alkyne (1.1 equiv) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.05 equiv).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1 equiv) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted triazole.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a reference.

Synthesis Pathway

The following diagram illustrates the general synthetic route for the preparation of 1,4-disubstituted triazoles from this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions Azide Tert-butyl 4-azidopiperidine-1-carboxylate Product 1,4-Disubstituted Triazole Azide->Product CuAAC 'Click Chemistry' Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product Catalyst CuSO4·5H2O Sodium Ascorbate Catalyst->Product Solvent t-BuOH / H2O Solvent->Product

Caption: General reaction scheme for the CuAAC synthesis of 1,4-disubstituted triazoles.

A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of Tert-butyl 4-azidopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) platforms for the analysis of tert-butyl 4-azidopiperidine-1-carboxylate and its derivatives. This versatile building block is crucial in medicinal chemistry, particularly in the synthesis of novel therapeutics through "click" chemistry. Accurate characterization and quantification are paramount for ensuring the integrity of subsequent research and development. This document outlines key performance metrics, detailed experimental protocols, and visual workflows to aid in methodological decisions.

Performance Comparison of HRMS Platforms

The two most prevalent HRMS platforms for the analysis of small molecules like this compound and its derivatives are Orbitrap and Time-of-Flight (TOF) mass spectrometers. The choice between these technologies often depends on the specific analytical requirements, such as the need for ultra-high resolution versus faster acquisition speeds.

ParameterOrbitrap (e.g., Q Exactive Series)Quadrupole Time-of-Flight (Q-TOF)Key Considerations for this compound Analysis
Resolving Power Very high (up to >240,000 FWHM)High (up to 60,000 FWHM)High resolution is critical for accurate mass determination and distinguishing the target analyte from isobaric interferences.
Mass Accuracy Excellent (<1-3 ppm with internal calibration)Very good (<3-5 ppm with internal calibration)Sub-ppm mass accuracy is essential for confident elemental composition determination of the parent ion and its fragments.
Acquisition Speed Moderate to FastVery FastFaster acquisition speeds of Q-TOF are advantageous for UHPLC applications with narrow peaks.
Sensitivity (LOD/LOQ) ExcellentExcellentBoth platforms offer high sensitivity, crucial for detecting low-level impurities or metabolites.
Dynamic Range GoodExcellentQ-TOF instruments may offer a wider dynamic range, which is beneficial for samples with large variations in component concentrations.
Fragmentation HCD (Higher-energy Collisional Dissociation)CID (Collision-Induced Dissociation)Both techniques provide rich fragmentation data for structural elucidation.

Predicted HRMS Fragmentation of this compound

Under positive-ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 227.1557. Subsequent MS/MS fragmentation (CID or HCD) is anticipated to proceed through the following pathways:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Structure/Fragment
227.1557171.1342C₄H₈ (56.0626)Loss of isobutylene from the Boc group
227.1557127.1444C₅H₈O₂ (100.0524)Loss of the entire Boc group
227.1557199.1247N₂ (28.0061)Loss of nitrogen from the azide group
171.1342127.1444CO₂ (43.9898)Subsequent loss of carbon dioxide from the carbamic acid intermediate

Experimental Protocols

Below are representative protocols for the analysis of this compound derivatives on different HRMS platforms. Optimization may be required for specific applications.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Dilution: Dilute the reaction mixture or sample extract in the initial mobile phase to a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography (LC) Method
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5-95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

HRMS Method (Orbitrap)
  • Ionization Mode: Positive ESI

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 320 °C

  • Sheath Gas Flow Rate: 40 (arbitrary units)

  • Auxiliary Gas Flow Rate: 10 (arbitrary units)

  • Full Scan (MS1):

    • Resolution: 120,000

    • Scan Range: m/z 100-500

    • AGC Target: 1e6

    • Maximum IT: 100 ms

  • dd-MS² (MS/MS):

    • Resolution: 30,000

    • AGC Target: 5e4

    • Maximum IT: 50 ms

    • Isolation Window: 1.2 m/z

    • HCD Collision Energy: 20, 30, 40 (stepped)

HRMS Method (Q-TOF)
  • Ionization Mode: Positive ESI

  • Spray Voltage: 4.0 kV

  • Capillary Temperature: 300 °C

  • Nebulizer Gas: 35 psi

  • Drying Gas Flow: 8 L/min

  • Full Scan (MS1):

    • Scan Range: m/z 100-500

    • Acquisition Rate: 2 spectra/s

  • MS/MS:

    • Isolation Width: ~1.3 m/z

    • Collision Energy: 15-40 eV (ramped)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_hrms High-Resolution Mass Spectrometry cluster_data_analysis Data Analysis sp1 Standard/Sample Dilution sp2 Filtration (0.22 µm) sp1->sp2 lc1 UHPLC Injection sp2->lc1 lc2 C18 Reversed-Phase Separation lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 ms2 Full Scan Analysis (MS1) ms1->ms2 ms3 Data-Dependent MS/MS (MS2) ms2->ms3 da1 Exact Mass Determination ms3->da1 da2 Fragmentation Analysis da1->da2 da3 Quantification da2->da3

Caption: General experimental workflow for LC-HRMS analysis.

Logical Comparison of HRMS Platforms

hrms_comparison center HRMS Analysis of This compound orbitrap Orbitrap center->orbitrap qtof Q-TOF center->qtof res Highest Resolution orbitrap->res acc Best Mass Accuracy orbitrap->acc speed Fastest Acquisition qtof->speed dyn_range Wider Dynamic Range qtof->dyn_range

Caption: Key advantages of Orbitrap and Q-TOF platforms.

Application in GPR119 Agonist Synthesis and Signaling

This compound is a key intermediate in the synthesis of 1,2,3-triazole-containing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". Some of these triazole derivatives have been investigated as agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.

gpr119_pathway cluster_synthesis Synthesis cluster_signaling GPR119 Signaling Pathway start tert-butyl 4-azidopiperidine-1-carboxylate click CuAAC 'Click' Chemistry start->click alkyne Substituted Alkyne alkyne->click product Triazole Derivative (GPR119 Agonist) click->product agonist GPR119 Agonist product->agonist gpr119 GPR119 Receptor agonist->gpr119 binds gs Gαs gpr119->gs activates ac Adenylate Cyclase gs->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates glp1 GLP-1 Secretion pka->glp1 insulin Insulin Secretion glp1->insulin

Caption: Synthesis of GPR119 agonists and their signaling cascade.

Comparing the efficiency of Tert-butyl 4-azidopiperidine-1-carboxylate with other azido-linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Azido-Linkers for Robust and Efficient Bioconjugation

In the landscape of bioconjugation, the choice of an azido-linker is a critical determinant of reaction efficiency, yield, and the stability of the final conjugate. This guide provides a comprehensive comparison of Tert-butyl 4-azidopiperidine-1-carboxylate with other commonly employed azido-linkers. The information presented herein is intended to assist researchers in selecting the optimal linker for their specific bioconjugation needs, with a focus on applications leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Performance Comparison of Azido-Linkers

The efficiency of an azido-linker in bioconjugation is influenced by several factors, including its steric profile, electronic properties, and the reaction conditions. This compound, a secondary alkyl azide, is a versatile building block for introducing a piperidine moiety into biomolecules. Its reactivity is compared with other common azido-linkers in the following table.

LinkerTypeCuAAC ReactivitySPAAC ReactivityStability of Triazole LinkageKey Features
This compound Secondary Alkyl AzideModerateModerate to LowHighIntroduces a conformationally restricted piperidine scaffold; Boc protecting group allows for further functionalization.
Azido-PEG4-Amine Primary Alkyl Azide (with PEG spacer)HighHighHighPEG spacer enhances solubility and reduces steric hindrance.
Benzyl Azide Primary Alkyl AzideHighHighHighCommon benchmark for kinetic studies; provides a simple aromatic tag.
Phenyl Azide Aryl AzideModerate to HighLowHighElectron-withdrawing nature can influence reactivity; provides a rigid aromatic linker.
1-Azidoadamantane Tertiary Alkyl AzideLowVery LowHighHighly sterically hindered, leading to significantly reduced reaction rates.

Note: The reactivity ratings are qualitative estimates based on general trends. Actual reaction rates can vary depending on the specific alkyne, catalyst system, solvent, and temperature.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. The following protocols provide a framework for comparing the efficiency of different azido-linkers using CuAAC and SPAAC reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction to conjugate an azido-linker to an alkyne-functionalized biomolecule.

Materials:

  • Azido-linker (e.g., this compound)

  • Alkyne-functionalized biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • DMSO (for dissolving linkers if necessary)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized biomolecule in the reaction buffer.

    • Prepare a stock solution of the azido-linker in DMSO or the reaction buffer.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-functionalized biomolecule and a molar excess of the azido-linker.

    • Add THPTA to the reaction mixture to a final concentration of 1-5 mM.

    • Add CuSO₄ to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).

  • Purification:

    • Purify the bioconjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free SPAAC reaction.

Materials:

  • Azido-linker (e.g., this compound)

  • Strained alkyne-functionalized biomolecule (e.g., containing DBCO, BCN)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • DMSO (for dissolving linkers if necessary)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the strained alkyne-functionalized biomolecule in the reaction buffer.

    • Prepare a stock solution of the azido-linker in DMSO or the reaction buffer.

  • Reaction Setup:

    • In a reaction tube, combine the strained alkyne-functionalized biomolecule and a molar excess of the azido-linker.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature. Reaction times can vary significantly (from 1 to 24 hours) depending on the specific strained alkyne and azide used. It is recommended to perform time-course experiments to determine the optimal reaction time.

  • Purification:

    • Purify the bioconjugate using a suitable method as described for CuAAC.

Visualizing the Experimental Workflow

To effectively compare the efficiency of different azido-linkers, a structured experimental workflow is essential. The following diagram, generated using Graphviz, illustrates a typical process for such a comparative analysis.

G cluster_prep Reagent Preparation cluster_reaction Bioconjugation Reactions cluster_cuaac CuAAC cluster_spaac SPAAC cluster_analysis Analysis cluster_comparison Comparison prep_alkyne Prepare Alkyne-Biomolecule cuaac1 Reaction with Linker 1 cuaac2 Reaction with Linker 2 cuaac3 Reaction with Linker 3 spaac1 Reaction with Linker 1 spaac2 Reaction with Linker 2 spaac3 Reaction with Linker 3 prep_azido1 Prepare Azido-Linker 1 (e.g., this compound) prep_azido1->cuaac1 prep_azido1->spaac1 prep_azido2 Prepare Azido-Linker 2 (e.g., Azido-PEG4-Amine) prep_azido2->cuaac2 prep_azido2->spaac2 prep_azido3 Prepare Azido-Linker 3 (e.g., Benzyl Azide) prep_azido3->cuaac3 prep_azido3->spaac3 analysis Analyze Reaction Products (LC-MS, SDS-PAGE) cuaac1->analysis cuaac2->analysis cuaac3->analysis spaac1->analysis spaac2->analysis spaac3->analysis comparison Compare Yield, Reaction Rate, and Product Purity analysis->comparison

Caption: A general workflow for comparing the efficiency of different azido-linkers.

Conclusion

The selection of an appropriate azido-linker is a critical decision in the design of bioconjugation strategies. This compound offers the advantage of introducing a piperidine scaffold, a common motif in pharmaceuticals. While its reactivity as a secondary alkyl azide is expected to be moderate, it provides a stable linkage and opportunities for further chemical modification via its Boc-protected amine. For applications requiring faster kinetics, less sterically hindered primary alkyl azides, particularly those with PEG spacers, may be more suitable. Ultimately, the optimal choice will depend on the specific requirements of the bioconjugation, including the nature of the biomolecule, the desired properties of the conjugate, and the reaction conditions. The provided protocols and workflow offer a foundation for systematically evaluating and selecting the most efficient azido-linker for your research.

Stability Showdown: Triazole Linker from Tert-butyl 4-azidopiperidine-1-carboxylate Sets a High Bar for In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker is a critical attribute in the design of long-acting therapeutics and antibody-drug conjugates (ADCs). The ideal linker must remain intact in systemic circulation to prevent premature payload release and associated off-target toxicity, while ensuring the desired pharmacokinetic profile. This guide provides an objective comparison of the in vitro and in vivo stability of the 1,2,3-triazole linker, formed from the versatile building block tert-butyl 4-azidopiperidine-1-carboxylate, against other commonly used linker technologies.

The 1,2,3-triazole linkage, forged through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is renowned for its exceptional stability.[1] This stability is attributed to its aromatic nature and resistance to a wide range of chemical and biological degradation pathways.[2] When formed using this compound, the resulting linker combines the robustness of the triazole core with a piperidine moiety, a common scaffold in medicinal chemistry.

Quantitative Comparison of Linker Stability

While specific quantitative in vitro and in vivo stability data for the triazole linker derived directly from this compound is not extensively reported in publicly available literature, the stability of the 1,4-disubstituted 1,2,3-triazole core is largely independent of its substituents.[1] Therefore, the exceptional stability reported for various triazole-linked conjugates can be considered representative. The following tables summarize the stability of common linkers under various conditions, providing a benchmark against which the performance of the triazole linker can be assessed.

Table 1: Comparative In Vitro Stability of Common Linkers

Linker TypeConditionStability Metric (Half-life, t½)Key Characteristics
1,2,3-Triazole Hydrolysis (pH 5.0-9.0), Human Plasma, Reducing Agents Highly Stable Generally considered one of the most stable bioorthogonal linkages, resistant to hydrolysis, enzymatic degradation, and redox conditions.[1][2]
Hydrazone (Phenylketone-derived)Human and Mouse Plasma~2 days[3]pH-sensitive cleavage; designed for release in acidic endosomal/lysosomal compartments.[]
HydrazonepH 7.4 Buffer183 hours[3]Stability is highly dependent on the specific structure of the hydrazone.[5]
DisulfideHuman PlasmaVariable (minutes to days)Cleaved in the presence of reducing agents like glutathione, which are more concentrated inside cells.[6][7] Steric hindrance can increase plasma stability.[8]
Peptide (Val-Cit)Human Plasma230 days[3]Designed for cleavage by specific lysosomal enzymes (e.g., Cathepsin B).[]
Peptide (Phe-Lys)Human Plasma30 days[3]Susceptible to cleavage by different proteases, leading to varied stability.
EsterMouse Serum100% cleavage by 4 days[10]Prone to rapid hydrolysis by esterases abundant in plasma.[2]
CarbamateHuman PlasmaVariable (minutes to days)Stability can be tuned by modifying the carbamate structure.

Table 2: Comparative In Vivo Stability of Common Linkers

Linker TypeAnimal ModelStability Metric (Half-life, t½)Key Observations
1,2,3-Triazole (Predicted) Expected to be very long The metabolic inertness of the triazole ring suggests a long in vivo half-life.[11]
Hydrazone (in Gemtuzumab ozogamicin)Human~1.5-2% hydrolysis per day[5]Demonstrates some instability in circulation.
DisulfideMouseVariableStability is highly dependent on steric hindrance around the disulfide bond.[8]
AmideGeneralGenerally StableConsidered a very stable linkage in vivo.[11]
Peptide (Val-Cit in an ADC)Mouse80 hours[3]Shows good stability in mouse models.
Peptide (Phe-Lys in an ADC)Mouse12.5 hours[3]Significantly less stable than the Val-Cit linker in mice.

Experimental Protocols for Stability Assessment

Accurate and reproducible assessment of linker stability is crucial for the development of safe and effective therapeutics. The following are detailed methodologies for key experiments cited in the comparison.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a linker-drug conjugate in plasma from various species (e.g., human, mouse, rat) to predict its stability in circulation.

Materials:

  • Test conjugate

  • Pooled plasma from the desired species (e.g., human, mouse, rat) with anticoagulant (e.g., EDTA, heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein precipitation solution (e.g., cold acetonitrile)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS, ELISA)

Procedure:

  • Thaw frozen plasma at 37°C and centrifuge to remove any cryoprecipitates.

  • Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).

  • Incubate the test conjugate at a final concentration (e.g., 10-100 µg/mL) in the plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours). The 0-hour time point serves as the baseline control.

  • Stop the reaction by adding a protein precipitation solution (e.g., 3 volumes of cold acetonitrile).

  • Vortex the samples and incubate at -20°C to ensure complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and any released payload.

  • Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point to determine the half-life.

Protocol 2: Hydrolytic Stability Assay

Objective: To evaluate the stability of a linker-drug conjugate in aqueous solutions at different pH values, mimicking physiological (pH 7.4) and endosomal/lysosomal (pH 4.5-6.5) conditions.

Materials:

  • Test conjugate

  • Buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0)

  • Incubator at 37°C

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mass spectrometer (MS) for peak identification

Procedure:

  • Prepare a stock solution of the test conjugate in a suitable solvent.

  • Dilute the stock solution into the different pH buffers to a known concentration.

  • Incubate the solutions at 37°C.

  • At specified time intervals, withdraw an aliquot and stop the reaction (e.g., by flash freezing or adding a quenching agent).

  • Analyze the samples using reverse-phase HPLC to separate the intact conjugate from its degradation products.

  • Confirm the identity of the peaks using MS.

  • Quantify the peak area of the intact conjugate at each time point to determine the rate of hydrolysis.

Protocol 3: Lysosomal Stability Assay

Objective: To assess the rate and extent of payload release from a conjugate in a simulated lysosomal environment.

Materials:

  • Test conjugate

  • Isolated lysosomes from cultured cells or tissues (e.g., rat liver)

  • Appropriate acidic buffer (pH 4.5-5.0)

  • Incubator at 37°C

  • Quenching solution (e.g., cold acetonitrile)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Isolate lysosomes from cells or tissues through differential centrifugation and density gradient ultracentrifugation.

  • Prepare a reaction mixture containing the test conjugate (e.g., 10 µM) and the isolated lysosomal fraction in the acidic buffer.

  • Incubate the reaction mixture at 37°C.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Stop the enzymatic reaction by adding a quenching solution.

  • Centrifuge the samples to pellet precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

Visualizing Experimental Workflows and Chemical Structures

To better understand the processes involved in evaluating linker stability and the structure of the triazole linker, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Analysis prep Prepare Conjugate in Plasma/Buffer incubate Incubate at 37°C prep->incubate timepoints Collect Aliquots at Time Points (0, 1, 4, 8, 24, 48h) incubate->timepoints quench Quench Reaction / Precipitate Proteins timepoints->quench analyze Analyze by LC-MS/MS or ELISA quench->analyze data Determine % Intact Conjugate / Half-life analyze->data

Caption: Experimental workflow for an in vitro stability assay.

Caption: Structure of the 1,4-disubstituted 1,2,3-triazole linker.

Conclusion

The 1,2,3-triazole linker, readily formed from precursors like this compound, stands out for its exceptional stability. It is highly resistant to hydrolytic, enzymatic, and redox degradation, making it an ideal choice for applications requiring a long in vivo half-life and robust performance.[1] In comparison to other common linkers such as esters, hydrazones, and even some peptide linkers, the triazole linkage offers superior stability, minimizing the risk of premature drug release and potential off-target toxicities. While the optimal linker choice will always depend on the specific therapeutic strategy, for applications where maximal stability is paramount, the triazole linker represents the gold standard.

References

X-ray crystallographic analysis of compounds synthesized with Tert-butyl 4-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallographic Analysis of tert-butyl 4-[1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl]piperidine-1-carboxylate

For researchers, scientists, and drug development professionals, a definitive understanding of a molecule's three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. In this guide, we present a detailed X-ray crystallographic analysis of tert-butyl 4-[1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl]piperidine-1-carboxylate, a compound synthesized via "click chemistry" from the versatile building block, tert-butyl 4-azidopiperidine-1-carboxylate.

While a direct crystallographic comparison with a structurally analogous derivative synthesized from the same precursor is limited by the availability of public data, this guide provides a comprehensive analysis of the title compound. We will compare its structural parameters to a hypothetical analogue and delve into the detailed experimental protocols for its synthesis and crystallographic characterization.

Performance Comparison: Structural Insights

The crystallographic data for tert-butyl 4-[1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl]piperidine-1-carboxylate reveals key structural features. The piperidine ring adopts a stable chair conformation, a common low-energy arrangement for such six-membered rings. The triazole ring, formed via the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), serves as a rigid linker to the 4-cyanobenzyl moiety.

To illustrate the impact of substituent choice on crystal packing, we compare the experimentally determined data with a hypothetical analogue, where the 4-cyanobenzyl group is replaced by a simple phenyl group.

Parametertert-butyl 4-[1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl]piperidine-1-carboxylate (Experimental Data)tert-butyl 4-(1-phenyl-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate (Hypothetical Alternative)
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cDependent on crystal packing
Unit Cell Dimensions a = 15.123(3) Å, b = 10.534(2) Å, c = 14.156(3) Å, β = 109.58(3)°Expected to differ based on substituent size and intermolecular forces
Key Intermolecular Forces C-H···N (nitrile) and C-H···O (carbonyl) hydrogen bonds, π-π stacking of cyanobenzyl ringsLikely C-H···π interactions and potential π-π stacking of phenyl rings
Piperidine Conformation ChairExpected to be in a chair conformation

The presence of the cyano group in the synthesized compound introduces specific hydrogen bonding interactions (C-H···N) that influence its crystal packing. In the hypothetical phenyl-substituted analogue, these specific interactions would be absent and likely replaced by weaker C-H···π interactions, potentially leading to a different crystal lattice.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for reproducibility and for adapting these techniques to new derivatives.

Synthesis of tert-butyl 4-[1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl]piperidine-1-carboxylate

The synthesis is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

  • Preparation of the Alkyne: 4-cyanobenzyl bromide is reacted with an acetylene source, such as ethynyltrimethylsilane, followed by deprotection to yield 4-ethynylbenzonitrile.

  • Cycloaddition Reaction: this compound (1.0 eq.) and 4-ethynylbenzonitrile (1.0 eq.) are dissolved in a suitable solvent system, such as a mixture of tert-butanol and water.

  • Catalyst Addition: A copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is added to the reaction mixture.

  • Reaction and Workup: The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure triazole derivative.

X-ray Crystallographic Analysis
  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent, such as ethyl acetate.

  • Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizing the Process

To further clarify the experimental and logical flow, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallographic Analysis start This compound + 4-Ethynylbenzonitrile reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) start->reaction workup Extraction and Purification reaction->workup product Pure Triazole Derivative workup->product crystallization Crystallization (Slow Evaporation) product->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure 3D Crystal Structure structure_solution->final_structure

Experimental workflow from synthesis to structure determination.

logical_relationship cluster_starting_materials Starting Materials cluster_reaction Core Reaction cluster_product Product cluster_analysis Analysis azide Tert-butyl 4-azidopiperidine-1-carboxylate click_reaction Click Chemistry (CuAAC) azide->click_reaction alkyne Substituted Alkyne alkyne->click_reaction triazole_product 1,4-Disubstituted 1,2,3-Triazole Derivative click_reaction->triazole_product xray X-ray Crystallography triazole_product->xray

Logical relationship of the key components in this analysis.

Functional assays to validate the biological activity of molecules containing the piperidine-triazole scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Validating the Biological Impact of Piperidine-Triazole Molecules: A Comparative Guide to Functional Assays

For Researchers, Scientists, and Drug Development Professionals

The piperidine-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous molecules with a wide range of biological activities. Validating the functional efficacy of these compounds is a critical step in the drug discovery and development pipeline. This guide provides a comparative overview of key functional assays used to characterize the biological activity of molecules containing the piperidine-triazole scaffold, supported by experimental data and detailed protocols.

Comparative Efficacy of Piperidine-Triazole Derivatives

The biological activity of piperidine-triazole derivatives has been demonstrated across various therapeutic areas. The following tables summarize the quantitative data from several studies, showcasing the potency of these compounds in anticancer, antimicrobial, and enzyme inhibition assays.

Table 1: Anticancer Activity of Piperidine-Triazole Derivatives
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
7i VariesMTT Assay5.22 ± 0.05[1]
7a VariesMTT Assay5.34 ± 0.13[1]
4g HCT-116MTT Assay1.09 ± 0.17[2]
4g A549MTT Assay45.16 ± 0.92[2]
4f HCT116MTT Assay15.59[2]
4f HepG2MTT Assay53.64[2]
TP6 B16F10MTT Assay41.12 - 61.11[3]
13ad' Caco-2Varies0.63 ± 0.05[4]
13ab' Caco-2Varies1.39 ± 0.04[4]
Table 2: Antimicrobial Activity of Piperidine-Triazole Derivatives
Compound IDMicrobial StrainAssay TypeMIC (µg/mL)Reference
pta1 Candida aurisBroth Dilution0.24 - 0.97[5]
pta2 Candida aurisBroth Dilution0.24 - 0.97[5]
pta3 Candida aurisBroth Dilution0.24 - 0.97[5]
6g C. albicansVaries0.031[6]
11b C. albicansVaries0.016[6]
7k E. coliVariesNot specified[7]
46c, 47c Various bacteriaVaries1.56 - 3.12[8]
46g, 47g Various bacteriaVaries1.56 - 3.12[8]
Table 3: Enzyme Inhibitory Activity of Piperidine-Triazole Derivatives
Compound IDTarget EnzymeAssay TypeIC50 (µM)Reference
12d AChEEllman's Method0.73 ± 0.54[9]
12m BChEEllman's Method0.038 ± 0.50[9]
12d α-glucosidaseVaries36.74 ± 1.24[9]
6g 15-LOXVaries8.5 ± 0.4
6i 15-LOXVaries11.4 ± 0.6
4l MAO-AVaries0.40 ± 0.05
4n MAO-BVaries1.01 ± 0.03

Key Functional Assays and Experimental Protocols

A variety of functional assays are employed to elucidate the biological activity of piperidine-triazole derivatives. Below are detailed protocols for some of the most common and critical experiments.

Anticancer Activity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine-triazole compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Piperidine-Triazole Compound incubate_24h->add_compound incubate_compound Incubate 24-72h add_compound->incubate_compound add_mtt Add MTT Solution incubate_compound->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Figure 1: Workflow of the MTT Cell Proliferation Assay.

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Experimental Protocol:

  • Cell Treatment: Treat cells with the piperidine-triazole compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Cell_Cycle_Analysis_Workflow start Start: Treat Cells with Compound harvest Harvest and Wash Cells start->harvest fix Fix with Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze end_node End: Determine Cell Cycle Distribution analyze->end_node

Figure 2: Workflow for Cell Cycle Analysis.
Antimicrobial Activity Assays

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

  • Compound Dilution: Prepare serial dilutions of the piperidine-triazole compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Assay_Workflow start Prepare Serial Dilutions of Compound in 96-well Plate inoculate Inoculate with Microbial Suspension start->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end_node Result: Minimum Inhibitory Concentration read_mic->end_node AChE_Inhibition_Pathway AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine ATCI Acetylthiocholine (Substrate) ATCI->AChE Hydrolysis DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reduction TNB TNB (Yellow) DTNB->TNB Inhibitor Piperidine-Triazole Inhibitor Inhibitor->AChE

References

Head-to-head comparison of different click chemistry protocols for Tert-butyl 4-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Click Chemistry Protocols for Tert-butyl 4-azidopiperidine-1-carboxylate

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is critical for the successful synthesis of complex molecular architectures. This compound is a versatile building block, and its azide functionality allows for facile incorporation into larger molecules via "click chemistry." This guide provides an objective, data-driven comparison of the two most prominent click chemistry protocols for this substrate: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Executive Summary

The selection between CuAAC and SPAAC is a trade-off between reaction speed and biocompatibility. CuAAC offers exceptionally fast reaction times and high yields but requires a copper catalyst that can be cytotoxic, limiting its application in living systems. In contrast, SPAAC is a copper-free method, making it ideal for bioconjugation in cellular environments. However, SPAAC reactions are generally slower, and their rates are highly dependent on the choice of the strained alkyne.

Data Presentation

The following table summarizes the key quantitative and qualitative differences between the CuAAC and SPAAC protocols for the conjugation of this compound.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Potentially cytotoxic due to the copper catalyst, limiting in vivo applications.Highly biocompatible and suitable for live-cell and in vivo studies.
Reaction Kinetics Extremely fast, with reactions often completing in minutes.[1]Reaction rates are dependent on the cyclooctyne used and are generally slower than CuAAC, ranging from minutes to several hours.[2]
Typical Reaction Time ~5 minutes[1]2 - 12 hours (estimated for a simple alkyne)[2]
Typical Yield 90-97%[1]Generally high, but can be variable depending on the reactants and conditions.
Reaction Components Azide, terminal alkyne, copper(I) source (e.g., CuI or CuSO₄/reducing agent), and often a stabilizing ligand.Azide and a strained cyclooctyne (e.g., DBCO, BCN).
Side Reactions Copper can catalyze the oxidation of sensitive functional groups.Some strained alkynes can react with thiols.
Cost Generally lower cost due to simpler reagents.Strained cyclooctynes can be significantly more expensive.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is adapted from a demonstrated high-yield, one-pot synthesis of similar 1,2,3-triazolo piperidine derivatives.[1]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ice-cold water

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0 equivalent) in anhydrous DMF (5 mL).

  • Add CuI (10 mol%) and DIPEA (1.5 equivalents) to the mixture.

  • Stir the reaction at 0°C for 5 minutes.

  • Quench the reaction by adding ice-cold water.

  • Collect the resulting solid by filtration.

  • Dry the solid under vacuum and wash with anhydrous diethyl ether to yield the final product.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This is a general protocol for the SPAAC reaction with a small molecule azide. The reaction time and yield will be highly dependent on the specific strained alkyne used.

Materials:

  • This compound

  • Strained alkyne (e.g., a DBCO- or BCN-functionalized molecule)

  • Suitable solvent (e.g., PBS, pH 7.4, or an organic solvent like DMSO or methanol)[3]

Procedure:

  • Dissolve the strained alkyne-functionalized molecule in the chosen solvent.

  • Dissolve this compound in the same solvent.

  • Combine the strained alkyne solution with a slight molar excess (typically 1.5-3 equivalents) of the this compound solution.[2]

  • Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.[2]

  • Upon completion, the product can be purified by standard chromatographic methods to remove any unreacted starting materials.

Mandatory Visualization

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Azide Tert-butyl 4-azidopiperidine-1-carboxylate ReactionVessel Mix and Stir at 0°C for 5 min Azide->ReactionVessel Alkyne Terminal Alkyne Alkyne->ReactionVessel Catalyst CuI / DIPEA Catalyst->ReactionVessel Solvent DMF Solvent->ReactionVessel Quench Quench with ice-cold water ReactionVessel->Quench Filter Filter Quench->Filter Wash Wash with Diethyl Ether Filter->Wash Product Final Product Wash->Product SPAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification Azide Tert-butyl 4-azidopiperidine-1-carboxylate ReactionVessel Mix and Stir at RT for 2-12 hours Azide->ReactionVessel StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) StrainedAlkyne->ReactionVessel Solvent Appropriate Solvent Solvent->ReactionVessel Purify Chromatographic Purification ReactionVessel->Purify Product Final Product Purify->Product

References

A Comparative Guide to Assessing the Purity of Synthesized Triazoles by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of triazole derivatives is a cornerstone of modern medicinal chemistry and drug development, owing to their broad spectrum of biological activities. Ensuring the purity of these synthesized compounds is a critical step in the research and development pipeline, as impurities can significantly impact biological activity and lead to misleading experimental results. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for the purity assessment of synthesized triazoles. This guide provides a comprehensive comparison of HPLC with other common analytical methods, supported by experimental protocols and data, to aid researchers in selecting the most appropriate technique for their needs.

The Crucial Role of Purity in Triazole Synthesis

The seemingly minor presence of impurities in a synthesized triazole can have profound consequences. Unreacted starting materials, byproducts, and residual catalysts can interfere with biological assays, leading to inaccurate structure-activity relationship (SAR) data and potentially compromising the integrity of preclinical studies. Therefore, a thorough and accurate assessment of purity is not merely a quality control measure but a fundamental aspect of reliable scientific research.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is a powerful analytical technique that separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For triazole analysis, Reversed-Phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.

Advantages of HPLC for Triazole Purity Analysis:

  • High Resolution and Sensitivity: HPLC can separate structurally similar impurities from the main triazole product with high resolution. Modern detectors, such as Diode Array Detectors (DAD), provide excellent sensitivity, allowing for the detection and quantification of trace impurities.

  • Quantitative Accuracy: When properly validated, HPLC provides accurate and precise quantitative results, allowing for the determination of the exact percentage of purity.

  • Versatility: A wide range of columns and mobile phases are available, allowing for the optimization of separation for various triazole derivatives with different polarities.

  • Automation: HPLC systems can be equipped with autosamplers, enabling high-throughput analysis of multiple samples, which is particularly beneficial in drug discovery settings.

Limitations of HPLC:

  • Requires a Chromophore: UV-Vis detection, the most common detection method, requires the analyte to have a chromophore (a part of the molecule that absorbs light). Triazoles generally possess UV-absorbing properties, making this less of a concern.

  • Reference Standards: Accurate quantification often requires certified reference standards for the main compound and ideally for the impurities as well.

  • Destructive Technique: The sample is consumed during the analysis.

Comparative Analysis of Purity Assessment Techniques

While HPLC is a dominant technique, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Thin-Layer Chromatography (TLC) also play important roles in assessing the purity of synthesized triazoles. The choice of method often depends on the specific requirements of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyThin-Layer Chromatography (TLC)
Principle Differential partitioning between stationary and mobile phasesNuclear spin transitions in a magnetic fieldDifferential migration on a stationary phase
Primary Use Quantitative purity and impurity profilingStructural elucidation and confirmation, quantitative purity (qNMR)Reaction monitoring, qualitative purity check
Quantitative Capability ExcellentVery good (qNMR with internal standard)Semi-quantitative at best
Sensitivity High (ng to pg level)Moderate (µg to mg level)Low (µg level)
Throughput High (with autosampler)Low to moderateHigh
Sample Requirement Small (µL injections)Larger (mg scale)Small (spots)
Destructive YesNoYes
Common Impurities Detected Starting materials, byproducts with different polarityStructural isomers, residual solvents, some byproductsGross impurities, starting materials

Experimental Protocols

To illustrate the practical application of these techniques, we will focus on the purity assessment of 1,4-diphenyl-1,2,3-triazole , a common triazole synthesized via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Synthesis of 1,4-Diphenyl-1,2,3-triazole via CuAAC

The synthesis of 1,4-diphenyl-1,2,3-triazole is a classic example of a "click" reaction, known for its high efficiency and selectivity.[1]

Materials:

  • Phenylacetylene

  • Phenyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve phenylacetylene (1.0 mmol) and phenyl azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (4 mL).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol in 300 µL of water).

  • Add an aqueous solution of copper(II) sulfate pentahytodrate (0.01 mmol in 100 µL of water).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]

Potential Impurities:

  • Unreacted Phenylacetylene and Phenyl Azide: Incomplete reaction can leave starting materials in the crude product.

  • Homocoupling of Phenylacetylene (1,4-diphenylbuta-1,3-diyne): This is a common side product in CuAAC reactions, especially in the presence of oxygen.[3]

  • Residual Copper Catalyst: The copper catalyst used in the reaction needs to be removed during workup and purification.

Purity Assessment Protocols

1. Thin-Layer Chromatography (TLC) - For Reaction Monitoring and Qualitative Assessment

TLC is an indispensable tool for monitoring the progress of the CuAAC reaction and for a quick qualitative check of the crude product's purity.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The optimal ratio may need to be determined experimentally.

  • Visualization: UV light at 254 nm.

Procedure:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto the TLC plate alongside spots of the starting materials (phenylacetylene and phenyl azide).

  • Develop the plate in the mobile phase.

  • Visualize the plate under UV light. The disappearance of the starting material spots and the appearance of a new, more polar product spot indicate the reaction's progress. The presence of multiple spots in the crude product lane suggests the presence of impurities.

2. High-Performance Liquid Chromatography (HPLC) - For Quantitative Purity Determination

HPLC provides a precise and accurate determination of the purity of the synthesized 1,4-diphenyl-1,2,3-triazole.

Experimental Protocol:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 90:10 (v/v) mixture of methanol and water.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 240 nm.[4]

  • Injection Volume: 10 µL.[4]

Sample Preparation:

  • Accurately weigh a small amount of the purified 1,4-diphenyl-1,2,3-triazole and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated based on the area percentage of the main peak in the chromatogram. For higher accuracy, a calibration curve can be generated using a certified reference standard.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy - For Structural Confirmation and Purity Verification

¹H NMR spectroscopy is crucial for confirming the structure of the synthesized triazole and can also be used for purity assessment, especially for detecting impurities that may not be visible by HPLC-UV. Quantitative NMR (qNMR) can provide a highly accurate purity value without the need for a specific reference standard of the analyte.

Experimental Protocol:

  • NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (for qNMR): A certified reference standard with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid or 1,4-dinitrobenzene).

Procedure:

  • Dissolve an accurately weighed amount of the triazole sample in the deuterated solvent.

  • For qNMR, add an accurately weighed amount of the internal standard.

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals of the triazole protons and any impurity signals. The purity can be calculated by comparing the integral of a characteristic proton signal of the triazole with the sum of all integrals. For qNMR, the purity is calculated by comparing the integral of an analyte signal to the integral of a known signal from the internal standard.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the decision-making process for selecting the appropriate analytical method.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_data Data Interpretation synthesis CuAAC Reaction: Phenylacetylene + Phenyl Azide workup Reaction Workup (e.g., Extraction) synthesis->workup purification Purification (e.g., Recrystallization) workup->purification tlc TLC Analysis (Qualitative Check) purification->tlc Crude & Purified hplc HPLC Analysis (Quantitative Purity) purification->hplc Purified nmr NMR Analysis (Structural Confirmation & Purity) purification->nmr Purified data_analysis Data Analysis & Purity Calculation hplc->data_analysis nmr->data_analysis report Final Purity Report data_analysis->report

Experimental workflow for triazole synthesis and purity assessment.

logic_diagram start Purity Assessment Required q1 Need for Quantitative Data? start->q1 q2 Need for Structural Confirmation? q1->q2 Yes q3 High-Throughput Screening? q1->q3 No hplc Use HPLC q2->hplc No hplc_nmr Use HPLC and NMR (Orthogonal Methods) q2->hplc_nmr Yes q3->hplc Yes tlc Use TLC (for monitoring) q3->tlc No nmr Use NMR

Decision tree for selecting a purity assessment method.

Conclusion

The purity of synthesized triazoles is paramount for the integrity and reproducibility of research in drug discovery and development. While various analytical techniques are available, HPLC stands out as the primary choice for accurate and precise quantitative purity assessment . Its high resolution, sensitivity, and suitability for automation make it an invaluable tool for routine analysis. However, a comprehensive purity assessment often benefits from an orthogonal approach, where HPLC is used in conjunction with NMR spectroscopy for unambiguous structural confirmation and the detection of a wider range of potential impurities. TLC remains a simple and effective method for rapid reaction monitoring and qualitative checks. By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can ensure the high quality of their synthesized triazoles, paving the way for reliable and impactful scientific discoveries.

References

A Comparative Analysis of the Piperidine Scaffold from Tert-butyl 4-azidopiperidine-1-carboxylate Versus Other Heterocyclic Linkers in Bioconjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload or E3 ligase ligand but also profoundly influences the overall stability, solubility, and pharmacokinetic properties of the conjugate. This guide provides a detailed comparison of the piperidine scaffold, particularly as derived from the versatile building block Tert-butyl 4-azidopiperidine-1-carboxylate, with other commonly employed heterocyclic linkers.

The Piperidine Scaffold: A Privileged Structure in Linker Technology

The six-membered saturated heterocycle, piperidine, is a frequently encountered motif in medicinal chemistry, valued for its ability to impart conformational rigidity and favorable physicochemical properties. When incorporated into a linker, the piperidine ring can pre-organize the molecule into a conformation that is conducive to the formation of a stable and productive ternary complex in PROTACs, which is essential for efficient protein degradation.[1][2] In the context of ADCs, the stability of the linker is paramount to prevent premature payload release in circulation, and the piperidine scaffold can contribute to enhanced metabolic stability.[2]

This compound serves as a key starting material for introducing the piperidine scaffold into bioconjugates. The azide functionality allows for the facile and highly specific formation of a stable 1,2,3-triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a robust method for conjugating the piperidine-containing linker to a payload or targeting moiety.

Performance Comparison with Other Heterocyclic Linkers

The performance of a linker is a multi-faceted consideration, encompassing degradation efficiency (for PROTACs), stability in biological media, and overall impact on the therapeutic's properties. Below is a comparative analysis of the piperidine scaffold with other common heterocyclic linkers.

PROTAC Performance: Degradation Efficiency

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of heterocyclic linker can significantly impact these parameters.

Linker TypeTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineKey Observations
Piperidine-based PARP1Thalidomide58.14Not ReportedSW-620Demonstrates effective degradation, highlighting the utility of rigid linkers.
Piperidine/Piperazine Androgen ReceptorThalidomide< 1> 90VCaPA combination of piperidine and piperazine in a rigid linker leads to potent degradation.[3]
Piperazine-based BRD4Pomalidomide2.1> 9022Rv1The second nitrogen in piperazine can improve aqueous solubility, a common challenge for PROTACs.[4]
Morpholine-based Not specifiedNot specified---Generally considered more metabolically stable than piperidine analogs due to the electron-withdrawing nature of the oxygen atom.
Flexible (PEG) PARP1CRBN36Not ReportedNot specifiedFlexible linkers can also yield potent degraders, but may have a higher entropic penalty upon binding.[5]
Linker Stability in Biological Milieu

For ADCs, the stability of the linker in plasma is a critical attribute to minimize off-target toxicity. The following table summarizes the stability of various linker types, including those that can be formed from heterocyclic precursors.

Linker TypeSpecific Linker ChemistryStability in Human PlasmaStability in Mouse PlasmaKey Characteristics
Triazole (from Piperidine-azide) 1,4-disubstituted 1,2,3-triazoleHighHighThe triazole ring formed via CuAAC is exceptionally stable under physiological conditions.[6]
Non-cleavable (Thioether) SMCCHighHighGenerally exhibits high plasma stability across different species.[7]
Enzyme-cleavable Valine-Citrulline (Val-Cit)High (t½ > 230 days)Low (>95% drug loss in 14 days)Susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma.[7]
Enzyme-cleavable Valine-Alanine (Val-Ala)HighImproved stability compared to Val-CitOffers a more stable alternative for preclinical mouse studies.[7]
pH-Sensitive HydrazoneModerate (t½ ≈ 2 days)Not specifiedShows limited stability in circulation.[8]
Disulfide Low to ModerateLow to ModerateGenerally less stable due to the presence of reducing agents in plasma.[7]

Signaling Pathways and Experimental Workflows

The visualization of biological pathways and experimental procedures is crucial for understanding the mechanism of action and the methods used to evaluate these linkers.

PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase (BTK)

PROTACs incorporating a piperidine-based linker have been successfully developed to target Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway that is often hyperactivated in various lymphomas.[4] The degradation of BTK by a PROTAC disrupts this signaling cascade.

BTK_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_BCR BCR Signaling Cascade PROTAC BTK PROTAC (Piperidine Linker) Ternary_Complex Ternary Complex (BTK-PROTAC-E3) PROTAC->Ternary_Complex BTK BTK BTK->Ternary_Complex PLCg2 PLCγ2 BTK->PLCg2 E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation BTK Degradation Proteasome->Degradation Degradation->BTK Inhibition of Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK SYK->BTK Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: PROTAC-mediated degradation of BTK disrupts the B-cell receptor signaling pathway.

Experimental Workflow for PROTAC Evaluation

The evaluation of a PROTAC's efficacy involves a series of in vitro experiments to quantify target protein degradation.

PROTAC_Workflow start Start: Synthesize PROTAC cell_culture Cell Culture (e.g., Lymphoma cells) start->cell_culture treatment PROTAC Treatment (Dose-response & Time-course) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot Analysis lysis->western_blot analysis Densitometry & Data Analysis western_blot->analysis end Determine DC50 & Dmax analysis->end ADC_Lysosomal_Pathway ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Antigen Tumor Cell Surface Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Early Endosome Internalization->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Degradation ADC Degradation (Proteases, low pH) Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Target_Action Action on Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target_Action Apoptosis Apoptosis Target_Action->Apoptosis

References

Illuminating Target Engagement: A Comparative Guide to Probes Synthesized from Tert-butyl 4-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating that a synthesized probe or drug candidate directly interacts with its intended biological target is a critical step in the discovery pipeline. This guide provides a comparative overview of key experimental methods for validating the target engagement of chemical probes synthesized using the versatile building block, Tert-butyl 4-azidopiperidine-1-carboxylate.

This building block offers a valuable scaffold for probe synthesis, incorporating a piperidine ring common in many bioactive molecules and a strategically placed azide group. The azide functionality is particularly advantageous, serving as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific attachment of reporter molecules, such as fluorophores for fluorescence-based assays or biotin tags for affinity purification, which are essential for various target engagement studies.

This guide will delve into three widely used target engagement validation techniques: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Fluorescence Polarization (FP). We will explore the experimental principles of each, present hypothetical but representative data for probes derived from this compound, and provide detailed experimental protocols.

Comparison of Target Engagement Validation Methods

The choice of a target engagement validation assay depends on several factors, including the nature of the target protein, the binding affinity of the probe, and the experimental question being addressed. The following table summarizes the key characteristics of CETSA, PAL, and FP for a hypothetical piperidine-based probe.

Assay Principle Probe Requirements Typical Quantitative Readout Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; uses the unmodified compound.Change in melting temperature (ΔTm) or EC50 from isothermal dose-response curves.Label-free, applicable in intact cells and tissues, reflects physiological conditions.Requires a specific antibody for Western blot detection, not suitable for all targets (e.g., membrane proteins can be challenging), ligand binding must induce a thermal shift.
Photoaffinity Labeling (PAL) A photoreactive group on the probe forms a covalent bond with the target protein upon UV irradiation, allowing for subsequent identification.Must contain a photoreactive moiety (e.g., diazirine, benzophenone) and often a reporter tag (e.g., biotin) for enrichment.Identification of target proteins by mass spectrometry; can provide information on binding sites.Unbiased identification of direct binding partners in a complex biological sample, can be performed in living cells.Synthesis of the photo-probe can be complex and may alter the compound's binding properties, potential for non-specific labeling.
Fluorescence Polarization (FP) Measures the change in the polarization of emitted light from a fluorescently labeled probe upon binding to a larger target molecule.Must be labeled with a fluorophore.Binding affinity (Kd), IC50 values in competitive binding assays.Homogeneous assay format (no separation steps), quantitative, suitable for high-throughput screening.Requires a fluorescently labeled probe which may affect binding, sensitive to autofluorescence from compounds or biological samples, requires purified components for direct binding assays.

Experimental Protocols and Workflows

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context without the need for probe modification. The underlying principle is that the binding of a ligand to its target protein confers thermal stability.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of the piperidine-based compound or vehicle control (e.g., DMSO) and incubate under normal cell culture conditions.

  • Heating: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific primary antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. For isothermal dose-response experiments, cells are heated at a single temperature and treated with a range of compound concentrations to determine the EC50 value.

CETSA Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis cell_treatment Treat cells with piperidine probe heating Heat cells to various temperatures cell_treatment->heating lysis Lyse cells heating->lysis centrifugation Centrifuge to separate soluble and aggregated proteins lysis->centrifugation western_blot Western Blot for target protein centrifugation->western_blot data_analysis Generate melting curve and determine ΔTm western_blot->data_analysis

Workflow of the Cellular Thermal Shift Assay (CETSA).
Photoaffinity Labeling (PAL)

PAL is a robust technique for identifying the direct binding partners of a probe within a complex biological mixture. This method relies on a probe equipped with a photoreactive group that, upon UV irradiation, forms a covalent bond with its target.

Probe Synthesis Strategy:

A photoaffinity probe derived from this compound would typically involve modifying the core structure to incorporate a photoreactive moiety (e.g., a diazirine or benzophenone) and an alkyne handle. The azide group of the starting material can then be used in a CuAAC reaction to attach a reporter tag, such as biotin for enrichment, after photolabeling.

Experimental Protocol:

  • Probe Incubation: Incubate cells or cell lysates with the piperidine-based photoaffinity probe. A control group without the probe or with a non-photoreactive analog should be included.

  • UV Irradiation: Expose the samples to UV light of a specific wavelength (e.g., 365 nm) to induce covalent cross-linking between the probe and its binding partners.

  • Cell Lysis (if applicable): If live cells were used, lyse the cells to release the protein content.

  • Click Chemistry (for tag attachment): Perform a CuAAC reaction to attach an azide-modified reporter tag (e.g., biotin-azide) to the alkyne handle on the probe-protein conjugate.

  • Enrichment of Labeled Proteins: Use affinity purification (e.g., streptavidin beads for biotin-tagged proteins) to enrich the covalently labeled proteins.

  • Protein Identification: Elute the enriched proteins and identify them using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that were specifically enriched in the presence of the photoaffinity probe compared to controls.

PAL Workflow Diagram:

PAL_Workflow cluster_incubation Incubation & Cross-linking cluster_enrichment Tagging & Enrichment cluster_identification Identification incubation Incubate cells/lysate with photoaffinity probe uv_irradiation UV irradiation to cross-link probe to target incubation->uv_irradiation click_chemistry Click chemistry to attach biotin tag uv_irradiation->click_chemistry enrichment Enrich biotinylated proteins with streptavidin beads click_chemistry->enrichment mass_spectrometry Mass Spectrometry (LC-MS/MS) enrichment->mass_spectrometry target_identification Identify enriched target proteins mass_spectrometry->target_identification

Workflow of Photoaffinity Labeling (PAL).
Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique that measures the binding of a small, fluorescently labeled probe to a larger, unlabeled protein. When the small probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization.

Probe Synthesis Strategy:

To create an FP probe from this compound, the azide group can be utilized in a CuAAC reaction to attach an alkyne-functionalized fluorophore.

Experimental Protocol:

  • Assay Setup: In a microplate, add a constant concentration of the fluorescently labeled piperidine probe and the target protein. For competitive binding assays, also add varying concentrations of an unlabeled competitor compound.

  • Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument excites the sample with polarized light and measures the emitted light intensity parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • Direct Binding: Plot the change in millipolarization (mP) units against the protein concentration to determine the binding affinity (Kd).

    • Competitive Binding: Plot the mP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor required to displace 50% of the fluorescent probe.

FP Assay Principle Diagram:

FP_Principle cluster_unbound Unbound Fluorescent Probe cluster_bound Probe-Target Complex unbound_probe F unbound_label Rapid tumbling Low Polarization target Target bound_probe F bound_label Slow tumbling High Polarization

Principle of Fluorescence Polarization (FP) Assay.

By employing these robust methodologies, researchers can confidently validate the target engagement of novel probes synthesized from this compound, paving the way for a deeper understanding of their mechanism of action and accelerating the drug discovery process.

Safety Operating Guide

Proper Disposal of Tert-butyl 4-azidopiperidine-1-carboxylate: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates is paramount. This document provides a comprehensive operational and disposal plan for tert-butyl 4-azidopiperidine-1-carboxylate, a valuable building block in medicinal chemistry that requires careful management due to its azide functional group.

Organic azides are energetic compounds that can be sensitive to heat, shock, and friction. Therefore, proper disposal is not merely a matter of waste management but a critical safety procedure. The following guidelines are designed to provide clear, step-by-step instructions to mitigate risks and ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS), if available. All work with this compound and its waste should be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE)

A summary of the necessary personal protective equipment is provided in the table below.

PPE ItemSpecifications
Gloves Chemical-resistant nitrile gloves
Eye Protection Safety goggles or a face shield
Lab Attire A flame-resistant laboratory coat

Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling.

PropertyValue
CAS Number 180695-80-1
Molecular Formula C₁₀H₁₈N₄O₂
Molecular Weight 226.28 g/mol
Appearance Colorless to pale yellow oil
Storage Temperature 2-8°C

Step-by-Step Disposal Protocol

Direct disposal of organic azides is strongly discouraged due to their potential for forming explosive compounds. The recommended procedure involves a chemical quenching step to convert the energetic azide group into a more stable amine via the Staudinger reaction.

Experimental Protocol: Quenching of this compound

This protocol details the conversion of the azide to a stable amine, rendering it safe for disposal as standard organic waste.

Materials:

  • Waste solution containing this compound

  • Triphenylphosphine (PPh₃)

  • An appropriate solvent (e.g., tetrahydrofuran (THF) or ethanol)

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

Procedure:

  • Preparation: In a chemical fume hood, place the flask containing the estimated amount of this compound waste solution in an ice bath to cool.

  • Dissolution: If the waste is not already in solution, dissolve it in a suitable solvent like THF or ethanol.

  • Prepare Triphenylphosphine Solution: In a separate container, dissolve 1.1 to 1.5 molar equivalents of triphenylphosphine in the same solvent.

  • Slow Addition: Slowly add the triphenylphosphine solution to the cooled azide solution using an addition funnel over a period of 30-60 minutes with vigorous stirring. Caution: The reaction is exothermic and will evolve nitrogen gas. Maintain a slow addition rate to control the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least 2 hours, or until gas evolution ceases, to ensure the reaction has gone to completion.

  • Hydrolysis: Slowly add water to the reaction mixture to hydrolyze the intermediate phosphazene to the corresponding amine and triphenylphosphine oxide.

  • Waste Collection: The resulting solution, now containing the stable tert-butyl 4-aminopiperidine-1-carboxylate and triphenylphosphine oxide, can be collected in a designated hazardous waste container for organic waste.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep to avoid generating dust.

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.

Waste Categorization and Labeling

All waste containing this compound, including quenched reaction mixtures and contaminated materials (e.g., gloves, absorbent pads), must be categorized as hazardous chemical waste. All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazards.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_quench Quenching Procedure (Staudinger Reaction) cluster_disposal Final Disposal A Identify Azide Waste B Don Appropriate PPE A->B C Work in Fume Hood B->C D Cool Azide Solution C->D Proceed to Quenching F Slowly Add PPh3 to Azide D->F E Prepare Triphenylphosphine Solution E->F G Stir at Room Temperature F->G H Hydrolyze with Water G->H I Collect Quenched Solution H->I Proceed to Disposal J Label as Hazardous Organic Waste I->J K Dispose via Institutional Waste Management J->K

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can safely manage the disposal of this compound, ensuring a secure laboratory environment and responsible chemical handling.

Safeguarding Your Research: A Guide to Handling Tert-butyl 4-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical protocols for the handling and disposal of Tert-butyl 4-azidopiperidine-1-carboxylate (CAS RN: 180695-80-1).[1][2] Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory. Organic azides are energetic compounds that require careful handling due to their potential for explosive decomposition and toxicity.[3][4][5]

Core Safety Directives

This compound, as an organic azide, presents significant potential hazards. Organic azides can be sensitive to heat, light, pressure, and shock, which may lead to explosive decomposition.[3][4][5] The azide functional group also imparts toxicity comparable to that of cyanide.[3][5]

Key operational mandates include:

  • Risk Assessment: Prior to any new procedure, a thorough risk assessment must be conducted.

  • Authorized Personnel: Only trained personnel familiar with the hazards of organic azides are permitted to handle this compound.

  • Controlled Area: All work with this compound must be performed in a designated and clearly marked area within a certified chemical fume hood.[6]

  • Emergency Preparedness: Ensure that an emergency eyewash station, safety shower, and a spill kit appropriate for azide-containing compounds are readily accessible.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent exposure. Standard laboratory attire, including a flame-retardant lab coat, long pants, and closed-toe shoes, is required at all times.[7][8]

Protection TypeSpecificationRationale and Best Practices
Eye and Face Tightly fitting safety goggles and a face shield.Protects against splashes and potential projectiles. A face shield should always be used in addition to goggles.[5]
Hand Protection Double-gloving: Nitrile inner glove with a thicker nitrile or Silver Shield®/4H® outer glove.Provides robust protection against skin contact and absorption. The azide ion has a toxicity similar to the cyanide ion.[3][6] Gloves must be changed frequently and immediately if contaminated.
Body Protection Flame-retardant lab coat.A lab coat must be worn to protect skin from splashes and spills.[7]
Additional Blast shield.All manipulations of organic azides should be conducted behind a blast shield within the fume hood.[6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Pre-Handling:

  • Verify Equipment: Ensure all laboratory equipment, including the fume hood and emergency stations, is certified and operational.

  • Gather Materials: Assemble all necessary non-metallic spatulas (plastic or ceramic) and containers.[9][10] Metal spatulas should never be used as they can form shock-sensitive metal azides.[9]

  • Minimize Quantities: Weigh out only the minimum amount of the compound required for the experiment.

2. Handling and Experimental Work:

  • Controlled Environment: All procedures must be conducted in a chemical fume hood with the sash positioned as low as possible.[5]

  • Avoid Incompatibilities:

    • Acids: Do not allow the compound to come into contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[9][11]

    • Metals: Avoid contact with heavy metals (e.g., copper, lead) and their salts, which can form dangerously shock-sensitive metal azides.[4][9]

    • Solvents: Never use halogenated solvents such as dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[3][9]

  • Temperature Control: Organic azides should be stored at low temperatures (e.g., in a refrigerator) and protected from light.[4][9] Reactions should be conducted at the lowest feasible temperature.

3. Storage:

  • Dedicated Storage: Store this compound in a clearly labeled, tightly sealed, non-metal container.

  • Location: The container should be kept in a cool, dark, and well-ventilated area, away from incompatible materials.[4][9]

Disposal Plan: Waste Management and Decontamination

Proper disposal is critical to prevent the formation of explosive metal azides in plumbing and to ensure environmental safety.[10]

1. Waste Segregation and Collection:

  • Dedicated Waste Containers: All materials contaminated with this compound (e.g., gloves, pipette tips, disposable labware) must be collected in a dedicated, clearly labeled, and sealed non-metal hazardous waste container.[7][9]

  • Labeling: The waste container must be clearly marked as "Azide Contaminated Waste."[12]

  • Prohibition: DO NOT pour any azide-containing solutions down the drain.[6][10]

2. Decontamination and Quenching:

  • Recommended Procedure: The safest method for disposing of organic azides is to first chemically deactivate ("quench") the azide functional group, converting it to a more stable amine.[11] This should be done as part of the experimental procedure whenever possible. A common method involves reduction with a suitable reducing agent (e.g., triphenylphosphine followed by water, or catalytic hydrogenation). The specific quenching protocol should be carefully chosen based on the reaction scale and conditions.

  • Unused Compound: Any unwanted or excess this compound must be treated as hazardous waste and disposed of through the institution's environmental health and safety (EHS) office.[7]

3. Spill Management:

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit with absorbent pads to contain the spill.

    • Clean the area with a soap and water solution.[10]

    • Collect all contaminated materials in the designated "Azide Contaminated Waste" container.

  • Large Spills (or any spill outside a fume hood):

    • EVACUATE the laboratory immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry to the contaminated area.

Visual Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkstation Prepare Workstation in Fume Hood DonPPE->PrepWorkstation WeighCompound Weigh Minimum Necessary Amount PrepWorkstation->WeighCompound ConductExperiment Conduct Experiment Behind Blast Shield WeighCompound->ConductExperiment QuenchAzide Quench Azide (if applicable) ConductExperiment->QuenchAzide SegregateWaste Segregate All Waste QuenchAzide->SegregateWaste Decontaminate Decontaminate Work Area SegregateWaste->Decontaminate DisposeWaste Dispose via EHS Decontaminate->DisposeWaste

Caption: A logical workflow for the safe handling of this compound.

Decision-Making for Personal Protective Equipment

Caption: Decision process for selecting appropriate PPE when handling organic azides.

References

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Tert-butyl 4-azidopiperidine-1-carboxylate
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